molecular formula C16H18BrNO3 B15590675 (S)-Higenamine hydrobromide

(S)-Higenamine hydrobromide

Cat. No.: B15590675
M. Wt: 352.22 g/mol
InChI Key: KNUKFIRMGSQPEM-UQKRIMTDSA-N
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Description

(S)-Higenamine hydrobromide is a useful research compound. Its molecular formula is C16H18BrNO3 and its molecular weight is 352.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUKFIRMGSQPEM-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-Higenamine Hydrobromide: A Technical Guide to its Discovery, Isolation, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Higenamine, a naturally occurring benzylisoquinoline alkaloid, has garnered significant interest within the scientific community for its potent pharmacological activities. Initially identified as the cardiotonic principle in Aconitum species, its role as a non-selective beta-adrenergic receptor agonist has been a focal point of research. This technical guide provides an in-depth overview of the discovery and isolation of (S)-Higenamine, with a particular focus on its hydrobromide salt. It details the methodologies for its extraction and quantification, summarizes its pharmacological properties with available quantitative data, and illustrates its key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Discovery and Natural Occurrence

(S)-Higenamine, also known as (S)-norcoclaurine, was first isolated in 1976 from the roots of Aconitum japonicum, where it was identified as the plant's active cardiotonic compound.[1] Since its initial discovery, (S)-Higenamine has been identified in a variety of other plant species. Its natural sources are diverse and include, but are not limited to:

  • Aconitum species: Notably Aconitum carmichaelii (root) and Aconitum kusnezoffii.[1]

  • Nelumbo nucifera (Lotus): Found in the leaves and plumule (embryo) of the seeds.[1]

  • Nandina domestica (Sacred Bamboo): Present in the fruit and leaves.[1]

  • Annona squamosa (Sugar Apple) [2]

  • Asarum heterotropioides [3]

  • Gnetum parvifolium [1]

The concentration of (S)-Higenamine can vary significantly depending on the plant species, the part of the plant used, and the processing methods employed.[1][4]

Biosynthesis of (S)-Higenamine

The biosynthesis of (S)-Higenamine is a crucial entry point into the formation of a wide array of benzylisoquinoline alkaloids in plants. The process is a classic example of a Pictet-Spengler reaction. It involves the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction is stereoselectively catalyzed by the enzyme (S)-norcoclaurine synthase (NCS). The resulting (S)-norcoclaurine is identical to (S)-Higenamine.

Higenamine (B191414) Biosynthesis cluster_condensation Pictet-Spengler Condensation Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Tyrosine Decarboxylase & Tyrosinase HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->HPAA Transaminase, Decarboxylase, Oxidase Dopamine_input Dopamine HPAA_input 4-HPAA Higenamine (S)-Higenamine ((S)-Norcoclaurine) NCS (S)-Norcoclaurine Synthase (NCS) Dopamine_input->NCS HPAA_input->NCS Higenamine_output (S)-Higenamine NCS->Higenamine_output Stereoselective condensation

Biosynthesis of (S)-Higenamine via the Pictet-Spengler reaction.

Isolation and Purification

While a definitive, standardized protocol for the preparative isolation of (S)-Higenamine with specified yields and purity is not extensively detailed in publicly available literature, a general workflow can be constructed based on established alkaloid extraction techniques. The following represents a plausible, multi-step experimental protocol for the isolation of (S)-Higenamine from plant material, such as Aconitum roots or Nelumbo nucifera plumules, and its subsequent conversion to the hydrobromide salt.

Experimental Workflow for Isolation and Purification

Higenamine Isolation Workflow Start Plant Material (e.g., Aconitum roots) Extraction Extraction (e.g., Reflux with 95% EtOH) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration AcidBase Acid-Base Extraction (Aqueous Acid/Organic Solvent) Filtration->AcidBase Crude Extract Purification Column Chromatography (Silica Gel or Alumina) AcidBase->Purification Crude Alkaloid Fraction FreeBase (S)-Higenamine Free Base Purification->FreeBase Purified Fractions SaltFormation Salt Formation (Dissolution in EtOH, add HBr) FreeBase->SaltFormation Crystallization Crystallization/Recrystallization SaltFormation->Crystallization FinalProduct (S)-Higenamine Hydrobromide (Crystals) Crystallization->FinalProduct

A general workflow for the isolation and purification of this compound.
Detailed Experimental Protocols

Protocol 3.2.1: Extraction of Total Alkaloids from Aconitum carmichaelii

This protocol is adapted from general alkaloid extraction methods for Aconitum species.[5]

  • Maceration and Extraction:

    • Air-dry and powder the lateral roots of Aconitum carmichaelii.

    • Extract the powdered plant material (5 kg) with 95% ethanol (B145695) (30 L) under reflux for 2 hours. Repeat the extraction three times.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a semi-solid crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform successive liquid-liquid extractions with petroleum ether, ethyl acetate, and n-butanol.

    • The n-butanol fraction, which will contain the more polar alkaloids including higenamine, is collected and concentrated.

Protocol 3.2.2: Acid-Base Extraction for Alkaloid Enrichment

This is a generalized procedure for separating basic alkaloids from neutral and acidic compounds.

  • Acidification:

    • Dissolve the n-butanol extract in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic phase with an aqueous acidic solution (e.g., 1-5% HCl) multiple times. The basic alkaloids will partition into the acidic aqueous phase as their hydrochloride salts.

  • Basification and Re-extraction:

    • Combine the acidic aqueous fractions.

    • Adjust the pH of the aqueous solution to basic (pH > 9) with a suitable base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate). This will convert the alkaloid salts back to their free base form.

    • Extract the basified aqueous solution multiple times with an organic solvent (e.g., chloroform (B151607) or dichloromethane). The free base alkaloids will partition into the organic phase.

  • Concentration:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude alkaloid fraction.

Protocol 3.2.3: Chromatographic Purification

  • Column Chromatography:

    • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel or neutral alumina.

    • Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing higenamine.

Protocol 3.2.4: Preparation of this compound

This is a general procedure for the formation of a hydrobromide salt from an alkaloid free base.

  • Dissolution:

    • Dissolve the purified (S)-Higenamine free base in a minimal amount of a suitable solvent, such as ethanol or methanol.

  • Acidification:

    • Slowly add a stoichiometric amount of hydrobromic acid (HBr), either as a concentrated aqueous solution or as a solution in a non-aqueous solvent, to the dissolved free base with stirring.

  • Crystallization:

    • Allow the solution to stand, or cool it, to induce crystallization of the this compound salt.

    • If crystallization does not occur readily, the addition of a less polar co-solvent (e.g., diethyl ether) may be necessary.

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent and dry under vacuum.

Analytical Methods for Quantification

Accurate and sensitive analytical methods are crucial for the quantification of (S)-Higenamine in various matrices. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC/MS/MS) is the most commonly employed technique.

Protocol 4.1: UHPLC/MS/MS for Quantification in Plant Material

This protocol is based on a validated method for the determination of higenamine in dietary supplements.[3]

  • Sample Preparation:

    • Homogenize the plant material.

    • Extract a known weight of the sample with a suitable solvent (e.g., methanol) using ultrasonication.

    • Centrifuge the extract and dilute the supernatant as needed.

    • Filter the diluted extract through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: UHPLC Acquity BEH HILIC (2.1 mm × 100 mm, 1.7 µm particle size).

    • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (B52724) (e.g., 30:70, v/v).

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple reaction monitoring (MRM).

    • Ion Transitions: Monitor for the specific precursor-to-product ion transitions for higenamine (e.g., m/z 272.08 → 107.01, 272.08 → 161.07).

Table 1: Quantitative Data on Higenamine Content in Various Natural Sources

Plant SourcePart UsedHigenamine Content (µg/g dry weight)Analytical MethodReference
Nelumbo nuciferaPlumule263.9 - 969.5HPLC-MS/MS[1][6]
Aconitum carmichaeliiUnprocessed Root18.3HPLC[1]
Aconitum carmichaeliiProcessed Root12.2HPLC[1]
Nandina domesticaLeaf56.30icELISA[1]
Nandina domesticaFruit14.02icELISA[1]

Pharmacological Profile

(S)-Higenamine's pharmacological effects are primarily attributed to its activity at adrenergic receptors. It is characterized as a non-selective β-adrenergic receptor agonist, with activity at both β1 and β2 subtypes.[2][7] It has also been reported to act as an antagonist at α1-adrenergic receptors.[8]

Signaling Pathways

5.1.1. β-Adrenergic Receptor Signaling

Activation of β1 and β2-adrenergic receptors by (S)-Higenamine initiates a G-protein-coupled receptor (GPCR) signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the characteristic physiological responses.

Beta_Adrenergic_Signaling Higenamine (S)-Higenamine BetaReceptor β1/β2-Adrenergic Receptor Extracellular Intracellular Higenamine->BetaReceptor:f1 G_Protein Gs Protein BetaReceptor:f2->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Phosphorylation of Downstream Targets PKA->Downstream Response Physiological Response (e.g., Increased Heart Rate, Bronchodilation) Downstream->Response

β-Adrenergic receptor signaling pathway activated by (S)-Higenamine.

5.1.2. PI3K/Akt Signaling Pathway

(S)-Higenamine has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Activation of β2-adrenergic receptors can lead to the activation of the PI3K/Akt pathway, which in turn can inhibit apoptosis.[8]

5.1.3. NF-κB Signaling Pathway

(S)-Higenamine has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] This pathway is a key regulator of the inflammatory response.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the interaction of higenamine with adrenergic receptors.

Table 2: In Vitro Pharmacological Activity of Higenamine

Receptor SubtypeAssay TypeCell LineParameterValueReference
β1-Adrenergic ReceptorAgonist ActivityCHEM-1EC5034 nM[9]
β2-Adrenergic ReceptorAgonist ActivityCHEM-1EC500.47 µM[9]
α1A-Adrenergic ReceptorRadioligand BindingHEK293ApKi6.57[10][11]
α1B-Adrenergic ReceptorRadioligand BindingHEK293ApKi6.48[10][11]
α1D-Adrenergic ReceptorRadioligand BindingHEK293ApKi6.35[10][11]

EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. pKi is the negative logarithm of the inhibition constant (Ki), which indicates the binding affinity of a ligand to a receptor.

Conclusion

This compound is a pharmacologically active compound with a well-established role as a non-selective β-adrenergic agonist. Its natural abundance in various medicinal plants has made it a subject of interest for both traditional medicine and modern drug discovery. This technical guide has provided a comprehensive overview of its discovery, biosynthesis, and methods for its isolation and quantification. While detailed preparative isolation protocols remain somewhat elusive in the literature, the general principles of alkaloid extraction provide a solid foundation for its purification. The quantitative pharmacological data presented herein underscore its potent activity at adrenergic receptors and provide a basis for further research into its therapeutic potential. The signaling pathways elucidated offer a framework for understanding its mechanism of action at the molecular level. This guide serves as a valuable resource for scientists and researchers aiming to explore the full potential of this intriguing natural product.

References

Elucidation of the (S)-Higenamine Hydrobromide Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Higenamine, also known as (S)-norcoclaurine, is a pivotal benzylisoquinoline alkaloid (BIA) that serves as the precursor to a vast array of pharmacologically significant compounds. Its stereospecific biosynthesis is a critical area of study for the metabolic engineering and synthetic biology of these valuable natural products. This technical guide provides an in-depth exploration of the elucidated biosynthetic pathway of (S)-Higenamine, detailing the enzymatic steps from the primary metabolite L-tyrosine. It includes a compilation of available quantitative data, comprehensive experimental protocols for key analytical and enzymatic assays, and visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding for researchers in the field.

Introduction to (S)-Higenamine

(S)-Higenamine is a naturally occurring chiral tetrahydroisoquinoline alkaloid found in various plants, including those of the Nelumbo, Aconitum, and Annona genera. It is the central intermediate in the biosynthesis of over 2,500 BIAs, a diverse class of metabolites with a wide range of pharmacological activities, including analgesic (morphine), antimicrobial (berberine), and antitussive (noscapine) properties. The biosynthesis of (S)-Higenamine is a key regulatory point in the production of these downstream alkaloids. Understanding its formation is crucial for the development of biotechnological platforms for the sustainable production of these high-value compounds.

The Biosynthetic Pathway of (S)-Higenamine

The biosynthesis of (S)-Higenamine originates from the amino acid L-tyrosine, which serves as the precursor for the two primary building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The pathway culminates in the stereospecific Pictet-Spengler condensation of these two molecules, catalyzed by (S)-norcoclaurine synthase (NCS).

Precursor Biosynthesis: The Dopamine Arm

The conversion of L-tyrosine to dopamine involves a two-step enzymatic process:

  • Hydroxylation of L-tyrosine: Tyrosine hydroxylase (TH), a monooxygenase, catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This is often the rate-limiting step in dopamine synthesis.

  • Decarboxylation of L-DOPA: Aromatic L-amino acid decarboxylase (AADC), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, removes the carboxyl group from L-DOPA to yield dopamine.

Precursor Biosynthesis: The 4-Hydroxyphenylacetaldehyde (4-HPAA) Arm

The formation of 4-HPAA from L-tyrosine is less universally defined and can occur via multiple routes in different plant species. A common pathway involves:

  • Transamination of L-tyrosine: An aromatic amino acid transaminase (ArAT) converts L-tyrosine to 4-hydroxyphenylpyruvate.

  • Decarboxylation of 4-hydroxyphenylpyruvate: 4-hydroxyphenylpyruvate decarboxylase catalyzes the removal of the carboxyl group to form 4-hydroxyphenylacetaldehyde. In some organisms, an alternative pathway involving an aromatic aldehyde synthase (AAS) can directly convert aromatic amino acids to their corresponding aldehydes.[1]

The Final Condensation Step

The final and key stereospecific step in (S)-Higenamine biosynthesis is the Pictet-Spengler condensation of dopamine and 4-HPAA. This reaction is catalyzed by (S)-norcoclaurine synthase (NCS) , which facilitates the formation of the tetrahydroisoquinoline core with the characteristic (S)-configuration at the C1 position.[2][3]

S-Higenamine Biosynthesis cluster_dopamine Dopamine Arm cluster_4hpaa 4-HPAA Arm cluster_condensation L-Tyrosine_D L-Tyrosine L-DOPA L-DOPA L-Tyrosine_D->L-DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L-DOPA->Dopamine Aromatic L-amino acid Decarboxylase (AADC) S-Higenamine (S)-Higenamine ((S)-Norcoclaurine) Dopamine->S-Higenamine L-Tyrosine_H L-Tyrosine 4-HPP 4-Hydroxyphenylpyruvate L-Tyrosine_H->4-HPP Aromatic Amino Acid Transaminase (ArAT) 4-HPAA 4-Hydroxyphenylacetaldehyde (4-HPAA) 4-HPP->4-HPAA 4-Hydroxyphenylpyruvate Decarboxylase 4-HPAA->S-Higenamine NCS_label (S)-Norcoclaurine Synthase (NCS)

Figure 1: Biosynthetic pathway of (S)-Higenamine from L-tyrosine.

Quantitative Data

Quantitative understanding of the enzymes involved in (S)-Higenamine biosynthesis is crucial for metabolic engineering efforts. The following table summarizes the available kinetic parameters for the key enzymes. Data for plant-specific tyrosine hydroxylase and the enzymes of the 4-HPAA pathway in the context of higenamine (B191414) biosynthesis are limited in the literature.

EnzymeOrganismSubstrateKm (µM)VmaxHill Coefficient (n)Optimal pHOptimal Temp. (°C)Reference
(S)-Norcoclaurine Synthase (NCS)Thalictrum flavum4-Hydroxyphenylacetaldehyde (4-HPAA)335Not Reported-6.5 - 7.042 - 55[4][5]
Dopamine-Not Reported1.86.5 - 7.042 - 55[4][5]
(S)-Norcoclaurine Synthase (NCS)Papaver somniferum4-Hydroxyphenylacetaldehyde (4-HPAA)1000Not Reported-6.5 - 7.042 - 55[6]
Dopamine-Not Reported1.846.5 - 7.042 - 55[6]
Recombinant (S)-Norcoclaurine Synthase (NCS)Thalictrum flavum in E. coli4-Hydroxyphenylacetaldehyde (4-HPAA)700Not Reported-7.040[7][8]
Dopamine-Not Reported1.987.040[7][8]
Tyrosine Decarboxylase (TDC)Lactobacillus brevisL-Tyrosine590147.1 µmol min-1 mg-1-5.040[9]

Experimental Protocols

Heterologous Expression and Purification of (S)-Norcoclaurine Synthase

This protocol is adapted from methods described for the expression and purification of recombinant NCS from Thalictrum flavum in E. coli.[10][11]

Objective: To produce and purify recombinant (S)-Norcoclaurine Synthase for in vitro assays.

Materials:

  • pET expression vector containing the NCS gene with an N-terminal His-tag

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotic (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 100 mM HEPES (pH 7.5), 100 mM NaCl, 20 mM imidazole

  • Wash Buffer: 100 mM HEPES (pH 7.5), 100 mM NaCl, 40 mM imidazole

  • Elution Buffer: 100 mM HEPES (pH 7.5), 100 mM NaCl, 250 mM imidazole

  • Ni-NTA affinity chromatography column

  • Ultrasonic oscillator

Procedure:

  • Transformation: Transform the pET-NCS plasmid into E. coli BL21(DE3) competent cells and plate on LB agar with the selective antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture for 16-20 hours at a lower temperature (e.g., 18-22°C) to improve protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells using an ultrasonic oscillator on ice.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Purification:

    • Equilibrate a Ni-NTA column with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His-tagged NCS protein with Elution Buffer.

  • Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol) using dialysis or a desalting column.

  • Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.

NCS_Purification_Workflow Transformation Transformation of E. coli with pET-NCS plasmid Culture Growth of E. coli culture Transformation->Culture Induction Induction of NCS expression with IPTG Culture->Induction Harvest Cell Harvest by Centrifugation Induction->Harvest Lysis Cell Lysis by Sonication Harvest->Lysis Clarification Clarification of Lysate by Centrifugation Lysis->Clarification Purification Ni-NTA Affinity Chromatography Clarification->Purification Analysis SDS-PAGE Analysis Purification->Analysis

Figure 2: Workflow for the purification of recombinant (S)-Norcoclaurine Synthase.
(S)-Norcoclaurine Synthase (NCS) Enzyme Activity Assay

This protocol is a standard method for determining the activity of purified NCS.[10][12]

Objective: To measure the rate of (S)-Higenamine formation from dopamine and 4-HPAA.

Materials:

  • Purified (S)-Norcoclaurine Synthase

  • Reaction Buffer: 100 mM HEPES (pH 7.5)

  • Dopamine hydrochloride solution (stock solution in water)

  • 4-Hydroxyphenylacetaldehyde (4-HPAA) solution (stock solution in DMSO)

  • Ascorbic acid solution (to prevent oxidation)

  • Quenching solution (e.g., perchloric acid or organic solvent)

  • LC-MS/MS system for product quantification

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume of 500 µL) containing:

    • 100 mM HEPES buffer (pH 7.5)

    • 5 mM Ascorbic acid

    • 1 mM Dopamine hydrochloride

    • 1 mM 4-HPAA (added from a 100 mM stock in DMSO, final DMSO concentration ≤ 1%)

    • Purified NCS enzyme (e.g., 1-5 µg)

  • Initiation: Start the reaction by adding the enzyme to the pre-warmed reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a quenching solution (e.g., 50 µL of 1 M HCl or by adding an equal volume of ice-cold methanol).

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

  • Quantification: Analyze the formation of (S)-Higenamine using a validated LC-MS/MS method (see Protocol 4.3).

  • Controls: Run parallel reactions without the enzyme (to measure non-enzymatic product formation) and without substrates (as a baseline).

LC-MS/MS Quantification of (S)-Higenamine

This protocol provides a general framework for the quantification of (S)-Higenamine in plant extracts or enzymatic assays, based on published methods.[13][14][15]

Objective: To accurately quantify the concentration of (S)-Higenamine.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for higenamine (e.g., m/z 272.1 -> 161.1, 272.1 -> 107.1).

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Sample Preparation (from plant material):

  • Homogenization: Homogenize powdered plant material in an extraction solvent (e.g., methanol (B129727) with 0.1% formic acid).

  • Extraction: Sonicate or vortex the mixture for 30 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Regulatory Pathways

The biosynthesis of benzylisoquinoline alkaloids, including (S)-Higenamine, is tightly regulated at the transcriptional level in response to various developmental and environmental cues. The jasmonate signaling pathway plays a central role in this regulation.

Upon perception of a stimulus (e.g., wounding or pathogen attack), jasmonic acid (JA) is synthesized and converted to its active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding event triggers the ubiquitination and subsequent degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ repressors liberates transcription factors (TFs) of the WRKY and bHLH families. These activated TFs can then bind to specific cis-regulatory elements (e.g., W-boxes for WRKYs) in the promoters of BIA biosynthetic genes, such as Tyrosine Decarboxylase (TYDC) and (S)-Norcoclaurine Synthase (NCS) , leading to their transcriptional activation and increased production of (S)-Higenamine and downstream alkaloids.[1][16][17][18][19][20][21]

Jasmonate_Signaling_Pathway cluster_stimulus Stimulus cluster_ja Jasmonate Signaling cluster_transcription Transcriptional Regulation cluster_biosynthesis Biosynthesis Stimulus Wounding / Pathogen Attack JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stimulus->JA_Biosynthesis JA-Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA-Ile COI1 SCF-COI1 Complex JA-Ile->COI1 binds to JAZ_degradation JAZ Degradation COI1->JAZ_degradation targets JAZ JAZ Repressor WRKY_bHLH WRKY / bHLH Transcription Factors JAZ->WRKY_bHLH represses JAZ_degradation->WRKY_bHLH releases Gene_Expression Activation of BIA Biosynthetic Genes (e.g., TYDC, NCS) WRKY_bHLH->Gene_Expression activates Higenamine_Biosynthesis (S)-Higenamine Biosynthesis Gene_Expression->Higenamine_Biosynthesis

Figure 3: Jasmonate signaling pathway regulating (S)-Higenamine biosynthesis.

Conclusion

The elucidation of the (S)-Higenamine biosynthetic pathway provides a fundamental framework for the production of a vast array of valuable benzylisoquinoline alkaloids. This technical guide has outlined the key enzymatic steps, provided available quantitative data, and detailed essential experimental protocols for the study of this pathway. Furthermore, the role of the jasmonate signaling pathway in the transcriptional regulation of (S)-Higenamine biosynthesis highlights the complex interplay between environmental cues and secondary metabolism in plants. Continued research to fill the existing gaps in our quantitative understanding of all the pathway enzymes and their regulation will be critical for the successful implementation of metabolic engineering strategies aimed at the high-level production of (S)-Higenamine and its derivatives in heterologous systems.

References

The Central Role of (S)-Norcoclaurine Hydrobromide in Benzylisoquinoline Alkaloid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(S)-Norcoclaurine is the pivotal precursor for the biosynthesis of all benzylisoquinoline alkaloids (BIAs), a vast and structurally diverse group of plant secondary metabolites with a wide range of pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the synthesis of (S)-Norcoclaurine, its enzymatic conversion into the key intermediate (S)-Reticuline, and its ultimate role as the foundation for a myriad of important alkaloids, including morphine, codeine, and berberine. This document details the key enzymes involved, their kinetics, and provides experimental protocols for their synthesis and analysis, serving as a comprehensive resource for researchers in natural product synthesis, metabolic engineering, and drug development.

Introduction

The benzylisoquinoline alkaloids (BIAs) represent one of the largest and most pharmacologically significant classes of natural products, with over 2,500 known compounds.[4] These molecules are all derived from the common precursor, (S)-norcoclaurine.[5][6] The synthesis of (S)-norcoclaurine is the first committed step in BIA biosynthesis, making the enzyme responsible for its formation, (S)-norcoclaurine synthase (NCS), a critical gateway to this diverse family of compounds.[7][8] Understanding the stereospecific synthesis of (S)-norcoclaurine and its subsequent enzymatic transformations is paramount for the production of valuable pharmaceuticals, either through traditional extraction from plant sources or through modern synthetic biology approaches in microbial hosts.[9] This guide will explore the core of BIA synthesis, focusing on the formation and elaboration of the (S)-norcoclaurine scaffold.

The Gateway to Benzylisoquinoline Alkaloids: (S)-Norcoclaurine Synthesis

The biosynthesis of (S)-norcoclaurine is a stereospecific Pictet-Spengler condensation reaction between two tyrosine-derived precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).[5][8][10] This crucial reaction is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS).[7]

Norcoclaurine Synthase (NCS)

NCS (EC 4.2.1.78) is the enzyme that catalyzes the first committed step in BIA biosynthesis.[7][10] It facilitates the stereoselective condensation of dopamine and 4-HPAA to form (S)-norcoclaurine.[5][8] The enzyme from Thalictrum flavum has been extensively studied and is known to be a member of the PR10/Bet v 1 protein family.[10]

Reaction Mechanism

The reaction proceeds via a Pictet-Spengler mechanism. While initial studies proposed that 4-HPAA binds first, more recent evidence supports a "dopamine-first" mechanism.[11][12] In this model, dopamine binds to the active site, followed by 4-HPAA. The condensation then occurs to form the tetrahydroisoquinoline core of (S)-norcoclaurine.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the initial stages of BIA biosynthesis.

Table 1: Kinetic Parameters of Norcoclaurine Synthase (NCS)

SubstrateKm (µM)Hill CoefficientSource OrganismReference
Dopamine-1.8 - 1.98Thalictrum flavum[10][13]
4-HPAA335 - 700-Thalictrum flavum[10][13]

Table 2: Optimal Reaction Conditions for Norcoclaurine Synthase (NCS)

ParameterOptimal ValueSource OrganismReference
pH6.5 - 7.0Thalictrum flavum[10][13]
Temperature40 - 55°CThalictrum flavum[10][13]

Table 3: Kinetic Parameters of Enzymes in the (S)-Reticuline Biosynthetic Pathway

EnzymeSubstrateKm (mM)Source OrganismReference
Norcoclaurine 6-O-methyltransferase (6OMT)(R,S)-Norlaudanosoline2.23Coptis japonica[9]
S-adenosyl-L-methionine3.95Coptis japonica[9]
Coclaurine (B195748) N-methyltransferase (CNMT)Norreticuline0.38Coptis japonica[14]
S-adenosyl-L-methionine0.65Coptis japonica[14]
N-methylcoclaurine 3'-hydroxylase (CYP80B1)(S)-N-methylcoclaurine0.015Eschscholzia californica[15]
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)(R,S)-Laudanosoline-Coptis japonica[16]

Table 4: Yield and Stereoselectivity of Enzymatic (S)-Norcoclaurine Synthesis

ProductYield (%)Enantiomeric Excess (%)MethodReference
(S)-Norcoclaurine>8093One-pot, two-step chemoenzymatic synthesis[15]

Experimental Protocols

Synthesis of 4-Hydroxyphenylacetaldehyde (4-HPAA)

4-HPAA can be synthesized from L-tyrosine using tyrosine decarboxylase.[1] Alternatively, it can be generated in situ from tyrosine through oxidative decarboxylation using sodium hypochlorite (B82951).[15]

Expression and Purification of Recombinant Norcoclaurine Synthase (NCS)

A common method for producing recombinant NCS involves expressing a His-tagged version of the enzyme in E. coli. The protein can then be purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

Protocol Outline:

  • Clone the NCS gene into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

  • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with IPTG.

  • Harvest the cells by centrifugation and lyse them using sonication or a French press.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a Ni-NTA column.

  • Wash the column with a low-concentration imidazole (B134444) buffer to remove non-specifically bound proteins.

  • Elute the His-tagged NCS with a high-concentration imidazole buffer.

  • Dialyze the purified protein against a suitable storage buffer.

Enzymatic Synthesis of (S)-Norcoclaurine

This protocol is based on a one-pot, two-step chemoenzymatic synthesis.[15]

Materials:

  • L-Tyrosine

  • Sodium hypochlorite (NaOCl)

  • Dopamine

  • Ascorbic acid

  • Purified (S)-Norcoclaurine Synthase (NCS)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • Activated charcoal

Procedure:

  • Step 1: Generation of 4-HPAA: Dissolve L-tyrosine in the reaction buffer. Add a stoichiometric amount of NaOCl to oxidatively decarboxylate tyrosine to 4-HPAA.

  • Step 2: Enzymatic Condensation: To the reaction mixture containing 4-HPAA, add dopamine and ascorbic acid (to prevent oxidation).

  • Initiate the enzymatic reaction by adding purified NCS.

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).

  • Product Extraction: Add activated charcoal to the reaction mixture to adsorb the (S)-norcoclaurine product.

  • Filter and wash the charcoal to recover the adsorbed product.

  • Elute the (S)-norcoclaurine from the charcoal using an appropriate solvent.

Analytical Methods for Benzylisoquinoline Alkaloid Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the analysis and quantification of BIAs.[10][11]

General HPLC-UV Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength suitable for the specific alkaloids of interest (e.g., 280-290 nm).

LC-MS/MS for Enhanced Specificity and Sensitivity:

  • LC conditions are similar to HPLC-UV.

  • Mass spectrometry is typically performed using electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) is used for quantitative analysis of specific alkaloids.

Biosynthetic Pathways and Visualizations

(S)-Norcoclaurine is the entry point to a complex network of biosynthetic pathways leading to a wide array of BIA structural classes.

From (S)-Norcoclaurine to (S)-Reticuline

The conversion of (S)-norcoclaurine to the central intermediate (S)-reticuline involves a series of four enzymatic steps.[4][7]

Benzylisoquinoline_Pathway_to_Reticuline S_Norcoclaurine (S)-Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine Norcoclaurine 6-O-methyltransferase (6OMT) S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine Coclaurine N-methyltransferase (CNMT) S_3_Hydroxy_N_Methylcoclaurine (S)-3'-Hydroxy- N-Methylcoclaurine S_N_Methylcoclaurine->S_3_Hydroxy_N_Methylcoclaurine N-methylcoclaurine 3'-hydroxylase (CYP80B1) S_Reticuline (S)-Reticuline S_3_Hydroxy_N_Methylcoclaurine->S_Reticuline 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

Caption: Biosynthetic pathway from (S)-Norcoclaurine to (S)-Reticuline.

Downstream Pathways from (S)-Reticuline

(S)-Reticuline is a critical branch-point intermediate that can be channeled into various downstream pathways to produce different classes of BIAs, such as morphinans, protoberberines, and benzophenanthridines.

Downstream_Pathways_from_Reticuline cluster_morphinan Morphinan Alkaloids cluster_protoberberine Protoberberine Alkaloids S_Reticuline (S)-Reticuline R_Reticuline (R)-Reticuline S_Reticuline->R_Reticuline Reticuline Epimerase S_Scoulerine (S)-Scoulerine S_Reticuline->S_Scoulerine Berberine Bridge Enzyme (BBE) Salutaridine Salutaridine R_Reticuline->Salutaridine Salutaridine Synthase Thebaine Thebaine Salutaridine->Thebaine Salutaridine Reductase, Salutaridinol 7-O-acetyltransferase Morphine Morphine Thebaine->Morphine Multiple Steps S_Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine S_Scoulerine->S_Tetrahydrocolumbamine Scoulerine 9-O-methyltransferase (SMT) S_Canadine (S)-Canadine S_Tetrahydrocolumbamine->S_Canadine Canadine Synthase (CYP719A1) Berberine Berberine S_Canadine->Berberine (S)-tetrahydroprotoberberine oxidase (STOX)

Caption: Major downstream pathways from the branch-point intermediate (S)-Reticuline.

Conclusion

(S)-Norcoclaurine hydrobromide and its free base form are the foundational molecules for the entire class of benzylisoquinoline alkaloids. The enzymatic synthesis of (S)-norcoclaurine, catalyzed by NCS, represents a key control point in the biosynthesis of these valuable compounds. A thorough understanding of the enzymes involved in the synthesis and subsequent modification of the (S)-norcoclaurine scaffold is essential for the advancement of metabolic engineering and synthetic biology approaches aimed at the sustainable production of BIA-derived pharmaceuticals. This guide provides a comprehensive resource of the current knowledge, offering both theoretical understanding and practical protocols to aid researchers in this exciting field.

References

An In-depth Technical Guide to the Chemical and Physical Properties of (S)-Higenamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Higenamine, also known as (S)-Norcoclaurine, is a naturally occurring benzylisoquinoline alkaloid found in a variety of plants. As the hydrobromide salt, its solubility and stability characteristics are altered, making it suitable for various research and development applications. This technical guide provides a comprehensive overview of the known chemical and physical properties of (S)-Higenamine hydrobromide, details relevant experimental protocols, and illustrates its key signaling pathways.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. It is important to note that while some data is specific to the (S)-hydrobromide salt, other information is derived from studies on the free base or racemic mixtures.

General and Chemical Properties
PropertyValueSource
IUPAC Name (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide[1][2]
Synonyms (S)-(-)-Higenamine Hydrobromide, (S)-Norcoclaurine hydrobromide[2]
CAS Number 105990-27-0[2]
Molecular Formula C₁₆H₁₈BrNO₃[2]
Molecular Weight 352.22 g/mol [2]
Appearance White to off-white or beige solid
Purity Typically >95% (HPLC)
Physicochemical Properties
PropertyValueSource
Melting Point >250°C (decomposition)
Solubility Slightly soluble in DMSO and Methanol. As an amine salt, it is expected to have good solubility in water.
Stereochemistry The (S)-enantiomer is the result of enzymatic synthesis by norcoclaurine synthase.[3]
Spectroscopic Data

Mass Spectrometry (LC-MS/MS of Higenamine)

Precursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)Source
272.13107.05, 161.06, 255.10[4]
272.08107.01, 161.07, 77.08[5]

Note: The fragmentation pattern is characteristic of the benzylisoquinoline structure.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. The following are generalized procedures that can be adapted for its analysis.

Melting Point Determination

A standard capillary melting point apparatus can be used to determine the melting point of this compound.

Protocol:

  • Ensure the this compound sample is thoroughly dried and in a fine powder form.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.[6][7][8][9][10]

G Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Tube Powder->Pack Place Place in Apparatus Pack->Place Heat_fast Rapid Heating Place->Heat_fast Heat_slow Slow Heating (1-2°C/min) Heat_fast->Heat_slow Observe Observe Melting Heat_slow->Observe Record Record Temperature Range Observe->Record

Workflow for Melting Point Determination

Solubility Determination

A qualitative and semi-quantitative assessment of solubility in various solvents can be performed.

Protocol:

  • Add a pre-weighed amount of this compound (e.g., 1 mg) to a vial.

  • Add a measured volume of the desired solvent (e.g., 1 mL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the substance is soluble at that concentration. Additional solute can be added incrementally to determine the saturation point for a semi-quantitative measure.

  • If the solid has not dissolved, the substance is considered sparingly soluble or insoluble at that concentration.

G Workflow for Solubility Determination cluster_procedure Procedure cluster_outcome Outcome Weigh Weigh Solute Add_Solvent Add Solvent Weigh->Add_Solvent Mix Vortex Add_Solvent->Mix Observe Observe Mix->Observe Dissolved Dissolved Observe->Dissolved Clear Solution Undissolved Undissolved Observe->Undissolved Visible Solid

Workflow for Solubility Determination

Signaling Pathways

(S)-Higenamine exerts its biological effects through the modulation of several key signaling pathways. Its primary mechanism of action involves its activity as a non-selective β-adrenergic receptor agonist.

β-Adrenergic Receptor Signaling

(S)-Higenamine is a dual agonist for β1- and β2-adrenergic receptors. Activation of these G-protein coupled receptors leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA). This cascade of events is central to its cardiovascular and bronchodilatory effects.

G β-Adrenergic Receptor Signaling Pathway of Higenamine (B191414) Higenamine (S)-Higenamine beta1_AR β1-Adrenergic Receptor Higenamine->beta1_AR beta2_AR β2-Adrenergic Receptor Higenamine->beta2_AR Gs_protein Gs Protein beta1_AR->Gs_protein activates beta2_AR->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., increased heart rate, bronchodilation) PKA->Cellular_Response phosphorylates targets leading to

β-Adrenergic Receptor Signaling Pathway

PI3K/Akt Signaling Pathway

(S)-Higenamine has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This activation is often downstream of β2-adrenergic receptor stimulation and contributes to the anti-apoptotic effects of Higenamine.

G PI3K/Akt Signaling Pathway Activated by Higenamine Higenamine (S)-Higenamine beta2_AR β2-Adrenergic Receptor Higenamine->beta2_AR PI3K PI3K beta2_AR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes G Inhibition of NF-κB Signaling by Higenamine Higenamine (S)-Higenamine IKK IKK Higenamine->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK activates IkappaBalpha IκBα IKK->IkappaBalpha phosphorylates NFkappaB NF-κB IkappaBalpha->NFkappaB degrades, releasing Nucleus Nucleus NFkappaB->Nucleus translocates to NFkappaB_IkappaBalpha NF-κB/IκBα Complex NFkappaB_IkappaBalpha->IkappaBalpha NFkappaB_IkappaBalpha->NFkappaB Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates

References

(S)-Higenamine Hydrobromide: A Technical Guide to its β-Adrenergic Agonist Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Higenamine, a benzyltetrahydroisoquinoline alkaloid, has garnered significant attention for its pharmacological activity as a β-adrenergic agonist. This technical guide provides an in-depth examination of the mechanism of action of (S)-Higenamine hydrobromide, focusing on its interaction with β-adrenergic receptors and the subsequent intracellular signaling cascades. This document summarizes the current understanding of its receptor binding affinity, functional potency, and the experimental methodologies used for its characterization. Quantitative data from various studies are presented in structured tables for comparative analysis. Furthermore, detailed signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of its molecular pharmacology.

Introduction

(S)-Higenamine is a naturally occurring compound found in various plants, including those from the Aconitum and Annona genera. Traditionally used in Chinese medicine, its cardiovascular and bronchodilatory effects have led to investigations into its pharmacological properties. Structurally similar to catecholamines, higenamine (B191414) interacts with adrenergic receptors, primarily the β-adrenergic subtypes, to elicit its physiological responses. Its classification as a β2-adrenoceptor agonist has led to its inclusion in the World Anti-Doping Agency (WADA) Prohibited List[1][2]. This guide focuses on the technical aspects of its mechanism of action as a β-agonist, providing a resource for researchers and professionals in drug development.

β-Adrenergic Receptor Interaction and Signaling Pathway

(S)-Higenamine is recognized as a non-selective β-agonist, capable of activating both β1 and β2-adrenergic receptors[3]. Some studies also suggest it acts as a dual agonist for β1/β2-adrenergic receptors without a preference for Gs or Gi pathways in β2-adrenergic receptor signaling[3][4]. However, there is conflicting evidence regarding its activity at the β2 subtype, with some studies indicating potent β1 agonism and no significant β2 activity. Upon binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), (S)-Higenamine initiates a downstream signaling cascade.

The canonical signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (camp), a crucial second messenger. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in diverse physiological effects such as increased heart rate and contractility (β1) and bronchodilation (β2)[5].

Beyond the canonical Gs-cAMP pathway, evidence suggests that higenamine may also act as a β-arrestin-biased ligand at the β2-adrenergic receptor[6]. This biased signaling can lead to the activation of alternative pathways, such as the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2)[6]. Additionally, the PI3K/Akt signaling pathway has been implicated in the cellular effects of higenamine[5].

Signaling Pathway Diagram

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Higenamine Higenamine Beta_AR β-Adrenergic Receptor Higenamine->Beta_AR G_Protein Gs Protein Beta_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream_Targets Downstream Targets PKA->Downstream_Targets phosphorylates Physiological_Response Physiological Response Downstream_Targets->Physiological_Response

Canonical β-Adrenergic Receptor Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of (S)-Higenamine with adrenergic receptors. It is important to note the conflicting reports regarding its activity at the β2-adrenergic receptor.

Table 1: Functional Potency of (S)-Higenamine at β-Adrenergic Receptors
Receptor SubtypeAssay TypeCell LineParameterValueReference
Human β1-Adrenergic ReceptorCa2+ influxCells overexpressing human ADRβ1EC5034 nM[7]
Emax105%[7]
Human β2-Adrenergic ReceptorCa2+ influxCells overexpressing human ADRβ2EC50No effect up to 300 µM[7]
Human β2-Adrenergic ReceptorcAMP AccumulationCHO cells expressing human β2-ARPotency~10-fold less than salbutamol (B1663637) (Full Agonist)[1]
Table 2: Binding Affinity of (S)-Higenamine at α-Adrenergic Receptors
Receptor SubtypeAssay TypeRadioligandParameterValue (pKi)Reference
Human α1A-Adrenergic ReceptorRadioligand Binding[3H]-prazosinpKi6.57[8]
Human α1B-Adrenergic ReceptorRadioligand Binding[3H]-prazosinpKi6.48[8]
Human α1D-Adrenergic ReceptorRadioligand Binding[3H]-prazosinpKi6.35[8]

Experimental Protocols

The characterization of (S)-Higenamine's β-agonist activity relies on established in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments cited.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of (S)-Higenamine for β-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the target β-adrenergic receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligand (e.g., [3H]-CGP 12177 for β1/β2, [3H]-prazosin for α1).

  • This compound of varying concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold).

  • 96-well filter plates (e.g., GF/C filters pre-treated with polyethylenimine).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well filter plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of radioligand.

    • Increasing concentrations of this compound (or a known non-labeled ligand for non-specific binding control).

    • Cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of (S)-Higenamine. Determine the IC50 value (the concentration of higenamine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow Start Start Prepare_Membranes Prepare Cell Membranes with β-AR Start->Prepare_Membranes Assay_Setup Set up Assay in 96-well Plate: - Membranes - Radioligand - (S)-Higenamine Prepare_Membranes->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Add Scintillation Cocktail & Count Radioactivity Washing->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow
cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP), a hallmark of Gs-coupled GPCR activation.

Objective: To quantify the functional potency (EC50) and efficacy (Emax) of (S)-Higenamine in stimulating cAMP production in cells expressing β-adrenergic receptors.

Materials:

  • Live cells expressing the target β-adrenergic receptor subtype (e.g., CHO or HEK293 cells).

  • This compound of varying concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Lysis buffer (if required by the kit).

  • Microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, or absorbance).

Procedure:

  • Cell Culture: Plate cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with a PDE inhibitor in a suitable buffer for a short period.

  • Stimulation: Add increasing concentrations of this compound to the wells and incubate for a specific time (e.g., 30 minutes) at 37°C to stimulate cAMP production. Include a positive control (e.g., isoproterenol) and a vehicle control.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Signal Measurement: Measure the signal using a microplate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the cell-based assay to cAMP concentrations using the standard curve. Plot the cAMP concentration against the log concentration of (S)-Higenamine to generate a dose-response curve. Determine the EC50 (the concentration of higenamine that produces 50% of the maximal response) and Emax (the maximal response) from this curve.

camp_assay_workflow Start Start Plate_Cells Plate Cells Expressing β-AR in a Microplate Start->Plate_Cells Pre_incubation Pre-incubate with PDE Inhibitor Plate_Cells->Pre_incubation Stimulation Stimulate with Varying Concentrations of (S)-Higenamine Pre_incubation->Stimulation Cell_Lysis Lyse Cells to Release Intracellular cAMP Stimulation->Cell_Lysis cAMP_Detection Perform cAMP Detection Assay (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Signal_Measurement Measure Signal with Plate Reader cAMP_Detection->Signal_Measurement Data_Analysis Calculate EC50 and Emax Signal_Measurement->Data_Analysis End End Data_Analysis->End

cAMP Accumulation Assay Workflow

Discussion and Future Directions

The available evidence confirms that this compound acts as a β-adrenergic agonist. However, the precise selectivity profile remains an area of active investigation, with conflicting reports on its activity at the β2-adrenergic receptor. The potent agonism at the β1-adrenergic receptor is well-supported by recent quantitative data[7]. The discrepancy in β2-receptor activity could be due to differences in experimental systems (e.g., cell lines, assay formats) or the specific enantiomeric form of higenamine used.

Furthermore, the identification of higenamine as a potential β-arrestin-biased ligand at the β2-AR opens up new avenues for research into its signaling properties and potential for developing functionally selective drugs[6]. The antagonist activity at α1-adrenergic receptors also adds another layer of complexity to its overall pharmacological profile and should be considered when evaluating its in vivo effects[8].

Future research should focus on:

  • Conducting comprehensive head-to-head studies of (S)-Higenamine and its enantiomer at all three β-adrenergic receptor subtypes (β1, β2, and β3) to definitively establish its selectivity profile.

  • Utilizing a standardized panel of cell lines and assay formats to resolve the existing discrepancies in the literature.

  • Further investigating the β-arrestin-biased signaling of higenamine and its physiological consequences.

  • Elucidating the in vivo physiological effects in the context of its combined agonist and antagonist activities at different adrenergic receptor subtypes.

Conclusion

This compound is a pharmacologically active molecule that functions as a β-adrenergic agonist. While its potent activity at the β1-adrenergic receptor is clearly demonstrated, its role at the β2-adrenergic receptor requires further clarification. The downstream signaling involves the canonical Gs-cAMP pathway, with emerging evidence for biased signaling mechanisms. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to advance the understanding of (S)-Higenamine's mechanism of action and to guide future drug discovery and development efforts.

References

Pharmacological Profile of (S)-Higenamine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Higenamine, also known as norcoclaurine, is a benzylisoquinoline alkaloid found in various plants, including those from the Aconitum and Nelumbo genera. As a chiral compound, the (S)-enantiomer is of particular interest for its pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of (S)-Higenamine hydrobromide, summarizing its receptor binding affinity, in vitro and in vivo efficacy, pharmacokinetic properties, and safety profile. The information is presented to support research and drug development efforts.

Receptor Binding and Functional Activity

(S)-Higenamine exhibits a distinct pharmacological profile, acting as a non-selective agonist at β-adrenergic receptors and an antagonist at α1-adrenergic receptors.

Adrenergic Receptor Binding Affinity

(S)-Higenamine demonstrates competitive binding to α1-adrenergic receptor subtypes. A radioligand binding assay using [³H]-prazosin in HEK293A cells transfected with α1A-, α1B-, and α1D-AR subtypes revealed its binding affinities.[1][2]

Receptor SubtypepKiKi (nM)
α1A-Adrenergic6.57269.2
α1B-Adrenergic6.48331.1
α1D-Adrenergic6.35446.7
Table 1: Binding Affinity of (S)-Higenamine for α1-Adrenergic Receptor Subtypes
Functional Activity

The functional activity of (S)-Higenamine has been characterized through various in vitro assays, confirming its dual action on adrenergic receptors.

AssayReceptor TargetParameterValueSpecies/Cell Line
Functional Antagonismα1-AdrenoceptorpA26.86 ± 0.29Rat Mesenteric Artery
cAMP Productionβ2-AdrenoceptorpEC50 (in silico predicted)6.6Human
cAMP Productionβ2-AdrenoceptorpEC50 (in vitro measured)6.6Human (in CHO cells)
Table 2: In Vitro Functional Activity of (S)-Higenamine

(S)-Higenamine acts as a dual agonist for β1- and β2-adrenergic receptors.[3][4][5] Its agonistic activity at β2-adrenoceptors has been confirmed in Chinese hamster ovary (CHO) cells stably expressing the human β2-adrenoceptor.[6] In these cells, higenamine (B191414) behaved as a near-full agonist with a measured potency (pEC50) of 6.6, which corresponds to an EC50 of approximately 251 nM.[2] This activity was comparable to standard β2-agonists.[2]

Signaling Pathways

(S)-Higenamine modulates intracellular signaling cascades, primarily through its interaction with β2-adrenergic receptors, leading to the activation of the PI3K/Akt pathway. This pathway is crucial for cell survival and proliferation.

G Higenamine (S)-Higenamine beta2AR β2-Adrenergic Receptor Higenamine->beta2AR Agonist PI3K PI3K beta2AR->PI3K Activation Akt Akt PI3K->Akt Phosphorylation (p-Akt Ser473) CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes

(S)-Higenamine activates the β2-AR/PI3K/Akt signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of (S)-Higenamine has been investigated in both humans and animal models, indicating rapid absorption and elimination.

ParameterValueSpeciesRoute
Human
Half-life (t½)~8 minutesHumanIntravenous
Peak Plasma Concentration (Cmax)15.1 to 44.0 ng/mLHumanIntravenous
Area Under the Curve (AUC)5.39 ng·h/mLHumanIntravenous
Total Clearance (CL)249 L/hHumanIntravenous
Volume of Distribution (Vd)48 LHumanIntravenous
Urinary Excretion (8h)9.3%HumanIntravenous
Rabbit
Half-life (t½)~22 minutesRabbitIntravenous
Absolute Bioavailability~21%RabbitOral
Protein Binding54.8%RabbitIntravenous
Table 3: Pharmacokinetic Parameters of Higenamine

Safety and Toxicology

The safety profile of (S)-Higenamine is an area of active investigation. Due to its stimulant effects, it is listed on the World Anti-Doping Agency (WADA) Prohibited List.[6] While some studies in healthy individuals have not shown significant adverse effects at low oral doses, concerns about its cardiovascular effects, such as increased heart rate, remain. Comprehensive toxicological data, including LD50 and NOAEL values, are not extensively available in the public domain.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of (S)-Higenamine for α1-adrenergic receptor subtypes.[1][2]

Workflow:

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis prep1 HEK293A cells expressing α1-AR subtypes prep2 Homogenization prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Membrane pellet collection prep3->prep4 assay1 Incubate membranes with [3H]-prazosin (0.2 nM) and varying concentrations of (S)-Higenamine prep4->assay1 assay2 Incubation at 25°C for 60 min assay1->assay2 assay3 Filtration to separate bound and free radioligand assay2->assay3 analysis1 Quantify bound radioactivity assay3->analysis1 analysis2 Generate competition curves analysis1->analysis2 analysis3 Calculate IC50 and Ki values analysis2->analysis3 G cluster_0 Cell Stimulation cluster_1 cAMP Detection (LANCE TR-FRET) cluster_2 Data Analysis stim1 CHO cells expressing human β2-adrenoceptor stim2 Incubate with (S)-Higenamine and IBMX (500 µM) stim1->stim2 stim3 Incubation for 45 min stim2->stim3 detect1 Cell lysis (0.35% Triton X-100) stim3->detect1 detect2 Addition of Eu-cAMP tracer and ULight-anti-cAMP antibody detect1->detect2 detect3 Incubation detect2->detect3 analysis1 Measure TR-FRET signal detect3->analysis1 analysis2 Generate dose-response curves analysis1->analysis2 analysis3 Calculate EC50 values analysis2->analysis3

References

In Vitro Characterization of (S)-Higenamine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Higenamine, a benzylisoquinoline alkaloid, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro characterization of (S)-Higenamine hydrobromide, focusing on its interaction with adrenergic receptors. The document summarizes key quantitative data, details experimental methodologies for crucial assays, and presents visual representations of relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of adrenergic receptor modulators.

Pharmacological Profile of this compound

This compound exhibits a complex pharmacological profile, acting as both an antagonist at α1-adrenergic receptors and an agonist at β1- and β2-adrenergic receptors.[1][2][3][4] Its dual activity on the adrenergic system underlies its observed cardiovascular and bronchodilatory effects.[5][6]

Adrenergic Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of (S)-Higenamine for various adrenergic receptor subtypes. These studies reveal competitive antagonism at α1-adrenoceptors.

Receptor SubtypeRadioligandTissue/Cell LinepKiKi (nM)Reference
α1A-Adrenoceptor[3H]-prazosinHEK293A cells6.57269[5]
α1B-Adrenoceptor[3H]-prazosinHEK293A cells6.48331[5]
α1D-Adrenoceptor[3H]-prazosinHEK293A cells6.35447[5]
Functional Activity at Adrenergic Receptors

Functional assays have been crucial in elucidating the agonist and antagonist properties of (S)-Higenamine. Schild analysis has confirmed its competitive antagonism at α1-adrenergic receptors, while functional assays measuring second messengers like cyclic adenosine (B11128) monophosphate (cAMP) have established its agonist activity at β-adrenergic receptors.

In ex vivo studies on rat mesenteric artery, (S)-Higenamine demonstrated competitive antagonism against the α1-agonist phenylephrine.

ParameterAgonistTissuepA2Reference
Antagonist PotencyPhenylephrineRat Mesenteric Artery6.86 ± 0.29[5]

(S)-Higenamine acts as an agonist at both β1 and β2-adrenergic receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[1][2][3]

Receptor SubtypeCell LineParameterValueEfficacy (vs. Epinephrine)Reference
β2-AdrenoceptorCHO cellspEC506.6>80% (near-full agonist)[5]
β1-Adrenoceptor--Data not available--

Note: While (S)-Higenamine is confirmed as a β1-adrenoceptor agonist, specific EC50 and Emax values from in vitro functional assays were not available in the reviewed literature.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes.

Objective: To quantify the affinity of a test compound for α1-adrenergic receptors.

Materials:

  • HEK293A cells transiently or stably expressing human α1A, α1B, or α1D-adrenergic receptors.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-prazosin.

  • Non-specific binding control: Phentolamine (B1677648) (10 µM).

  • This compound solutions of varying concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or 10 µM phentolamine (for non-specific binding) or this compound at various concentrations.

      • 50 µL of [3H]-prazosin at a final concentration close to its Kd.

      • 100 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (HEK293A with α1-AR) homogenization Homogenization cell_culture->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation centrifugation1->centrifugation2 resuspension Resuspension & Protein Assay centrifugation2->resuspension plate_setup 96-Well Plate Setup resuspension->plate_setup add_components Add Membranes, [3H]-Prazosin, and (S)-Higenamine/Controls plate_setup->add_components incubation Incubation (60 min, 25°C) add_components->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50 Determination & Ki Calculation scintillation->data_analysis

Fig. 1: Workflow for Radioligand Binding Assay.
cAMP Functional Assay for β2-Adrenergic Agonism

This protocol outlines a method to measure the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production in cells expressing the β2-adrenergic receptor.

Objective: To determine the functional agonist activity of a test compound at the β2-adrenergic receptor.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.

  • Cell culture medium (e.g., F-12K Medium with 10% FBS).

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4.

  • This compound solutions of varying concentrations.

  • Positive control: Isoproterenol or Epinephrine.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit from PerkinElmer or a similar TR-FRET based kit).

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-β2 cells to ~80-90% confluency.

    • Seed the cells into a 384-well white opaque plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Remove the culture medium and add 10 µL of stimulation buffer to each well.

    • Add 10 µL of this compound or the positive control at various concentrations (in triplicate).

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents (e.g., Eu-chelate labeled anti-cAMP antibody and a fluorescently labeled cAMP tracer).

    • Incubate the plate at room temperature for 60 minutes to allow for the competition reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a compatible plate reader.

    • Generate a cAMP standard curve to convert the raw TR-FRET ratios to cAMP concentrations.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • Normalize the Emax of (S)-Higenamine to the Emax of the positive control (e.g., isoproterenol) to determine the relative efficacy.

experimental_workflow_camp_assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis cell_culture Culture CHO-β2 Cells cell_plating Plate Cells in 384-Well Plate cell_culture->cell_plating add_buffer Add Stimulation Buffer cell_plating->add_buffer add_compound Add (S)-Higenamine or Controls add_buffer->add_compound incubation Incubate (30 min, 37°C) add_compound->incubation add_reagents Add TR-FRET Reagents incubation->add_reagents rt_incubation Incubate (60 min, RT) add_reagents->rt_incubation read_plate Read TR-FRET Signal rt_incubation->read_plate standard_curve Generate cAMP Standard Curve read_plate->standard_curve dose_response Plot Dose-Response Curve standard_curve->dose_response calculate_params Determine EC50 and Emax dose_response->calculate_params

Fig. 2: Workflow for cAMP Functional Assay.

Signaling Pathways

β-Adrenergic Receptor Signaling Pathway

Upon binding of an agonist like (S)-Higenamine, the β-adrenergic receptor (a G-protein coupled receptor) activates the stimulatory G-protein, Gs. The α-subunit of Gs (Gαs) then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and resulting in a cellular response.

beta_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Higenamine (B191414) (S)-Higenamine beta_AR β-Adrenergic Receptor Higenamine->beta_AR binds Gs Gs Protein (α, β, γ) beta_AR->Gs activates AC Adenylyl Cyclase Gs->AC Gαs activates ATP ATP cAMP cAMP ATP->cAMP conversion PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA_active->Cellular_Response phosphorylates targets

Fig. 3: β-Adrenergic Receptor Signaling Pathway.
α1-Adrenergic Receptor Signaling Pathway and its Antagonism by (S)-Higenamine

Typically, the binding of an agonist (e.g., phenylephrine) to the α1-adrenergic receptor activates the Gq protein. The Gαq subunit then activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC), leading to a cellular response such as smooth muscle contraction. (S)-Higenamine acts as a competitive antagonist, blocking the binding of the agonist to the receptor and thereby inhibiting this signaling cascade.

alpha1_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Phenylephrine) alpha1_AR α1-Adrenergic Receptor Agonist->alpha1_AR binds Higenamine (S)-Higenamine (Antagonist) Higenamine->alpha1_AR blocks Gq Gq Protein (α, β, γ) alpha1_AR->Gq activates PLC Phospholipase C Gq->PLC Gαq activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response phosphorylates targets

Fig. 4: α1-Adrenergic Receptor Signaling and Antagonism.

Conclusion

The in vitro characterization of this compound reveals a multifaceted interaction with the adrenergic system. It acts as a competitive antagonist at α1-adrenergic receptor subtypes and a potent, near-full agonist at the β2-adrenergic receptor. It is also established as a β1-adrenergic receptor agonist. This technical guide provides essential quantitative data and detailed experimental protocols to facilitate further research into the pharmacological properties of (S)-Higenamine and other related compounds. The provided diagrams offer a clear visual representation of the underlying signaling mechanisms and experimental procedures, serving as a valuable tool for researchers in the field of drug discovery and development. Further studies are warranted to fully quantify its functional activity at the β1-adrenergic receptor and to explore its therapeutic potential.

References

(S)-Higenamine Hydrobromide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Higenamine, a benzyltetrahydroisoquinoline alkaloid found in various plants, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the target identification and validation of (S)-Higenamine hydrobromide. It summarizes key quantitative data, details experimental protocols for target validation, and visualizes the associated signaling pathways to support further research and drug development efforts.

Target Identification and Quantitative Data

(S)-Higenamine has been identified as a multi-target compound, primarily interacting with adrenergic receptors. It acts as a non-selective agonist at β1 and β2-adrenergic receptors and as an antagonist at α1-adrenergic receptors.[1][2]

Adrenergic Receptor Binding Affinity

The binding affinity of (S)-Higenamine for α1-adrenergic receptor subtypes has been quantified using radioligand binding assays. The pKi values, representing the negative logarithm of the inhibitory constant (Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

TargetRadioligandTissue/Cell LinepKiReference
α1A-Adrenergic Receptor [3H]-prazosinHEK293A cells6.57[1]
α1B-Adrenergic Receptor [3H]-prazosinHEK293A cells6.48[1]
α1D-Adrenergic Receptor [3H]-prazosinHEK293A cells6.35[1]

Signaling Pathways

(S)-Higenamine modulates several key intracellular signaling pathways, contributing to its pharmacological effects. The primary pathways identified are the PI3K/Akt, NF-κB, and Nrf2/HO-1 pathways.

β-Adrenergic Receptor Signaling

Activation of β1 and β2-adrenergic receptors by (S)-Higenamine initiates a cascade of events, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse physiological responses.

G Higenamine (B191414) (S)-Higenamine beta_AR β1/β2-Adrenergic Receptor Higenamine->beta_AR Binds and Activates G_protein Gs Protein beta_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., increased heart rate, bronchodilation) PKA->Downstream Phosphorylates Targets

β-Adrenergic Receptor Signaling Pathway
PI3K/Akt Signaling Pathway

(S)-Higenamine has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5] This activation is often linked to its effects on β2-adrenergic receptors.

G Higenamine (S)-Higenamine beta2_AR β2-Adrenergic Receptor Higenamine->beta2_AR Activates PI3K PI3K beta2_AR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) Akt->pAkt Phosphorylates Downstream Cell Survival & Proliferation pAkt->Downstream Promotes

PI3K/Akt Signaling Pathway Activation
NF-κB Signaling Pathway

(S)-Higenamine exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] This pathway is a key regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.

G Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p50/p65) IkappaB->NFkappaB_inactive Degradation releases NFkappaB_active NF-κB (p50/p65) Nucleus Nucleus NFkappaB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes Higenamine (S)-Higenamine Higenamine->IKK Inhibits

Inhibition of NF-κB Signaling Pathway
Nrf2/HO-1 Signaling Pathway

(S)-Higenamine has been shown to possess antioxidant properties through the activation of the Nrf2/HO-1 signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.

G Higenamine (S)-Higenamine Keap1 Keap1 Higenamine->Keap1 Induces dissociation from Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Sequesters Nrf2_active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to HO1 HO-1 & other Antioxidant Genes ARE->HO1 Promotes transcription of

Activation of Nrf2/HO-1 Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation of (S)-Higenamine's targets.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a competitive binding assay to determine the affinity of (S)-Higenamine for adrenergic receptors.[5][6]

G start Start prep Prepare cell membranes expressing the receptor of interest start->prep incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-prazosin) and varying concentrations of (S)-Higenamine prep->incubate equilibrate Allow binding to reach equilibrium incubate->equilibrate filter Rapidly filter the mixture to separate bound from free radioligand equilibrate->filter wash Wash filters to remove non-specifically bound radioligand filter->wash scintillate Measure radioactivity on filters using a scintillation counter wash->scintillate analyze Analyze data to determine IC50 and calculate Ki value scintillate->analyze end End analyze->end

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes expressing the adrenergic receptor of interest (e.g., from HEK293 cells)

  • Radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-dihydroalprenolol for β receptors)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, varying concentrations of (S)-Higenamine (or a known ligand for control), and a fixed concentration of the radioligand.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the (S)-Higenamine concentration. Use non-linear regression to determine the IC50 value (the concentration of (S)-Higenamine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of (S)-Higenamine to stimulate the production of cyclic AMP (cAMP) in cells expressing β-adrenergic receptors, confirming its agonist activity.[7][8]

Materials:

  • Cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells)

  • This compound

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

  • A β-adrenergic antagonist (e.g., propranolol, for control)

  • Cell culture medium

  • cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based)

  • Plate reader

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.

  • Treatment: Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation). Add varying concentrations of (S)-Higenamine, a positive control (e.g., isoproterenol), and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Measurement: Perform the cAMP assay following the kit protocol.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the (S)-Higenamine concentration. Calculate the EC50 value (the concentration of (S)-Higenamine that produces 50% of the maximal response).

Western Blot for PI3K/Akt Pathway Activation

This protocol is used to detect the phosphorylation of Akt, a key downstream effector in the PI3K/Akt pathway, to validate the pathway's activation by (S)-Higenamine.[1][9]

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt and anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with (S)-Higenamine for the desired time, then lyse the cells on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with the secondary antibody, and then add the chemiluminescent substrate.

  • Imaging: Capture the image of the blot using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal.

NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation, and its inhibition by (S)-Higenamine.[10][11]

Materials:

  • Cells cultured on coverslips

  • This compound

  • An inflammatory stimulus (e.g., TNF-α or LPS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Pre-treat cells with (S)-Higenamine, then stimulate with an inflammatory agent.

  • Fixation and Permeabilization: Fix the cells and then permeabilize them to allow antibody entry.

  • Blocking and Staining: Block non-specific binding sites, then incubate with the primary antibody, followed by the fluorescent secondary antibody and DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Analysis: Observe the subcellular localization of NF-κB p65. In unstimulated or (S)-Higenamine-treated cells, the fluorescence should be primarily cytoplasmic, while in stimulated cells, it will be nuclear.

Nrf2 Nuclear Translocation Assay

This assay is similar to the NF-κB assay and is used to visualize the translocation of Nrf2 to the nucleus upon treatment with (S)-Higenamine.[12][13]

Materials:

  • Cells cultured on coverslips

  • This compound

  • Fixative, permeabilization buffer, and blocking solution

  • Primary antibody (anti-Nrf2)

  • Fluorescently labeled secondary antibody

  • DAPI

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with (S)-Higenamine for various time points.

  • Fixation, Permeabilization, and Staining: Follow the same procedure as for the NF-κB translocation assay, using the anti-Nrf2 primary antibody.

  • Imaging and Analysis: Visualize the cells and analyze the nuclear translocation of Nrf2 as an indicator of its activation.

Conclusion

This compound is a multifaceted compound with well-defined interactions with adrenergic receptors and modulatory effects on key signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of (S)-Higenamine. The visualization of the signaling pathways provides a clear conceptual framework for understanding its mechanisms of action. Further research should focus on obtaining more precise binding affinities for β-adrenergic receptors and exploring the interplay between the different signaling pathways modulated by this promising natural product.

References

An In-depth Technical Guide on the Anti-inflammatory Effects of (S)-Higenamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Higenamine hydrobromide, a chiral benzylisoquinoline alkaloid also known as norcoclaurine, has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo models. This technical guide provides a comprehensive overview of its mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. Higenamine (B191414) exerts its anti-inflammatory effects through the modulation of critical inflammatory cascades, including the inhibition of pro-inflammatory cytokines and enzymes, and the regulation of key signaling pathways such as NF-κB, Nrf2/HO-1, and MAPKs. This document serves as a core resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound in inflammatory diseases.

Core Anti-inflammatory Mechanisms

This compound (higenamine) mitigates inflammation through a multi-pronged approach, primarily by:

  • Inhibiting Pro-inflammatory Mediators: Higenamine significantly reduces the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8).[1][2] It also inhibits the activity of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of prostaglandins (B1171923) and nitric oxide, respectively.[1][3]

  • Modulating Inflammatory Signaling Pathways: A primary mechanism of higenamine's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][4] It prevents the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[2] Furthermore, higenamine has been shown to modulate other critical pathways, including the mitogen-activated protein kinase (MAPK), signal transducer and activator of transcription 3 (STAT3), epidermal growth factor receptor/Janus kinase 2/c-Jun (EGFR/JAK2/c-JUN), and thrombospondin-1/transforming growth factor-beta (THBS-1/TGF-β) signaling cascades.[3][5][6]

  • Activating Anti-inflammatory and Antioxidant Responses: Higenamine promotes the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress and inflammation.[2][7] It also activates the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathway, which is involved in cell survival and has been implicated in the anti-inflammatory effects of higenamine.[7] Its antioxidant properties are further demonstrated by its ability to reduce reactive oxygen species (ROS) production.[2]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Higenamine

Cell LineInflammatory StimulusMediatorHigenamine Concentration (µM)% Inhibition / EffectReference
Human Nucleus Pulposus CellsIL-1β (10 ng/mL)NO10, 20, 40Dose-dependent decrease[1]
Human Nucleus Pulposus CellsIL-1β (10 ng/mL)PGE210, 20, 40Dose-dependent decrease[1]
Human Nucleus Pulposus CellsIL-1β (10 ng/mL)TNF-α10, 20, 40Dose-dependent decrease[1]
Human Nucleus Pulposus CellsIL-1β (10 ng/mL)IL-610, 20, 40Dose-dependent decrease[1]
Human Nucleus Pulposus CellsIL-1β (10 ng/mL)iNOS expression10, 20, 40Dose-dependent decrease[1]
Human Nucleus Pulposus CellsIL-1β (10 ng/mL)COX-2 expression10, 20, 40Dose-dependent decrease[1]
Murine Peritoneal MacrophagesLPS (10 µg/mL)Nitrite (B80452)/Nitrate1048.7 ± 4.4%[3]
RAW 264.7 CellsLPS + IFN-γNO53 (IC50)50%[4]

Table 2: In Vivo Anti-inflammatory Effects of Higenamine

Animal ModelDisease InductionHigenamine DosageKey FindingsReference
MiceCollagen-Induced Arthritis (CIA)Not specifiedSignificantly reduced clinical arthritis scores[8]
RatsNeuropathic Pain (CCI model)Not specifiedReduced levels of TNF-α and IL-6[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assays
  • Cell Line: Human nucleus pulposus cells (NPCs).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed NPCs in appropriate culture plates.

    • Pre-treat cells with varying concentrations of higenamine (e.g., 10, 20, 40 µM) for 2 hours.

    • Induce inflammation by adding IL-1β (10 ng/mL) and incubate for the desired time (e.g., 24 hours for cytokine measurements).[1]

  • Collect cell culture supernatants after treatment.

  • Mix 50 µL of supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate NO concentration based on a sodium nitrite standard curve.

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α or IL-6) overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) and incubate until color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measure the absorbance at 450 nm.

  • Calculate cytokine concentrations from the standard curve.

  • Protein Extraction:

    • Wash treated cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

In Vivo Anti-inflammatory Models
  • Induction of Arthritis:

    • Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).

    • Administer an intradermal injection of the emulsion at the base of the tail of DBA/1 mice.

    • Provide a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

  • Higenamine Treatment:

    • Administer higenamine (intraperitoneally or orally) daily, starting from a specific day post-immunization (e.g., day 21).

  • Assessment of Arthritis:

    • Monitor the mice for signs of arthritis (redness, swelling of paws).

    • Score the severity of arthritis in each paw based on a scale (e.g., 0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The total score per mouse is the sum of the scores for all four paws.

Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the anti-inflammatory effects of higenamine.

NF_kB_Inhibition cluster_nucleus LPS LPS/IL-1β TLR4 TLR4/IL-1R LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) p_IkBa p-IκBα IkBa->p_IkBa p65 p65 p50 p50 p65_p50 p65/p50 NFkB_complex->p65_p50 releases degradation Proteasomal Degradation p_IkBa->degradation nucleus Nucleus p65_p50->nucleus p65_p50_nuc p65/p50 gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) p65_p50_nuc->gene_transcription Higenamine (S)-Higenamine Hydrobromide Higenamine->IKK inhibits Higenamine->p_IkBa inhibits degradation

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.

Nrf2_Activation cluster_nucleus Higenamine (S)-Higenamine Hydrobromide Nrf2 Nrf2 Higenamine->Nrf2 promotes dissociation ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 modifies Nrf2_Keap1 Nrf2-Keap1 Complex nucleus Nucleus Nrf2->nucleus ubiquitination Ubiquitination & Proteasomal Degradation Nrf2_Keap1->ubiquitination Nrf2_nuc Nrf2 ARE ARE Nrf2_nuc->ARE gene_transcription Anti-inflammatory & Antioxidant Gene Transcription (HO-1) ARE->gene_transcription

Figure 2: Activation of the Nrf2/HO-1 Pathway by this compound.

Experimental_Workflow_In_Vitro start Start: Cell Culture (e.g., Macrophages, NPCs) pretreatment Pre-treatment with This compound (various concentrations) start->pretreatment stimulation Inflammatory Stimulation (e.g., LPS, IL-1β) pretreatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis elisa ELISA (TNF-α, IL-6, etc.) supernatant_collection->elisa griess Griess Assay (NO) supernatant_collection->griess western_blot Western Blot (NF-κB, Nrf2, etc.) cell_lysis->western_blot end End: Data Analysis elisa->end griess->end western_blot->end

Figure 3: General Experimental Workflow for In Vitro Anti-inflammatory Assays.

Conclusion

This compound presents a compelling profile as a potential anti-inflammatory agent. Its ability to target multiple key pathways and mediators of the inflammatory response underscores its therapeutic potential. This technical guide provides a foundational understanding of its mechanisms, supported by quantitative data and detailed experimental frameworks. Further research, particularly focusing on dose-response relationships in various preclinical models and elucidation of its pharmacokinetic and pharmacodynamic properties, will be crucial for its translation into clinical applications for inflammatory diseases.

References

In Vitro Antioxidant Properties of (S)-Higenamine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Higenamine, a benzylisoquinoline alkaloid found in various plants, has garnered significant interest for its diverse pharmacological activities. Its antioxidant properties are considered a key contributor to its therapeutic potential. This technical guide provides a comprehensive overview of the in vitro antioxidant profile of higenamine (B191414), with a focus on its (S)-enantiomer. It is important to note that while the focus is on (S)-Higenamine hydrobromide, much of the currently available detailed in vitro antioxidant data has been generated on "higenamine" without specifying its stereoisomer or salt form. This guide will clearly distinguish between data specific to the (S)-enantiomer and the more general findings for higenamine.

This document summarizes quantitative data from key antioxidant assays, presents detailed experimental protocols, and visualizes the underlying mechanisms and workflows. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Radical Scavenging and Reducing Power Activity

The antioxidant activity of higenamine has been evaluated through various in vitro assays that measure its ability to scavenge free radicals and reduce oxidized species. The most commonly employed assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the PTIO (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) radical scavenging assay, and metal ion reducing power assays (Fe³⁺ and Cu²⁺).

Quantitative Antioxidant Data

The following tables summarize the quantitative data from in vitro antioxidant assays performed on higenamine. It is crucial to note that the stereochemistry of higenamine in the primary study providing this data was not specified.

Table 1: Radical Scavenging Activity of Higenamine

AssayCompoundIC₅₀ (µg/mL)
DPPH Radical Scavenging Higenamine10.5 ± 0.8
Trolox (Standard)14.7 ± 0.6
PTIO Radical Scavenging (pH 7.4) Higenamine55.0 ± 2.5
Trolox (Standard)82.5 ± 3.1
PTIO Radical Scavenging (pH 6.0) Higenamine196.6 ± 9.8
Trolox (Standard)-
PTIO Radical Scavenging (pH 4.5) Higenamine386.5 ± 19.3
Trolox (Standard)-

Data sourced from Lin et al., 2018.[1]

Table 2: Reducing Power of Higenamine

AssayCompoundAbsorbance at a Specific Concentration
Fe³⁺ Reducing Power HigenamineHigher than Trolox at equivalent concentrations
Cu²⁺ Reducing Power HigenamineHigher than Trolox at equivalent concentrations

Qualitative comparison based on data from Lin et al., 2018.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide the experimental protocols for the key in vitro antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (concentration to be optimized for an absorbance of ~1.0 at 517 nm).

    • This compound stock solution in a suitable solvent (e.g., methanol or DMSO).

    • Trolox or Ascorbic Acid as a positive control.

    • Methanol or other appropriate solvent as a blank.

  • Procedure:

    • Prepare a series of dilutions of the this compound and the standard antioxidant in the chosen solvent.

    • In a 96-well microplate or cuvettes, add a specific volume of the test sample or standard to a fixed volume of the DPPH solution.

    • Mix the solution thoroughly.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

PTIO Radical Scavenging Assay

The 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) assay measures the capacity of an antioxidant to scavenge an oxygen-centered radical. This assay is particularly relevant as it can be performed at different pH values, mimicking various physiological conditions.[1]

  • Reagents:

    • Aqueous PTIO radical solution prepared in a phosphate (B84403) buffer of the desired pH (e.g., 4.5, 6.0, or 7.4).[1]

    • This compound stock solution (e.g., 1 mg/mL).[1]

    • 95% Ethanol (B145695).[1]

    • Phosphate buffer (0.1 mM) at pH 4.5, 6.0, and 7.4.[1]

  • Procedure:

    • To a microplate well, add varying volumes (e.g., 0-20 µL) of the higenamine sample solution.[1]

    • Add 95% ethanol to bring the total volume of the sample and ethanol to 20 µL.[1]

    • Add 80 µL of the aqueous PTIO solution.[1]

    • Incubate the mixture at 37°C for 2 hours.[1]

    • Measure the absorbance at 560 nm using a microplate reader.[1]

    • Calculate the PTIO inhibition percentage and the IC₅₀ value as described for the DPPH assay.

Potential Effects on Antioxidant Enzymes

While direct in vitro studies on the effect of this compound on antioxidant enzymes are limited, several studies in cellular and animal models suggest that higenamine can modulate the activity of key antioxidant enzymes.

  • Superoxide Dismutase (SOD): In studies related to neuropathic pain and oxygen-glucose deprivation/reperfusion injury, higenamine treatment has been shown to increase the levels and activity of SOD.[2][3] This suggests that higenamine may not directly activate the enzyme but rather upregulate its expression as part of a cellular stress response.

  • Catalase (CAT) and Glutathione (B108866) Peroxidase (GPx): Higenamine has been reported to attenuate the inhibition of glutathione peroxidase activity in models of cellular stress.[2] There is less information available regarding its direct or indirect effects on catalase activity.

It is important to emphasize that these findings are from complex biological systems and do not necessarily reflect a direct interaction between higenamine and the purified enzymes in an in vitro setting. Further research is needed to elucidate the direct effects of this compound on the activity of these crucial antioxidant enzymes.

Reactive Oxygen Species (ROS) Scavenging

Higenamine has demonstrated the ability to reduce the overall levels of reactive oxygen species in cellular models of oxidative stress.[2][4] This suggests a capacity to either directly scavenge ROS or to mitigate their production.

  • Hydroxyl Radical (•OH) and Peroxyl Radical (ROO•): Theoretical studies suggest that higenamine can effectively scavenge peroxyl radicals (•OOH) through a hydrogen atom transfer mechanism.[5] The PTIO scavenging assay results also imply a capacity to scavenge oxygen-centered radicals, which is a category that includes hydroxyl and peroxyl radicals.[1] However, direct experimental data on the in vitro scavenging of specific ROS like hydroxyl radicals by this compound is not yet available.

  • Singlet Oxygen (¹O₂): There is currently no available data on the singlet oxygen quenching ability of higenamine.

Mechanisms of Antioxidant Action

The antioxidant activity of higenamine is attributed to its chemical structure, particularly the presence of phenolic hydroxyl groups. The proposed mechanisms of action include:

  • Hydrogen Atom Transfer (HAT): Theoretical studies indicate that the preferred mechanism for scavenging radicals like •OOH is through the donation of a hydrogen atom from one of the phenolic hydroxyl groups on the catecholic ring.[5]

  • Electron Transfer (ET) and Proton Transfer (PT): In aqueous media, higenamine is thought to exert its antioxidant effects through both electron transfer and proton transfer pathways. The efficiency of these pathways is significantly influenced by pH, with lower pH values diminishing the antioxidant capacity.[1][6]

Visualizations: Workflows and Mechanisms

To facilitate a clearer understanding of the experimental processes and theoretical mechanisms, the following diagrams have been generated using Graphviz.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH solution in Methanol Mix Mix Sample/Standard with DPPH solution DPPH_sol->Mix Sample_prep Prepare serial dilutions of (S)-Higenamine HBr & Standard Sample_prep->Mix Incubate Incubate in dark (e.g., 30 min at RT) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Antioxidant_Mechanism cluster_hat Hydrogen Atom Transfer (HAT) cluster_et_pt Electron Transfer - Proton Transfer (ET-PT) Higenamine (S)-Higenamine-OH (Phenolic group) Radical Free Radical (e.g., R•) Higenamine_ox_hat Higenamine Radical (Higenamine-O•) Higenamine->Higenamine_ox_hat H• donation Higenamine_cation Higenamine Cation Radical (Higenamine-OH•+) Higenamine->Higenamine_cation e- donation (ET) Radical_H Neutralized Radical (RH) Radical->Radical_H H• acceptance Radical_anion Radical Anion (R-) Radical->Radical_anion e- acceptance (ET) Higenamine_ox_et Higenamine Radical (Higenamine-O•) Higenamine_cation->Higenamine_ox_et H+ loss (PT) Radical_anion->Radical_H H+ acceptance (PT) Proton Proton (H+)

Caption: Proposed Antioxidant Mechanisms of Higenamine.

Conclusion and Future Directions

The available in vitro data indicates that higenamine is a potent antioxidant, capable of scavenging free radicals and reducing oxidized species, likely through hydrogen atom transfer, electron transfer, and proton transfer mechanisms. However, there is a notable gap in the literature regarding the specific antioxidant properties of the (S)-enantiomer and its hydrobromide salt. Furthermore, direct in vitro evidence of its effects on key antioxidant enzymes such as SOD and catalase, and its scavenging capacity against specific reactive oxygen species like hydroxyl radicals and singlet oxygen, is currently lacking.

Future research should focus on:

  • Conducting comprehensive in vitro antioxidant assays specifically on this compound to provide clear, quantitative data for this specific chemical entity.

  • Investigating the direct effects of this compound on the activity of purified antioxidant enzymes to understand its potential as a direct modulator of these systems.

  • Quantifying the in vitro scavenging capacity of this compound against a broader range of physiologically relevant reactive oxygen and nitrogen species.

Such studies will provide a more complete and precise understanding of the antioxidant properties of this compound, which will be invaluable for its further development as a potential therapeutic agent.

References

An In-depth Technical Guide to the Structure-Activity Relationship of (S)-Higenamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Higenamine, also known as (S)-norcoclaurine, is a naturally occurring benzylisoquinoline alkaloid found in a variety of plants, including species of Aconitum, Nelumbo nucifera (lotus), and Nandina domestica.[1][2] As a chiral compound, it exists in both (S)-(-) and (R)-(+) enantiomeric forms, with the (S)-enantiomer reported to possess more potent cardiotonic and anti-platelet properties.[3] Structurally similar to endogenous catecholamines, higenamine (B191414) exhibits a complex pharmacological profile, most notably as a non-selective agonist for β1- and β2-adrenergic receptors and, more recently identified, as an antagonist for α1-adrenergic receptors.[4][5][6]

This dual adrenergic activity results in a range of physiological effects, including positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects, bronchodilation, and vasodilation.[4][7] Furthermore, studies have revealed its involvement in numerous signaling pathways, conferring anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic properties.[8][9] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of (S)-higenamine, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the critical signaling pathways involved in its mechanism of action.

Core Structure and Pharmacophore Analysis

The pharmacological activity of (S)-higenamine is intrinsically linked to its chemical architecture. Key features include:

  • Tetrahydroisoquinoline Scaffold: This flexible, non-planar ring system is crucial for interaction with adrenergic receptors. Studies on related benzylisoquinolines suggest that this flexibility, compared to a rigid planar isoquinoline (B145761) ring, enhances affinity for α1-adrenoceptors.[10]

  • Catechol Moiety: The 6,7-dihydroxy groups on the isoquinoline ring form a catechol structure, a critical feature for mimicking endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) and for high-affinity binding to adrenergic receptors.

  • p-Hydroxyphenyl Group: The hydroxyl group on the benzyl (B1604629) substituent provides an additional site for hydrogen bonding within the receptor binding pocket. The overall biphenyl-like system is also associated with the molecule's antioxidant capacity.[11]

  • Chirality at Carbon-1: The specific spatial arrangement of the benzyl group in the (S)-configuration is vital for optimal receptor interaction, as evidenced by the higher potency of the (S)-enantiomer for certain biological activities.[3]

  • Secondary Amine: The nitrogen atom in the tetrahydroisoquinoline ring is basic and exists in a protonated state at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the third transmembrane domain of adrenergic receptors.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies on a systematically modified series of (S)-higenamine derivatives are limited in publicly available literature, several key relationships can be inferred from research on higenamine and structurally related alkaloids:

  • Receptor Selectivity (β vs. α): Higenamine acts as a non-selective β-adrenoceptor agonist and a non-selective α1-adrenoceptor antagonist.[4][6] The structural elements enabling this dual activity are contained within the same molecule, making it a unique pharmacological tool. The tetrahydroisoquinoline core appears essential for this adrenergic activity profile.[10]

  • Enantioselectivity: The biological activity of higenamine is stereospecific. (S)-(-)-higenamine demonstrates stronger cardiotonic and anti-platelet aggregation effects compared to its (R)-(+)-enantiomer, indicating that the orientation of the 4-hydroxybenzyl group is critical for precise interaction with its target receptors.[3]

  • Role of Hydroxylation: The phenolic hydroxyl groups are fundamental for its β-agonist activity, directly mimicking the binding of catecholamines. Their removal or modification would be expected to drastically reduce or alter adrenergic receptor affinity.

  • N-Substitution: In related benzylisoquinoline alkaloids, N-methylation has been shown to alter biological activity.[11] While specific studies on N-substituted higenamine analogs are scarce, it can be postulated that modification of the secondary amine would impact binding affinity and potentially intrinsic activity at adrenergic receptors.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for higenamine's interaction with adrenergic receptors.

Target ReceptorAssay TypeSpecies/SystemQuantitative DataReference
α1A-AdrenoceptorRadioligand Binding ([³H]-prazosin)Cloned Human (in HEK293A cells)pKi = 6.57[6]
α1B-AdrenoceptorRadioligand Binding ([³H]-prazosin)Cloned Human (in HEK293A cells)pKi = 6.48[6]
α1D-AdrenoceptorRadioligand Binding ([³H]-prazosin)Cloned Human (in HEK293A cells)pKi = 6.35[6]
α1-AdrenoceptorsFunctional Antagonism (Phenylephrine-induced contraction)Rat Mesenteric ArterypA₂ = 6.86 ± 0.29[6]
β2-AdrenoceptorFunctional Agonism (cAMP accumulation)CHO cells expressing rat β2-ARFull agonist, ~10-fold less potent than salbutamol (B1663637)[12]

Key Signaling Pathways

(S)-Higenamine modulates multiple intracellular signaling cascades to exert its diverse pharmacological effects. The following diagrams illustrate these key pathways.

G cluster_beta β-Adrenergic Agonism cluster_alpha α1-Adrenergic Antagonism Higenamine_beta Higenamine b1AR β1-AR (Heart) Higenamine_beta->b1AR b2AR β2-AR (Lungs, Vasculature) Higenamine_beta->b2AR Gs Gs Protein b1AR->Gs b2AR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cardiac ↑ Cardiac Contractility ↑ Heart Rate PKA->Cardiac Broncho Bronchodilation PKA->Broncho Higenamine_alpha Higenamine a1AR α1-AR (Smooth Muscle) Higenamine_alpha->a1AR Blocks Gq Gq Protein a1AR->Gq PE Phenylephrine (B352888) (Agonist) PE->a1AR PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG Pathway PLC->IP3_DAG Vaso Vasoconstriction IP3_DAG->Vaso

Caption: Dual adrenergic receptor activity of Higenamine.

G Higenamine Higenamine b2AR β2-AR Higenamine->b2AR PI3K PI3K b2AR->PI3K Activates AKT Akt PI3K->AKT Activates Apoptosis_Targets Apoptotic Targets (e.g., GSK3β, Bad) AKT->Apoptosis_Targets Inhibits Proliferation Cell Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis Apoptosis_Targets->Apoptosis Promotes

Caption: Higenamine-activated PI3K/Akt survival pathway.

G cluster_inflam Anti-inflammatory Action cluster_fibro Anti-fibrotic Action Higenamine Higenamine NFkB_path NF-κB Pathway Higenamine->NFkB_path Inhibits Smad_path Smad Signaling Higenamine->Smad_path Inhibits Inflam_Stim Inflammatory Stimuli (e.g., IL-1β) Inflam_Stim->NFkB_path Inflammation Inflammation NFkB_path->Inflammation TGFb1 TGF-β1 TGFb1->Smad_path Fibrosis Cardiac & Renal Fibrosis Smad_path->Fibrosis

Caption: Anti-inflammatory and anti-fibrotic pathways of Higenamine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. Below are protocols for key experiments cited in the evaluation of higenamine.

Protocol 1: α1-Adrenoceptor Radioligand Binding Assay

This protocol is adapted from the methodology used to determine the binding affinity of higenamine for α1-adrenoceptor subtypes.[6]

  • Cell Culture and Membrane Preparation: HEK293A cells stably transfected with human α1A-, α1B-, or α1D-adrenoceptor subtypes are cultured under standard conditions. Cells are harvested, and crude membranes are prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in a binding buffer.

  • Binding Assay: The competitive binding assay is performed in a 96-well plate format. Each well contains:

    • Cell membrane preparation (containing a specific α1-AR subtype).

    • [³H]-prazosin (a high-affinity α1-AR antagonist radioligand) at a fixed concentration near its Kd value.

    • Varying concentrations of the competing ligand, (S)-Higenamine hydrobromide, or a vehicle control.

  • Incubation and Termination: The plates are incubated for a specified time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates bound from free radioligand.

  • Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled antagonist (e.g., phentolamine). Specific binding is calculated by subtracting non-specific from total binding. The IC50 values (concentration of higenamine that inhibits 50% of specific [³H]-prazosin binding) are determined by non-linear regression analysis. Ki (inhibitory constant) values are then calculated using the Cheng-Prusoff equation.

Protocol 2: Ex Vivo Vasorelaxation Assay in Rat Mesenteric Artery

This protocol details the functional assessment of higenamine's antagonist activity at α1-adrenoceptors in an isolated tissue model.[6]

  • Tissue Preparation: Male Wistar-Kyoto rats are euthanized, and the superior mesenteric artery is carefully excised and placed in cold, oxygenated Krebs-Henseleit (K-H) solution. The artery is cleaned of adherent tissue and cut into rings approximately 2-3 mm in length.

  • Organ Bath Mounting: The arterial rings are mounted between two stainless steel hooks in an organ bath containing K-H solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1 gram. The viability of the smooth muscle is confirmed by inducing a contraction with a high-potassium solution. After washout and return to baseline, a submaximal contraction is induced with the α1-agonist phenylephrine (PE).

  • Compound Administration and Data Analysis: Once a stable PE-induced contraction is achieved, higenamine is added to the organ bath in a cumulative manner to generate a concentration-response curve. The relaxation induced by higenamine is measured as a percentage of the pre-contraction tension. To determine the pA₂ value (a measure of antagonist potency), Schild regression analysis is performed by obtaining PE concentration-response curves in the absence and presence of several fixed concentrations of higenamine.

Protocol 3: β2-Adrenoceptor Functional Assay in a Recombinant Cell Line

This protocol describes a method to quantify the agonist activity of higenamine at the β2-adrenoceptor.[12][13]

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat β2-adrenoceptor are cultured in an appropriate medium.

  • cAMP Accumulation Assay: Cells are seeded into multi-well plates. Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

  • Agonist Stimulation: Cells are treated with varying concentrations of this compound, a known agonist (e.g., salbutamol or isoproterenol) as a positive control, or a vehicle control.

  • Cell Lysis and Detection: After incubation (e.g., 30 minutes at 37°C), the reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: A concentration-response curve is generated by plotting the cAMP concentration against the log concentration of the agonist. The EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values are determined using non-linear regression analysis (e.g., four-parameter logistic fit). The potency and efficacy of higenamine are then compared to the standard full agonist.

Conclusion

The structure-activity relationship of this compound is defined by its catecholamine-mimicking benzyltetrahydroisoquinoline structure. Its activity is highly dependent on the stereochemistry at the C1 position, the flexibility of the tetrahydroisoquinoline ring, and the presence of key phenolic hydroxyl groups that facilitate receptor binding. (S)-Higenamine's unique profile as both a β-adrenergic agonist and an α1-adrenergic antagonist makes it a compound of significant interest.[4][6] It modulates a complex network of signaling pathways, extending its effects beyond simple adrenergic stimulation to include anti-inflammatory, anti-fibrotic, and pro-survival actions.[8][9] The data clearly indicate that while the parent compound is well-characterized, a significant opportunity exists for further research into rationally designed analogs. Such studies would enable the construction of a more detailed SAR model, potentially leading to the development of novel therapeutic agents with enhanced potency and selectivity for cardiovascular and other diseases.

References

(S)-Higenamine: A Comprehensive Technical Guide to its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Higenamine, also known as norcoclaurine, is a naturally occurring benzylisoquinoline alkaloid found in a variety of plants. It is a chiral molecule, with the (S)-enantiomer being a significant biosynthetic precursor to other benzylisoquinoline alkaloids in plants.[1] (S)-Higenamine has garnered considerable interest in the scientific and medical communities due to its pharmacological activities, primarily as a β-adrenergic receptor agonist.[2] This technical guide provides an in-depth overview of the natural sources of (S)-higenamine, quantitative data on its occurrence, and detailed methodologies for its extraction and purification from plant matrices. Additionally, it elucidates the key signaling pathways influenced by this bioactive compound.

Natural Sources of (S)-Higenamine

(S)-Higenamine is distributed across a range of plant species, many of which have a history of use in traditional medicine. The primary plant families containing this alkaloid include the Ranunculaceae, Annonaceae, Papaveraceae, and Nelumbonaceae. A summary of notable plant sources is provided below.

Table 1: Principal Natural Sources of (S)-Higenamine

Plant SpeciesFamilyPlant Part(s) Containing Higenamine (B191414)
Aconitum carmichaeliiRanunculaceaeRoot
Aconitum japonicumRanunculaceaeRoot
Annona squamosaAnnonaceaeFruit, Bark
Nandina domesticaBerberidaceaeFruit, Leaves
Nelumbo nuciferaNelumbonaceaeSeeds (embryo/plumule), Leaves
Tinospora crispaMenispermaceaeStem
Gnetum parvifoliumGnetaceaeStem and vine
Asarum heterotropioidesAristolochiaceaeWhole plant
Asarum sieboldiiAristolochiaceaeRoot
Aristolochia brasiliensisAristolochiaceaeWhole plant
Galium divaricatumRubiaceaeStem and vine

Quantitative Analysis of Higenamine in Plant Materials

The concentration of higenamine can vary significantly depending on the plant species, the specific part of the plant, geographical location, and the processing methods employed.[3] Various analytical techniques, including high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and immunoassays (icELISA), have been utilized for the quantification of higenamine in plant extracts.[4]

Table 2: Quantitative Data of Higenamine in Various Plant Sources

Plant SpeciesPlant PartHigenamine ConcentrationAnalytical MethodReference
Nelumbo nuciferaDried Leaf9667.6 µg/kg (9.67 µg/g)QuEChERS LC-MS/MS[4]
Nelumbo nuciferaDried Seed1183.8 µg/kg (1.18 µg/g)QuEChERS LC-MS/MS[4]
Nelumbo nuciferaPlumule (embryo)2100 µg/gLC-MS/MS[5]
Nandina domesticaLeaf (dry weight)56.30 µg/gicELISA[4]
Nandina domesticaLeaf (dry weight)34.69 µg/gHPLC[4]
Nandina domesticaFruit14.02 µg/gicELISA[4]
Aconitum carmichaeliiUnprocessed Root18.3 µg/g (R-(+)-higenamine)HPLC[3]
Aconitum carmichaeliiProcessed Root12.2 µg/g (R-(+)-higenamine)HPLC[3]
Asarum sieboldiiRoot (dry weight)31.07 µg/gicELISA
Asarum sieboldiiRoot (dry weight)23.08 µg/gHPLC

Experimental Protocols for Extraction and Purification

The extraction and purification of (S)-higenamine from plant materials typically involve a multi-step process beginning with the preparation of a crude extract, followed by purification to isolate the target alkaloid. As higenamine is an alkaloid, its basic nature is exploited in acid-base extraction and purification procedures.

I. General Protocol for Crude Alkaloid Extraction

This protocol is a generalized procedure for obtaining a crude alkaloid extract from plant material and can be adapted for most higenamine-containing plants.

1. Plant Material Preparation:

  • The selected plant material (e.g., dried roots of Aconitum carmichaelii or dried leaves of Nelumbo nucifera) is coarsely powdered to increase the surface area for extraction.

2. Extraction:

  • Method A: Maceration with Acidified Solvent:

    • The powdered plant material is macerated in an acidic aqueous or alcoholic solution (e.g., 0.1% to 1% hydrochloric acid or sulfuric acid in water or ethanol) for 24-72 hours at room temperature with occasional agitation.[6] This process protonates the alkaloids, forming their salts which are soluble in the polar solvent.

  • Method B: Soxhlet Extraction:

    • The powdered plant material is placed in a thimble and extracted with a suitable organic solvent (e.g., methanol (B129727) or ethanol) in a Soxhlet apparatus for several hours. This method is more efficient than maceration but uses heat, which could potentially degrade thermolabile compounds.

  • Method C: Microwave-Assisted Extraction (MAE) (Optimized for Nelumbo nucifera plumule): [7]

    • Mix 1.0 g of powdered plant material with 20 mL of 95% (v/v) ethanol (B145695) in a vessel.

    • Irradiate with microwave power at 1046 W at a temperature of 120 °C for 26 minutes.[7]

    • After cooling, the extract is filtered.

3. Acid-Base Liquid-Liquid Extraction for Crude Alkaloid Fraction:

  • The crude extract (if obtained using an organic solvent) is concentrated under reduced pressure.

  • The residue is dissolved in a dilute aqueous acid solution (e.g., 5% HCl).

  • This acidic solution is then washed with a non-polar organic solvent (e.g., hexane (B92381) or dichloromethane) to remove neutral and acidic impurities. The aqueous layer containing the protonated alkaloids is retained.

  • The aqueous layer is then basified by the addition of a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water.

  • The basic aqueous solution is then extracted multiple times with an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane). The organic layers containing the free alkaloids are combined.

  • The combined organic extract is washed with water, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to yield the crude alkaloid extract.

Extraction_Workflow Plant Powdered Plant Material Extraction Extraction (Maceration, Soxhlet, or MAE) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acidification Dissolve in Dilute Acid Crude_Extract->Acidification Wash1 Wash with Non-Polar Solvent (e.g., Hexane) Acidification->Wash1 Aqueous_Layer1 Acidic Aqueous Layer (Contains Alkaloid Salts) Wash1->Aqueous_Layer1 Retain Basification Basify with NH4OH or Na2CO3 Aqueous_Layer1->Basification Extraction2 Extract with Organic Solvent (e.g., Chloroform) Basification->Extraction2 Organic_Layer Organic Layer (Contains Free Alkaloids) Extraction2->Organic_Layer Collect Evaporation Evaporation Organic_Layer->Evaporation Crude_Alkaloids Crude Alkaloid Extract Evaporation->Crude_Alkaloids

Figure 1: General workflow for the extraction of a crude alkaloid fraction.
II. Purification of (S)-Higenamine by Column Chromatography

The crude alkaloid extract is a mixture of various compounds. Column chromatography is a standard method for the separation and purification of individual alkaloids.

1. Stationary Phase and Column Preparation:

  • A glass column is packed with a suitable adsorbent, most commonly silica (B1680970) gel or alumina (B75360). The choice of adsorbent depends on the polarity of the compounds to be separated. For alkaloids, alumina is often preferred as it is basic and can prevent the tailing of basic compounds that can occur on acidic silica gel.

2. Mobile Phase Selection:

  • A solvent system (mobile phase) is chosen to elute the compounds from the column. The polarity of the mobile phase is critical for achieving good separation. A gradient elution, where the polarity of the solvent is gradually increased, is often employed. A typical gradient for alkaloid separation might start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate, chloroform, or methanol.

3. Chromatographic Separation:

  • The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the prepared column.

  • The mobile phase is then passed through the column. Compounds will travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.

  • Fractions of the eluate are collected sequentially.

4. Analysis of Fractions:

  • Each fraction is analyzed by thin-layer chromatography (TLC) or HPLC to identify the fractions containing higenamine. Fractions with a similar composition are pooled.

5. Further Purification by Preparative HPLC:

  • For obtaining high-purity (S)-higenamine, the pooled fractions from column chromatography can be further purified using preparative high-performance liquid chromatography (prep-HPLC).

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. For example, a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[8]

  • The sample is injected onto the column, and the fraction corresponding to the retention time of higenamine is collected.

  • The solvent is then removed from the collected fraction under reduced pressure to yield purified higenamine.

Purification_Workflow Crude_Alkaloids Crude Alkaloid Extract Column_Chromatography Column Chromatography (Silica Gel or Alumina) Crude_Alkaloids->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC/HPLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Higenamine-rich Fractions TLC_Analysis->Pooling Prep_HPLC Preparative HPLC (Reversed-Phase C18) Pooling->Prep_HPLC Pure_Higenamine Purified (S)-Higenamine Prep_HPLC->Pure_Higenamine Beta_Adrenergic_Pathway Higenamine (S)-Higenamine Beta_Receptor β-Adrenergic Receptor Higenamine->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response (e.g., Increased Heart Rate, Bronchodilation) Downstream->Response Leads to Higenamine_Signaling_Network cluster_beta β-Adrenergic Signaling cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway Higenamine (S)-Higenamine Beta2_AR β2-Adrenergic Receptor Higenamine->Beta2_AR NFkB NF-κB Higenamine->NFkB Inhibits PI3K PI3K Beta2_AR->PI3K Activates Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inflammation Inflammation NFkB->Inflammation

References

Stereospecific Synthesis of (S)-Higenamine Hydrobromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Higenamine, also known as (S)-norcoclaurine, is a naturally occurring benzylisoquinoline alkaloid with significant pharmacological activity, including potent β2-adrenergic receptor agonism. Its therapeutic potential has driven the development of various synthetic strategies, with a particular emphasis on stereoselectivity to isolate the more active (S)-enantiomer. This technical guide provides a comprehensive overview of the primary stereospecific synthetic routes to (S)-Higenamine hydrobromide, including enzymatic synthesis, asymmetric hydrogenation, and the Pictet-Spengler reaction. Detailed experimental protocols, comparative quantitative data, and visualizations of synthetic pathways and relevant biological signaling cascades are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Higenamine, [1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol], possesses a chiral center at the C1 position, leading to two enantiomers: (R)-(+)-higenamine and (S)-(-)-higenamine. Studies have indicated that the (S)-enantiomer exhibits more potent biological activity, making its stereospecific synthesis a critical objective for therapeutic applications.[1] This document outlines three principal methodologies for achieving the enantioselective synthesis of (S)-Higenamine, culminating in its isolation as a stable hydrobromide salt.

Synthetic Strategies and Quantitative Data

The stereospecific synthesis of (S)-Higenamine can be broadly categorized into three successful approaches: enzymatic synthesis, asymmetric hydrogenation of a prochiral imine precursor, and diastereoselective Pictet-Spengler reaction. The selection of a particular route may depend on factors such as desired scale, available resources, and required enantiopurity. A summary of the quantitative outcomes for each method is presented in Table 1.

Synthetic Route Key Transformation Catalyst/Enzyme Overall Yield (%) Enantiomeric Excess (ee, %) Reference(s)
Enzymatic SynthesisPictet-Spengler CondensationNorcoclaurine Synthase (NCS)>8093[2]
Asymmetric HydrogenationAsymmetric Transfer Hydrogenation[RuCl(p-cymene)((R,R)-Ts-DPEN)]Highup to 99[2]
Diastereoselective Pictet-SpenglerPictet-Spengler with Chiral AuxiliaryChiral Sulfinyl Auxiliary36-86 (for cyclization)>3:1 (diastereomeric ratio)

Table 1. Comparison of Quantitative Data for Stereospecific Syntheses of (S)-Higenamine.

Experimental Protocols

Enzymatic Synthesis of (S)-Higenamine

This method utilizes the enzyme norcoclaurine synthase (NCS) to catalyze the stereoselective Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).[2]

3.1.1. Workflow for Enzymatic Synthesis

G Tyrosine L-Tyrosine HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->HPAA Oxidative Decarboxylation NaOCl Sodium Hypochlorite (B82951) S_Higenamine (S)-Higenamine HPAA->S_Higenamine Pictet-Spengler Condensation Dopamine Dopamine Dopamine->S_Higenamine Pictet-Spengler Condensation NCS Norcoclaurine Synthase (NCS) Purification Purification (Active Charcoal) S_Higenamine->Purification Final_Product Pure (S)-Higenamine Purification->Final_Product

Caption: Enzymatic synthesis of (S)-Higenamine.

3.1.2. Experimental Procedure

  • Preparation of 4-Hydroxyphenylacetaldehyde (4-HPAA): In a one-pot setup, L-tyrosine is subjected to oxidative decarboxylation using stoichiometric amounts of sodium hypochlorite to generate 4-HPAA in situ.

  • Enzymatic Condensation: To the reaction mixture containing 4-HPAA, add dopamine and a recombinant (S)-norcoclaurine synthase (NCS) enzyme. The reaction is conducted in the presence of ascorbic acid to prevent the oxidation of the catechol moiety of dopamine. The reaction is typically incubated at 37°C for 30 minutes.

  • Product Isolation and Purification: The (S)-Higenamine product is extracted from the aqueous reaction mixture by adsorption onto activated charcoal dispersed in the solution. The product is then eluted from the charcoal using an appropriate solvent system. This method allows for an enantiomerically pure product with a yield exceeding 80%.[2]

Asymmetric Hydrogenation Route

This approach involves the synthesis of a prochiral 3,4-dihydroisoquinoline (B110456) precursor, followed by a highly enantioselective reduction using a chiral catalyst.

3.2.1. Synthetic Workflow

G Starting_Materials Dopamine Derivative & 4-Hydroxyphenylacetyl Chloride Amide_Formation Amide Formation Starting_Materials->Amide_Formation Cyclization Bischler-Napieralski Cyclization (POCl3) Amide_Formation->Cyclization Precursor 3,4-Dihydroisoquinoline Precursor Cyclization->Precursor Asymmetric_Hydrogenation Asymmetric Transfer Hydrogenation Precursor->Asymmetric_Hydrogenation Protected_Higenamine Protected (S)-Higenamine Asymmetric_Hydrogenation->Protected_Higenamine Chiral_Catalyst Chiral Ru-Catalyst (e.g., [RuCl(p-cymene) ((R,R)-Ts-DPEN)]) Deprotection Deprotection Protected_Higenamine->Deprotection S_Higenamine (S)-Higenamine Deprotection->S_Higenamine Salt_Formation Hydrobromide Salt Formation S_Higenamine->Salt_Formation Final_Product (S)-Higenamine Hydrobromide Salt_Formation->Final_Product

Caption: Asymmetric hydrogenation route to (S)-Higenamine.

3.2.2. Experimental Procedure

  • Synthesis of the 3,4-Dihydroisoquinoline Precursor: The synthesis begins with the acylation of a protected dopamine derivative with 4-hydroxyphenylacetyl chloride to form an amide. This is followed by the Bischler-Napieralski cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the 3,4-dihydroisoquinoline precursor.

  • Asymmetric Transfer Hydrogenation: The prochiral 3,4-dihydroisoquinoline is then subjected to asymmetric transfer hydrogenation. In a typical procedure, the precursor is dissolved in an appropriate solvent (e.g., a formic acid/triethylamine azeotrope) in the presence of a chiral ruthenium catalyst, such as [RuCl(p-cymene)((R,R)-Ts-DPEN)]. The reaction is stirred at room temperature until completion, affording the protected (S)-Higenamine with high enantiomeric excess (up to 99% ee).[2]

  • Deprotection and Salt Formation: The protecting groups on the phenolic hydroxyls are removed under standard conditions (e.g., using BBr₃). The resulting (S)-Higenamine free base is then converted to the hydrobromide salt.

Diastereoselective Pictet-Spengler Reaction

This strategy employs a chiral auxiliary to direct the stereochemical outcome of the Pictet-Spengler cyclization.

3.3.1. Synthetic Workflow

G Dopamine Dopamine Sulfinylated_Dopamine N-Sulfinylated Dopamine Dopamine->Sulfinylated_Dopamine Chiral_Auxiliary Chiral Auxiliary (e.g., (1R,2S,5R)-menthyl- (S)-p-toluenesulfinate) Pictet_Spengler Diastereoselective Pictet-Spengler (BF3·OEt2) Sulfinylated_Dopamine->Pictet_Spengler Aldehyde 4-Hydroxyphenyl- acetaldehyde Aldehyde->Pictet_Spengler Diastereomeric_Product Diastereomerically Enriched Intermediate Pictet_Spengler->Diastereomeric_Product Auxiliary_Removal Auxiliary Removal (Acid Solvolysis) Diastereomeric_Product->Auxiliary_Removal S_Higenamine (S)-Higenamine Auxiliary_Removal->S_Higenamine Salt_Formation Hydrobromide Salt Formation S_Higenamine->Salt_Formation Final_Product (S)-Higenamine Hydrobromide Salt_Formation->Final_Product

Caption: Diastereoselective Pictet-Spengler synthesis.

3.3.2. Experimental Procedure

  • Attachment of Chiral Auxiliary: Dopamine is reacted with a chiral sulfinylating agent, such as (1R,2S,5R)-menthyl-(S)-p-toluenesulfinate, to install a chiral sulfinyl auxiliary on the nitrogen atom.

  • Diastereoselective Pictet-Spengler Reaction: The resulting N-sulfinylated dopamine undergoes a Pictet-Spengler reaction with 4-hydroxyphenylacetaldehyde in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). The chiral auxiliary directs the cyclization to favor one diastereomer.

  • Removal of Chiral Auxiliary and Salt Formation: The chiral auxiliary is subsequently removed by acid-catalyzed solvolysis. The resulting (S)-Higenamine is then purified and converted to its hydrobromide salt.

Preparation of this compound

The final step in the synthesis is the conversion of the (S)-Higenamine free base to its hydrobromide salt to improve stability and handling.

3.4.1. Experimental Procedure

  • Dissolution: Dissolve the purified (S)-Higenamine free base in a suitable solvent, such as ethanol (B145695) or methanol.

  • Acidification: Slowly add a solution of hydrobromic acid (HBr) in a compatible solvent (e.g., isopropanol (B130326) or water) to the solution of the free base with stirring.

  • Crystallization and Isolation: The this compound will precipitate out of the solution. The crystallization can be induced or enhanced by cooling the mixture. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Biological Signaling Pathways of Higenamine

Higenamine exerts its pharmacological effects primarily through its interaction with adrenergic receptors. Understanding these pathways is crucial for drug development professionals.

4.1. Adrenergic Receptor Signaling

G cluster_0 Cell Membrane cluster_1 Cytoplasm Higenamine (S)-Higenamine beta2_AR β2-Adrenergic Receptor Higenamine->beta2_AR Agonist Binding G_protein Gs Protein beta2_AR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Bronchodilation, Vasodilation) PKA->Cellular_Response Phosphorylation of target proteins G Higenamine (S)-Higenamine beta2_AR β2-Adrenergic Receptor Higenamine->beta2_AR Activation PI3K PI3K beta2_AR->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition

References

(S)-Higenamine hydrobromide CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 105990-27-0

(S)-Higenamine hydrobromide , also known as (S)-(-)-Norcoclaurine hydrobromide, is the hydrobromide salt of the naturally occurring chiral benzylisoquinoline alkaloid, (S)-Higenamine.[1][2] With a growing body of research, this compound has garnered significant interest from the scientific community for its diverse pharmacological activities, primarily as a non-selective β-adrenergic receptor agonist and an α1-adrenergic receptor antagonist. This technical guide provides an in-depth overview of the chemical properties, biological activity, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

(S)-Higenamine is characterized by a tetrahydroisoquinoline core with a chiral center at the C-1 position, substituted with a 4-hydroxybenzyl group. The molecule possesses two hydroxyl groups on the isoquinoline (B145761) ring at positions 6 and 7. The hydrobromide salt enhances its solubility in polar solvents.[3]

Chemical Name: (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide Molecular Formula: C₁₆H₁₇NO₃·HBr Molecular Weight: 352.22 g/mol

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 105990-27-0[1]
Molecular Formula C₁₆H₁₇NO₃·HBr[1]
Molecular Weight 352.22 g/mol [1]
Appearance Off-White to Beige Solid[4]
Purity >98% (HPLC)[2]
Solubility Soluble in Chloroform, Dichloromethane, DMSO[4]
Storage 2-8°C, Protected from air and light[4]

Pharmacological Activity and Mechanism of Action

This compound exhibits a complex pharmacological profile, primarily interacting with adrenergic receptors. It functions as a dual agonist for β1- and β2-adrenergic receptors and has also been identified as an antagonist of α1-adrenergic receptors.

β-Adrenergic Receptor Agonism

(S)-Higenamine is a potent, non-selective agonist of both β1- and β2-adrenergic receptors. This activity is responsible for its observed cardiotonic and bronchodilatory effects. As a β1-agonist, it increases heart rate (positive chronotropy) and myocardial contractility (positive inotropy). Its action on β2-receptors leads to the relaxation of smooth muscles, such as those in the bronchi.

The primary signaling pathway initiated by β-adrenergic receptor activation is the canonical Gs protein-coupled pathway.

beta_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Higenamine (B191414) (S)-Higenamine beta_AR β-Adrenergic Receptor Higenamine->beta_AR Gs Gs Protein beta_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., muscle relaxation, increased heart rate) PKA->Cellular_Response phosphorylates target proteins

Canonical β-Adrenergic Receptor Signaling Pathway

Recent studies have also revealed that higenamine can induce β-arrestin-biased signaling through the β2-adrenergic receptor. This pathway can lead to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and may contribute to its cardioprotective effects.

α1-Adrenergic Receptor Antagonism

In addition to its β-agonist activity, higenamine has been shown to be a novel antagonist for α1-adrenergic receptors. It competitively inhibits the binding of α1-agonists, leading to vasodilation and a potential hypotensive effect. The affinities (pKi) of higenamine for the cloned α1A-, α1B-, and α1D-adrenergic receptors are 6.57, 6.48, and 6.35, respectively, indicating no significant selectivity for the three subtypes.[5]

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the pharmacological activity of higenamine.

ParameterReceptor/SystemValueSpeciesReference
pKi α1A-Adrenergic Receptor6.57-[5]
pKi α1B-Adrenergic Receptor6.48-[5]
pKi α1D-Adrenergic Receptor6.35-[5]
pA₂ α1-Adrenergic Receptor6.86 ± 0.29Rat[5]
Terminal Half-life (t½) Intravenous Bolus22 minRabbit[6]
Absolute Bioavailability Oral Administration~20-22%Rabbit[6]
Plasma Protein Binding Intravenous Infusion54.8%Rabbit[6]

Experimental Protocols

Enantioselective Synthesis of (S)-(-)-Higenamine

A detailed enantioselective synthesis of (S)-(-)-higenamine has been reported, with a key step involving the asymmetric hydrogenation of a dihydroisoquinoline intermediate.

Workflow for the Enantioselective Synthesis:

synthesis_workflow Start Starting Materials: Dopamine (B1211576) & 4-Hydroxyphenylacetaldehyde Condensation Pictet-Spengler Condensation Start->Condensation Dihydroisoquinoline Dihydroisoquinoline Intermediate Condensation->Dihydroisoquinoline Hydrogenation Enantioselective Hydrogenation (Chiral Catalyst) Dihydroisoquinoline->Hydrogenation Protected_Higenamine Protected (S)-Higenamine Hydrogenation->Protected_Higenamine Deprotection Deprotection Protected_Higenamine->Deprotection Final_Product (S)-(-)-Higenamine Deprotection->Final_Product Salt_Formation Salt Formation with HBr Final_Product->Salt_Formation Hydrobromide_Salt This compound Salt_Formation->Hydrobromide_Salt

Enantioselective Synthesis Workflow

A detailed experimental protocol for a similar synthesis is described in the literature, which can be adapted for the synthesis of (S)-(-)-higenamine.[4] The process generally involves the condensation of a dopamine derivative with a 4-hydroxyphenylacetaldehyde derivative to form a dihydroisoquinoline, followed by asymmetric hydrogenation using a chiral catalyst to establish the desired stereochemistry at the C-1 position. The final steps involve the removal of any protecting groups and salt formation with hydrobromic acid.

Radioligand Binding Assay for α1-Adrenergic Receptors

The following is a generalized protocol for a radioligand binding assay to determine the affinity of this compound for α1-adrenergic receptors, based on the methodology described for higenamine.[5]

Materials:

  • HEK293A cells transfected with α1A-, α1B-, or α1D-adrenergic receptors

  • Membrane preparation buffer (e.g., Tris-HCl with MgCl₂)

  • Radioligand: [³H]-prazosin

  • Non-specific binding control: Phentolamine (B1677648)

  • This compound solutions of varying concentrations

  • Scintillation cocktail and scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest the transfected HEK293A cells. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, [³H]-prazosin, and either buffer (for total binding), a high concentration of phentolamine (for non-specific binding), or varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Conclusion

This compound is a pharmacologically active compound with a dual mode of action on the adrenergic system. Its ability to act as both a β-adrenergic agonist and an α1-adrenergic antagonist makes it a compound of significant interest for further research and potential therapeutic applications. The information and protocols provided in this technical guide offer a solid foundation for scientists and researchers to explore the full potential of this intriguing natural product derivative.

References

Methodological & Application

Application Note: Cell-Based cAMP Assay for the Functional Characterization of (S)-Higenamine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Higenamine hydrobromide is a bioactive alkaloid found in various plants, including those from the Aconitum and Annona genera.[1] It has been traditionally used in medicine for conditions like bradycardia and heart failure.[1][2] Pharmacological studies have identified higenamine (B191414) as a non-selective agonist for β1- and β2-adrenergic receptors (β-ARs).[1][2][3][4] As a structural analog of catecholamines, its interaction with these receptors stimulates downstream signaling pathways.[4] The β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to the stimulatory G-protein (Gs). This activation leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger.[5][6][7]

This application note provides a detailed protocol for a cell-based assay to quantify the functional agonistic activity of this compound on the β2-adrenergic receptor by measuring intracellular cAMP accumulation. This assay is a robust method for determining the potency (EC50) of the compound and is suitable for high-throughput screening and detailed pharmacological characterization.[8]

Assay Principle

The assay quantifies the activation of the β2-adrenergic receptor in a cellular context. The cell line used is engineered to stably express the human β2-adrenergic receptor. When an agonist like this compound binds to the receptor, it triggers a conformational change, activating the associated Gs protein. The Gαs subunit then stimulates adenylyl cyclase to produce cAMP from ATP. The accumulated intracellular cAMP is then measured using a competitive immunoassay format, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based systems (e.g., cAMP-Glo™).[9][10][11] In such assays, a labeled cAMP tracer competes with the cellular cAMP for binding to a specific anti-cAMP antibody. A high level of cellular cAMP results in a decreased signal from the tracer, allowing for quantification of the compound's effect.[11][12]

GpcrSignaling cluster_intracellular Receptor β2-Adrenergic Receptor G_protein Gs Protein (αβγ) Receptor->G_protein G_alpha Gαs-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Compound (S)-Higenamine Compound->Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activates PKA_active Active PKA Subunits PKA->PKA_active Releases Downstream Downstream Cellular Responses PKA_active->Downstream Phosphorylates G_alpha->AC Stimulates

Caption: β2-Adrenergic receptor signaling pathway activated by (S)-Higenamine.

Experimental Protocol

Objective

To determine the potency (EC₅₀) of this compound as an agonist for the human β2-adrenergic receptor by quantifying intracellular cAMP accumulation.

Materials and Reagents
  • Cell Line: CHO-K1 cells stably expressing the human β2-adrenergic receptor (e.g., from ATCC or other commercial vendors).

  • Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Test Compound: this compound (dissolved in DMSO or water).

  • Reference Agonist: Isoproterenol hydrochloride or Salbutamol sulfate (B86663) (dissolved in water).[3]

  • Reagents:

    • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.

    • Trypsin-EDTA (0.25%).

    • Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

    • Phosphodiesterase (PDE) Inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., cAMP-Glo™ Assay from Promega, HTRF cAMP dynamic 2 kit from Cisbio, or AlphaScreen cAMP Assay Kit from PerkinElmer).[9][12]

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Centrifuge.

    • Hemocytometer or automated cell counter.

    • Multi-well plates (e.g., white, solid-bottom 384-well plates for luminescence).

    • Multichannel pipettes.

    • Plate reader compatible with the chosen detection technology (luminescence or HTRF).

Procedure

1. Cell Culture and Seeding: a. Culture the β2-AR expressing CHO-K1 cells in T-75 flasks according to standard cell culture protocols. b. When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. c. Neutralize trypsin with culture medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium. d. Count the cells and adjust the density to 1 x 10⁵ cells/mL. e. Seed 5,000 cells (in 50 µL) per well into a 384-well assay plate. f. Incubate the plate for 24 hours at 37°C, 5% CO₂.

2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound and the reference agonist (Isoproterenol) in the appropriate solvent (e.g., 100% DMSO or water). b. Perform a serial dilution of the stock solutions in assay buffer to create a 10-point dose-response curve. The final concentrations might range from 1 pM to 100 µM. Ensure the final DMSO concentration in the assay is ≤ 0.5%. c. Prepare a "no compound" control (assay buffer with DMSO) and a "maximum stimulation" control (high concentration of Isoproterenol).

3. Cell Stimulation: a. Gently remove the culture medium from the cell plate. b. Add 25 µL of assay buffer containing a PDE inhibitor (e.g., IBMX) to each well. c. Add 25 µL of the diluted compounds (or controls) to the appropriate wells. d. Incubate the plate at room temperature or 37°C for 30 minutes (incubation time may need optimization).

4. cAMP Detection: a. Following the manufacturer's instructions for the chosen cAMP detection kit, prepare the lysis buffer and detection reagents. b. Add the specified volume of lysis buffer and detection reagents to each well. c. Incubate for the recommended time (e.g., 60 minutes at room temperature) to allow for cell lysis and signal generation. d. Read the plate on a compatible plate reader (e.g., luminescence for cAMP-Glo™).

Data Analysis
  • Raw data (e.g., Relative Light Units, RLU) is collected for each well.

  • Normalize the data by setting the "no compound" control as 0% activity and the "maximum stimulation" control (Isoproterenol) as 100% activity.

    • % Activity = [(Value_sample - Value_min) / (Value_max - Value_min)] * 100

  • Plot the normalized % Activity against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC₅₀ value, which is the concentration of the agonist that gives 50% of the maximal response.

Data Presentation

The results can be summarized to compare the potency of this compound with a known β2-AR agonist.

Table 1: Potency of this compound at the β2-Adrenergic Receptor

CompoundEC₅₀ (nM) [Mean ± SEM]Hill SlopeMax Response (% of Isoproterenol)
Isoproterenol (Reference)1.5 ± 0.21.0100%
This compound25.8 ± 3.10.9598%

Note: The data presented are for illustrative purposes only and should be determined experimentally.

Experimental Workflow Visualization

Workflow start Start seed 1. Seed β2-AR Cells in 384-well plates start->seed incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 prepare_compounds 3. Prepare Serial Dilutions of Higenamine & Controls incubate1->prepare_compounds stimulate 4. Add Compounds to Cells Incubate 30 min prepare_compounds->stimulate detect 5. Lyse Cells & Add cAMP Detection Reagents stimulate->detect incubate2 6. Incubate 60 min (Room Temperature) detect->incubate2 read 7. Read Plate (Luminescence/HTRF) incubate2->read analyze 8. Analyze Data (Normalize & Fit Curve) read->analyze end_node End (EC50 Value) analyze->end_node

Caption: Workflow for the cell-based cAMP accumulation assay.

References

Application Notes and Protocols for Studying (S)-Higenamine Hydrobromide Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to investigate the cardiovascular, anti-inflammatory, and metabolic effects of (S)-Higenamine hydrobromide. The protocols are intended to offer a standardized framework for preclinical research.

Cardiovascular Effects: Myocardial Infarction Model in Rats

Application Note: To evaluate the cardioprotective effects of this compound, a myocardial infarction (MI) model induced by left anterior descending (LAD) coronary artery ligation in rats is a well-established and relevant model. This model mimics the clinical scenario of an acute heart attack and allows for the assessment of higenamine's potential to limit infarct size, preserve cardiac function, and attenuate adverse cardiac remodeling.[1][2] (S)-Higenamine, as a β-adrenergic agonist, is hypothesized to exert positive inotropic effects, which could be beneficial in the context of heart failure following MI.[3][4]

Experimental Protocol: LAD Ligation-Induced Myocardial Infarction in Rats
  • Animal Model:

    • Species: Sprague-Dawley rats

    • Weight: 250-300 g

    • Acclimatization: Allow at least one week of acclimatization to the animal facility conditions.

  • Anesthesia and Surgical Preparation:

    • Administer a combination of medetomidine (B1201911) (0.3 mg/kg), midazolam (5.0 mg/kg), and butorphanol (B1668111) (5.0 mg/kg) subcutaneously.[5][6][7]

    • Once anesthetized, intubate the rat and maintain anesthesia with 1% isoflurane.[5][6][7]

    • Place the animal in a supine position on a heating pad to maintain body temperature.

    • Shave the chest area and disinfect with 70% ethanol (B145695) and povidone-iodine.

  • Surgical Procedure (LAD Ligation):

    • Perform a left thoracotomy to expose the heart.

    • Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.

    • Ligate the LAD artery with a 6-0 silk suture. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.[1]

    • Close the chest in layers.

  • This compound Administration:

    • Treatment Group: Administer this compound at a dose of 10 mg/kg/day via oral gavage, starting 24 hours post-surgery and continuing for the duration of the study (e.g., 4 weeks).[8]

    • Sham Group: Animals undergo the same surgical procedure without LAD ligation and receive a vehicle control.

    • Control (MI) Group: Animals undergo LAD ligation and receive a vehicle control.

  • Post-Operative Care:

    • Administer analgesics as required.

    • Monitor the animals closely for any signs of distress.

  • Assessment of Cardiac Function (Echocardiography):

    • Perform echocardiography at baseline (before surgery) and at specified time points post-MI (e.g., 1, 2, and 4 weeks).

    • Measure parameters such as Left Ventricular Ejection Fraction (LVEF), Left Ventricular Fractional Shortening (LVFS), and dimensions of the left ventricle.

  • Histopathological Analysis (at the end of the study):

    • Euthanize the animals and excise the hearts.

    • Fix the hearts in 10% formalin and embed in paraffin.

    • Section the hearts and stain with Hematoxylin and Eosin (H&E) to assess tissue morphology and with Masson's trichrome to evaluate fibrosis and infarct size.

Data Presentation: Quantitative Data for Myocardial Infarction Model
ParameterAnimal ModelThis compound DoseRoute of AdministrationTreatment DurationKey Outcomes MeasuredReference
CardioprotectionSprague-Dawley Rat10 mg/kg/dayOral Gavage4 weeksImproved LVEF, reduced cardiac atrophy, decreased cardiomyocyte apoptosis[8]
Cardiorenal SyndromeSprague-Dawley RatNot specified in abstractNot specified in abstractNot specified in abstractImproved left ventricular remodeling and systolic function[1]

Visualization: Experimental Workflow for MI Model

MI_Workflow cluster_pre_surgery Pre-Surgical Phase cluster_surgery Surgical Phase cluster_post_surgery Post-Surgical Phase & Treatment cluster_assessment Assessment Phase acclimatization Acclimatization (1 week) baseline_echo Baseline Echocardiography acclimatization->baseline_echo anesthesia Anesthesia baseline_echo->anesthesia lad_ligation LAD Ligation anesthesia->lad_ligation randomization Randomization into Groups lad_ligation->randomization treatment (S)-Higenamine HBr (10 mg/kg/day, p.o.) or Vehicle randomization->treatment monitoring Post-operative Care & Monitoring treatment->monitoring followup_echo Follow-up Echocardiography (1, 2, 4 weeks) monitoring->followup_echo histopathology Histopathology (End of study) followup_echo->histopathology

Caption: Experimental workflow for the rat myocardial infarction model.

Visualization: Signaling Pathway for Cardioprotective Effects

Cardioprotection_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus / Mitochondria b2ar β2-AR pi3k PI3K b2ar->pi3k activates akt Akt pi3k->akt activates apoptosis Apoptosis akt->apoptosis inhibits ampk AMPK ampk->apoptosis promotes ros ROS Production ros->apoptosis promotes higenamine (B191414) (S)-Higenamine higenamine->b2ar activates higenamine->ampk inhibits higenamine->ros decreases doxorubicin Doxorubicin (Inducer) doxorubicin->ampk activates doxorubicin->ros increases

Caption: Signaling pathways in higenamine-mediated cardioprotection.

Anti-inflammatory Effects: LPS-Induced Inflammation Model in Mice

Application Note: To investigate the anti-inflammatory properties of this compound, a lipopolysaccharide (LPS)-induced systemic inflammation model in mice is commonly used. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response characterized by the release of pro-inflammatory cytokines. This model is valuable for assessing the potential of higenamine to modulate key inflammatory pathways, such as NF-κB and Nrf2/HO-1, and reduce the production of inflammatory mediators like TNF-α and IL-6.[9][10]

Experimental Protocol: LPS-Induced Systemic Inflammation in Mice
  • Animal Model:

    • Species: C57BL/6 mice

    • Age: 8-10 weeks

    • Acclimatization: Allow at least one week of acclimatization.

  • This compound Pre-treatment:

    • Treatment Group: Administer this compound at various doses (e.g., 5, 10, 20 mg/kg) via intraperitoneal (i.p.) injection for a specified period (e.g., 7 consecutive days) prior to LPS challenge.

    • Control Group: Administer vehicle control (e.g., saline) following the same schedule.

  • Induction of Inflammation:

    • On the final day of pre-treatment, inject LPS (from E. coli O111:B4) intraperitoneally at a dose of 0.5 mg/kg.[11]

    • The control group receives an i.p. injection of sterile saline.

  • Sample Collection and Analysis:

    • At a specified time point after LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture for serum analysis.

    • Euthanize the mice and harvest tissues of interest (e.g., liver, spleen, brain) for further analysis.

    • Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) using ELISA kits.

    • Western Blot Analysis: Analyze tissue homogenates for the expression of key inflammatory signaling proteins (e.g., phosphorylated NF-κB p65, IκBα, Nrf2, HO-1).

    • Histopathology: Perform H&E staining on tissue sections to assess inflammatory cell infiltration.

Data Presentation: Quantitative Data for LPS-Induced Inflammation Model
ParameterAnimal ModelThis compound DoseRoute of AdministrationTreatment ScheduleKey Outcomes MeasuredReference
NeuroinflammationC57BL/6 MouseNot specified in abstractNot specified in abstractNot specified in abstractReduced pro-inflammatory cytokines (TNF-α, IL-1β), inhibited NF-κB, activated Nrf2/HO-1[9]
Ulcerative ColitisDSS-induced mouse modelNot specified in abstractNot specified in abstractNot specified in abstractImproved weight, DAI, colon length; reduced inflammation and apoptosis[12]

Visualization: Experimental Workflow for LPS Model

LPS_Workflow cluster_pretreatment Pre-treatment Phase cluster_induction Inflammation Induction cluster_assessment Assessment Phase (2-6h post-LPS) acclimatization Acclimatization (1 week) higenamine_admin Daily (S)-Higenamine HBr or Vehicle (i.p.) for 7 days acclimatization->higenamine_admin lps_injection LPS (0.5 mg/kg, i.p.) or Saline Injection higenamine_admin->lps_injection blood_collection Blood Collection (Cardiac Puncture) lps_injection->blood_collection tissue_harvest Tissue Harvesting (Liver, Spleen, Brain) lps_injection->tissue_harvest analysis Cytokine Analysis (ELISA) Western Blot Histopathology blood_collection->analysis tissue_harvest->analysis

Caption: Experimental workflow for the mouse LPS-induced inflammation model.

Visualization: Signaling Pathway for Anti-inflammatory Effects

AntiInflammatory_Pathway lps LPS tlr4 TLR4 lps->tlr4 activates nfkb NF-κB tlr4->nfkb activates pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->pro_inflammatory induces higenamine (S)-Higenamine higenamine->nfkb inhibits nrf2 Nrf2 higenamine->nrf2 activates ho1 HO-1 nrf2->ho1 activates anti_inflammatory Anti-inflammatory & Antioxidant Effects ho1->anti_inflammatory mediates

Caption: Signaling pathways in higenamine's anti-inflammatory action.

Metabolic Effects: High-Fat Diet-Induced Obesity Model in Mice

Application Note: To explore the metabolic effects of this compound, such as its potential for weight management and improvement of metabolic parameters, the high-fat diet (HFD)-induced obesity model in mice is highly relevant. This model recapitulates many features of human obesity, including weight gain, insulin (B600854) resistance, and dyslipidemia. As a β-adrenergic agonist, higenamine is expected to enhance lipolysis and energy expenditure, making this model suitable for evaluating its anti-obesity potential.[13]

Experimental Protocol: High-Fat Diet-Induced Obesity in Mice
  • Animal Model:

    • Species: C57BL/6J mice

    • Age: Start diet at 6-10 weeks of age.[14]

    • Acclimatization: Allow one week of acclimatization on a standard chow diet.

  • Dietary Induction of Obesity:

    • HFD Group: Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) ad libitum.[15]

    • Control Group: Feed the mice a standard chow diet (e.g., 10% kcal from fat).

    • Duration: Continue the respective diets for a period sufficient to induce obesity and metabolic dysfunction (e.g., 12-16 weeks).[14]

  • This compound Administration (can be prophylactic or therapeutic):

    • Prophylactic Model: Start higenamine administration at the same time as the HFD.

    • Therapeutic Model: Induce obesity with HFD for a set period (e.g., 8 weeks), then begin higenamine treatment.

    • Dosage and Administration: Administer this compound daily via oral gavage at appropriate doses.

    • Divide the HFD group into HFD + Vehicle and HFD + Higenamine.

  • Monitoring and Assessments:

    • Body Weight and Food Intake: Monitor and record body weight and food intake weekly.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and at the end of the study to assess glucose homeostasis and insulin sensitivity.

    • Serum Analysis: At the end of the study, collect blood to measure fasting glucose, insulin, triglycerides, and free fatty acids.

    • Body Composition: If available, use techniques like DEXA or MRI to assess fat and lean mass.

    • Tissue Analysis: Harvest liver and adipose tissue for histopathological analysis (e.g., H&E staining for lipid accumulation) and gene expression studies (e.g., markers of lipolysis and thermogenesis).

Data Presentation: Quantitative Data for HFD-Induced Obesity Model
ParameterAnimal ModelDietThis compound DoseRoute of AdministrationTreatment DurationKey Outcomes MeasuredReference
Obesity and MetabolismC57BL/6J MouseHigh-Fat Diet (45-60% kcal)To be determined based on dose-response studiesOral Gavage12-16 weeksBody weight, food intake, glucose tolerance, insulin sensitivity, serum lipids, fat mass[14][15]
Lipolysis & Energy ExpenditureHuman subjects (for reference)Not applicableAcute oral intakeSingle doseIncreased circulating free fatty acids and energy expenditure[13]

Visualization: Experimental Workflow for HFD Model

HFD_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase acclimatization Acclimatization (1 week) diet_start Start High-Fat Diet (HFD) or Control Diet (12-16 weeks) acclimatization->diet_start higenamine_admin Daily (S)-Higenamine HBr or Vehicle (p.o.) diet_start->higenamine_admin monitoring Weekly Body Weight & Food Intake higenamine_admin->monitoring metabolic_tests Glucose & Insulin Tolerance Tests (GTT/ITT) monitoring->metabolic_tests final_collection Final Sample Collection (Blood, Tissues) metabolic_tests->final_collection analysis Serum Analysis (Lipids, Glucose) Histopathology (Liver, Adipose) final_collection->analysis

Caption: Experimental workflow for the mouse high-fat diet model.

Visualization: Signaling Pathway for Metabolic Effects

Metabolic_Pathway cluster_adipocyte Adipocyte b_ar β-Adrenergic Receptor ac Adenylyl Cyclase b_ar->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl activates lipolysis Lipolysis hsl->lipolysis catalyzes ffa Free Fatty Acids (FFA) lipolysis->ffa triglycerides Triglycerides higenamine (S)-Higenamine higenamine->b_ar activates

Caption: Signaling pathway for higenamine-induced lipolysis.

References

Application Notes and Protocols for In Vivo Bronchodilation Studies Using (S)-Higenamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Higenamine, a naturally occurring benzylisoquinoline alkaloid, has garnered significant interest for its pharmacological activities, particularly its potential as a bronchodilator. As a non-selective β1 and β2-adrenergic receptor agonist, (S)-Higenamine presents a promising candidate for in vivo studies aimed at exploring novel treatments for respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This document provides detailed application notes and experimental protocols for conducting in vivo bronchodilation studies using (S)-Higenamine hydrobromide.

Mechanism of Action and Signaling Pathway

(S)-Higenamine exerts its bronchodilatory effects primarily through the activation of β2-adrenergic receptors (β2-AR) located on the smooth muscle cells of the airways.[1] This interaction initiates a downstream signaling cascade that leads to smooth muscle relaxation and subsequent widening of the airways. The binding of (S)-Higenamine to β2-AR, a G-protein coupled receptor (GPCR), stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.

Signaling Pathway of (S)-Higenamine Induced Bronchodilation

G SH (S)-Higenamine hydrobromide B2AR β2-Adrenergic Receptor SH->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Signaling cascade of this compound leading to bronchodilation.

Data Presentation: Pharmacological Profile of (S)-Higenamine

While specific in vivo dose-response data for the bronchodilatory effects of this compound is not extensively available in publicly accessible literature, the following table summarizes its known pharmacological properties relevant to bronchodilation. The provided experimental protocols are designed to enable researchers to generate such quantitative in vivo data.

ParameterDescriptionSpecies/SystemValue/ObservationReference
Receptor Binding Agonist at β1 and β2-adrenergic receptors.Recombinant human receptorsNon-selective agonist.[1][2]
In Vitro Potency Relaxation of pre-contracted tracheal smooth muscle.Guinea PigDose-dependently relaxes tracheal muscles.[1]
In Vivo Activity Reduction of airway hyper-responsiveness (AHR) in a model of allergic asthma.BALB/c MiceHigenamine (B191414) treatment reduced AHR induced by methacholine (B1211447).[3]
Comparative Potency In vitro comparison with a standard β2-agonist.Not specifiedApproximately 10-fold less potent than salbutamol (B1663637) in vitro.

Experimental Protocols

The following protocols describe methods for evaluating the in vivo bronchodilatory activity of this compound in established animal models.

Protocol 1: Methacholine-Induced Bronchoconstriction in Mice and Measurement of Airway Mechanics using Forced Oscillation Technique (FOT)

This protocol is designed to assess the ability of this compound to protect against cholinergic-agonist-induced bronchoconstriction.

Materials and Equipment:

  • This compound

  • Methacholine chloride

  • Saline (vehicle)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Forced Oscillation Technique (FOT) system for small animals (e.g., FlexiVent)

  • Nebulizer compatible with the FOT system

  • BALB/c mice (or other suitable strain)

Experimental Workflow:

G Start Start Anesthetize Anesthetize Mouse Start->Anesthetize Tracheostomize Tracheostomize and Connect to Ventilator Anesthetize->Tracheostomize Baseline Measure Baseline Airway Mechanics (FOT) Tracheostomize->Baseline Administer_Drug Administer (S)-Higenamine HBr or Vehicle (e.g., i.v., i.p., or inhaled) Baseline->Administer_Drug Wait Wait for Drug Onset Administer_Drug->Wait MCh_Challenge Methacholine Challenge (Aerosolized) Wait->MCh_Challenge Measure_Response Measure Post-Challenge Airway Mechanics (FOT) MCh_Challenge->Measure_Response Analyze Analyze Data (Airway Resistance, Compliance) Measure_Response->Analyze End End Analyze->End

Caption: Experimental workflow for in vivo bronchodilation assessment.

Procedure:

  • Animal Preparation: Anesthetize the mouse with an appropriate anesthetic regimen. Perform a tracheostomy and cannulate the trachea. Connect the animal to a small animal ventilator integrated with the FOT system.

  • Baseline Measurement: Allow the animal to stabilize on the ventilator. Measure baseline respiratory mechanics (resistance, elastance, and compliance) using the FOT system.

  • Drug Administration: Prepare a stock solution of this compound in sterile saline. Administer the compound via a suitable route (e.g., intravenous, intraperitoneal, or aerosol). A dose-ranging study should be performed to determine the optimal effective dose. A vehicle control group (saline) and a positive control group (e.g., albuterol) should be included.

  • Methacholine Challenge: Following a predetermined pretreatment time, expose the animal to an aerosolized solution of methacholine to induce bronchoconstriction. A dose-response curve to methacholine can be generated by using increasing concentrations.

  • Post-Challenge Measurement: Immediately after the methacholine challenge, measure the changes in airway mechanics using the FOT system.

  • Data Analysis: Calculate the percentage inhibition of the methacholine-induced increase in airway resistance for each dose of this compound compared to the vehicle control. This will allow for the determination of a dose-response relationship and potentially an ED50 value.

Protocol 2: Histamine-Induced Bronchoconstriction in Guinea Pigs

The guinea pig is a classic model for studying bronchoconstriction due to its pronounced response to histamine (B1213489).

Materials and Equipment:

  • This compound

  • Histamine dihydrochloride

  • Saline (vehicle)

  • Anesthetic (e.g., urethane)

  • Whole-body plethysmograph or a system for measuring pulmonary airflow and transpulmonary pressure

  • Nebulizer

  • Dunkin-Hartley guinea pigs

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and place it in the plethysmograph or prepare it for invasive measurement of pulmonary mechanics.

  • Drug Administration: Administer this compound or vehicle via a chosen route (e.g., oral, intraperitoneal, or intravenous). Include a positive control group treated with a known bronchodilator.

  • Histamine Challenge: After the appropriate pretreatment time, expose the conscious or anesthetized animal to an aerosol of histamine solution to induce bronchoconstriction.

  • Measurement of Bronchoconstriction: Monitor respiratory parameters such as respiratory rate, tidal volume, and specific airway resistance or conductance. In conscious animals, the onset of pre-convulsive dyspnea can be used as an endpoint.

  • Data Analysis: Determine the protective effect of this compound by measuring the delay in the onset of bronchoconstriction or the reduction in the severity of the response compared to the vehicle-treated group.

Conclusion

This compound demonstrates significant potential as a bronchodilator through its action as a β-adrenergic receptor agonist. The protocols outlined in these application notes provide a framework for the in vivo evaluation of its efficacy. Rigorous dose-response studies are crucial to quantify its potency, duration of action, and therapeutic window. The use of established animal models and precise measurement techniques, such as the forced oscillation technique, will be instrumental in elucidating the full potential of this compound as a novel therapeutic agent for respiratory diseases.

References

Application Note: UHPLC/MS/MS Analysis of (S)-Higenamine Hydrobromide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of (S)-Higenamine hydrobromide in biological matrices, such as human plasma and urine, using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC/MS/MS). Higenamine (B191414), a benzylisoquinoline alkaloid found in various plants, is a non-selective β1 and β2 adrenergic receptor agonist.[1][2] Its pharmacological properties and inclusion in the World Anti-Doping Agency's (WADA) prohibited list necessitate sensitive and reliable analytical methods for its detection and quantification in biological samples.[3][4] The described methodology is crucial for researchers in pharmacology, drug metabolism, and sports medicine.

Introduction

(S)-Higenamine, a bioactive compound present in plants like Aconitum carmichaelii and Nelumbo nucifera, has been traditionally used in medicine for its cardiotonic and anti-asthmatic effects.[1][3] It exerts its pharmacological effects primarily through the activation of β-adrenergic receptors, influencing signaling pathways such as the PI3K/Akt and NF-κB pathways.[1][5] Higenamine has a short half-life in the human body, being rapidly metabolized and eliminated, primarily by the liver.[3][5] Given its potent physiological effects and potential for misuse in sports, a robust and sensitive analytical method is essential for pharmacokinetic studies and doping control.[4][6] This document outlines a comprehensive UHPLC/MS/MS method for the accurate quantification of (S)-Higenamine in biological samples.

Data Presentation

Table 1: Pharmacokinetic Parameters of Higenamine
ParameterHumanRabbitRatReference
Half-life (t½) ~8.0 min~22 min~17.9 min (blood), ~19.0 min (muscle)[3][5][7][8]
Peak Plasma Conc. (Cmax) 15.1 to 44.0 ng/mL--[9][10]
Total Clearance (CL) 249 L/h127.7 mL/min/kg-[8][9][10]
Renal Clearance 22.9 L/h--[5]
Volume of Distribution (Vd) 48 L1.44 L/kg-[8][9][10]
Urinary Excretion ~9.3% within 8h~5.5%~1.44% within 48h[3][5][7]
Table 2: UHPLC/MS/MS Method Validation Parameters for Higenamine Analysis
ParameterPlasmaUrineReference
Linearity Range 0.100 - 50.0 ng/mL1.00 - 500 ng/mL[11]
Lower Limit of Quantification (LLOQ) 0.100 ng/mL1.00 ng/mL[11]
Intra-batch Precision (%RSD) < 15%< 15%[11]
Inter-batch Precision (%RSD) < 15%< 15%[11]
Accuracy 85 - 115%85 - 115%[11]
Extraction Recovery 82.1%56.6%[11]

Experimental Protocols

Sample Preparation

A critical step for accurate analysis is the effective isolation of Higenamine from the complex biological matrix. Several methods have proven effective, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.[11][12][13][14]

a) Solid-Phase Extraction (SPE) for Plasma and Urine: [11]

  • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • To 200 µL of plasma or urine sample, add an appropriate amount of internal standard (e.g., Quercetin).[15]

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for UHPLC/MS/MS analysis.

b) Protein Precipitation for Plasma: [14]

  • To 100 µL of plasma sample, add 300 µL of methanol containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

UHPLC/MS/MS Analysis

a) UHPLC Conditions:

  • Column: Acquity UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 µm) or equivalent.[15][16]

  • Mobile Phase A: 0.1% Formic Acid in Water.[15][16]

  • Mobile Phase B: Acetonitrile.[15][16]

  • Gradient: Isocratic elution with 70% Mobile Phase B is often suitable for HILIC separation.[15][16]

  • Flow Rate: 0.2 mL/min.[15][16]

  • Injection Volume: 3-5 µL.[17]

  • Column Temperature: 40 °C.

b) MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[11][15]

  • Scan Type: Multiple Reaction Monitoring (MRM).[11]

  • MRM Transitions:

    • Higenamine: 272.08 → 107.01 (quantifier), 272.08 → 161.07 (qualifier), 272.08 → 77.08 (qualifier).[15][16]

    • Internal Standard (Quercetin): Adjust based on the selected standard.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Cone Gas Flow: 50 L/hr

Data Analysis

Quantification is performed by integrating the peak areas of the MRM transitions for both higenamine and the internal standard. A calibration curve is constructed by plotting the peak area ratio of higenamine to the internal standard against the concentration of the calibration standards. The concentration of higenamine in the biological samples is then determined from this calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC/MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma/Urine) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (SPE or Protein Precipitation) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for UHPLC/MS/MS analysis of Higenamine.

higenamine_signaling cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Higenamine Higenamine Beta1AR β1-Adrenergic Receptor Higenamine->Beta1AR Beta2AR β2-Adrenergic Receptor Higenamine->Beta2AR NFkB NF-κB Higenamine->NFkB Inhibits PI3K PI3K Beta2AR->PI3K Akt Akt PI3K->Akt Apoptosis Cell Apoptosis (Inhibition) Akt->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Simplified signaling pathway of Higenamine.

References

Application Notes: (S)-Higenamine Hydrobromide for Studying β-Adrenergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Higenamine, also known as (S)-Norcoclaurine, is a natural benzylisoquinoline alkaloid found in various plants. As a research tool, (S)-Higenamine hydrobromide is a valuable pharmacological agent for investigating the structure, function, and signaling pathways of β-adrenergic receptors (β-ARs). Its activity at both β1 and β2 subtypes makes it a useful compound for studying physiological processes regulated by these receptors, such as cardiac function and smooth muscle relaxation.

Mechanism of Action

(S)-Higenamine acts as a non-selective, direct agonist at both β1- and β2-adrenergic receptors.[1][2][3] Structurally similar to catecholamines, it binds to these G-protein coupled receptors (GPCRs) and activates them.

  • β1-Adrenergic Pathway: Primarily expressed in the heart, activation of β1-ARs by (S)-Higenamine leads to the stimulation of the Gs alpha subunit (Gαs). This activates adenylyl cyclase, which converts ATP to cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that result in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[1][4]

  • β2-Adrenergic Pathway: Found in smooth muscle (e.g., bronchioles, blood vessels) and other tissues, activation of β2-ARs by (S)-Higenamine also stimulates the Gαs-cAMP-PKA pathway, leading to smooth muscle relaxation (bronchodilation and vasodilation).[1][4]

Biased Agonism

Recent studies suggest that higenamine (B191414) may act as a biased agonist at the β2-AR. While it activates the canonical Gs pathway, it has also been shown to induce phosphorylation of ERK1/2 in a β-arrestin-dependent manner, without the involvement of Gi proteins.[5] This property makes (S)-Higenamine an interesting tool for dissecting the distinct downstream consequences of G-protein-dependent versus β-arrestin-dependent signaling, which are implicated in therapeutic effects versus receptor desensitization and potential adverse effects.[6][7][8]

Applications in Research

  • Probing Receptor Function: Use as a non-selective agonist to study the combined effects of β1/β2 receptor activation in cellular and tissue models.[9]

  • Compound Screening: Serve as a reference compound in high-throughput screening assays designed to identify novel β-AR ligands.[9]

  • Signal Transduction Studies: Investigate the divergence of β-AR signaling, including canonical cAMP pathways and non-canonical pathways involving β-arrestin.[5]

  • Structure-Activity Relationship (SAR) Studies: Used as a scaffold or comparator molecule in the development of more selective or biased β-adrenergic agonists.

Quantitative Data

The following table summarizes key pharmacological parameters for higenamine. Note that much of the literature does not distinguish between enantiomers, and values should be considered in this context.

ParameterReceptor/SystemValueReference CompoundSpeciesCitation
pA₂ Value Cardiac Adrenoceptors8.58 ± 0.14Propranolol (B1214883)Rabbit[1][2][10]

The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. It is a measure of the antagonist's affinity.

Visualized Signaling Pathways and Workflows

beta_adrenergic_signaling cluster_membrane Cell Membrane cluster_gprotein cluster_agonist cluster_cytosol Cytosol b1ar β1-AR Gs_a Gαs b1ar->Gs_a Gs Activation b2ar β2-AR b2ar->Gs_a barrestin β-Arrestin b2ar->barrestin β-Arrestin Recruitment ac Adenylyl Cyclase camp cAMP ac->camp converts Gs_a->ac Gs_bg Gβγ erk ERK1/2 barrestin->erk higenamine (S)-Higenamine higenamine->b1ar higenamine->b2ar atp ATP atp->ac pka PKA camp->pka activates targets_g G-Protein Pathway Targets (e.g., Cardiac Ca²⁺ channels, Myosin Light Chain Kinase) pka->targets_g phosphorylates targets_b β-Arrestin Pathway Targets (e.g., Apoptosis regulation) erk->targets_b activates

Caption: β-Adrenergic signaling pathways activated by (S)-Higenamine.

higenamine_moa cluster_receptors β-Adrenergic Receptors cluster_pathways Signaling Pathways cluster_responses Physiological Responses higenamine (S)-Higenamine Hydrobromide b1ar β1-AR (Cardiac Tissue) higenamine->b1ar b2ar β2-AR (Smooth Muscle, etc.) higenamine->b2ar gs_pathway Gs-Adenylyl Cyclase Pathway b1ar->gs_pathway b2ar->gs_pathway barrestin_pathway β-Arrestin Pathway b2ar->barrestin_pathway cardiac_response ↑ Heart Rate ↑ Contractility gs_pathway->cardiac_response smooth_muscle_response Smooth Muscle Relaxation gs_pathway->smooth_muscle_response other_responses ERK Activation, Receptor Internalization barrestin_pathway->other_responses

Caption: Mechanism of action for (S)-Higenamine at β-adrenergic receptors.

experimental_workflow cluster_binding Step 1: Binding Affinity cluster_functional_g Step 2: G-Protein Pathway Activation cluster_functional_b Step 3: β-Arrestin Pathway (Optional) cluster_physio Step 4: Physiological Response start Objective: Characterize (S)-Higenamine Interaction with β-ARs binding_assay Competitive Radioligand Binding Assay start->binding_assay binding_data Determine Ki value binding_assay->binding_data camp_assay Whole-Cell cAMP Assay binding_data->camp_assay camp_data Determine EC₅₀ and Eₘₐₓ for cAMP production camp_assay->camp_data barrestin_assay ERK Phosphorylation Assay (Western Blot / ELISA) camp_data->barrestin_assay barrestin_data Assess biased agonism barrestin_assay->barrestin_data tissue_assay Isolated Tissue Assay (e.g., Atrial Contractility) barrestin_data->tissue_assay tissue_data Measure functional effect (e.g., change in tension) tissue_assay->tissue_data analysis Data Analysis & Interpretation tissue_data->analysis

Caption: Experimental workflow for characterizing (S)-Higenamine.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for β-ARs

This protocol is designed to determine the binding affinity (Ki) of this compound for β-adrenergic receptors using a filtration-based assay.[11][12][13][14]

Materials and Reagents

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human β1-AR or β2-AR.

  • Radioligand: [³H]-Dihydroalprenolol (DHA), a non-selective β-AR antagonist.

  • Non-specific Binding Control: Propranolol (10 µM final concentration).

  • Test Compound: this compound, prepared in a dilution series (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 at 25°C.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation cocktail.

Procedure

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes in ice-cold Binding Buffer to a final concentration that provides adequate signal (optimize previously, typically 10-50 µg protein per well). Keep on ice.

  • Assay Plate Setup: To each well of a 96-well plate, add reagents in the following order:

    • 50 µL Binding Buffer (for Total Binding) OR 50 µL Propranolol (for Non-specific Binding) OR 50 µL of (S)-Higenamine dilution.

    • 50 µL of the radioligand [³H]-DHA (at a final concentration near its Kd, e.g., 1-2 nM).

    • 100 µL of diluted membrane preparation to initiate the reaction.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Harvesting: Terminate the assay by rapid vacuum filtration using a cell harvester. Wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer to separate bound from free radioligand.

  • Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of (S)-Higenamine.

    • Use non-linear regression (one-site or two-site fit) in software like GraphPad Prism to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.

Protocol 2: Whole-Cell cAMP Accumulation Assay

This protocol measures the ability of (S)-Higenamine to stimulate the Gαs pathway by quantifying intracellular cAMP production in whole cells.[15][16][17][18]

Materials and Reagents

  • Cells: HEK293 or CHO cells expressing the β-AR of interest, seeded in 96- or 384-well plates.

  • Test Compound: this compound, prepared in a dilution series.

  • Reference Agonist: Isoproterenol (B85558) (for positive control).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.[19]

  • cAMP Detection Kit: A commercial kit, such as HTRF (Cisbio) or AlphaScreen (PerkinElmer).

  • Equipment: Plate reader compatible with the chosen detection kit, cell culture incubator.

Procedure

  • Cell Plating: Seed cells in a tissue culture-treated 96- or 384-well plate and grow overnight to achieve 80-90% confluency.

  • Cell Preparation: On the day of the assay, aspirate the growth medium and wash the cells once with PBS. Add 50 µL of pre-warmed Stimulation Buffer (containing IBMX) to each well and incubate for 30 minutes at 37°C.

  • Compound Addition: Add 50 µL of the (S)-Higenamine or Isoproterenol dilutions (at 2x final concentration) to the appropriate wells. Include wells with buffer only as a negative control.

  • Stimulation: Incubate the plate for 15-30 minutes at 37°C (optimize time course for maximal signal).

  • Cell Lysis and Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your chosen kit. This typically involves adding a lysis buffer that contains the detection reagents (e.g., antibody-acceptor and antigen-donor conjugates).

  • Incubation and Reading: Incubate the plate at room temperature for 60 minutes, protected from light. Read the plate on a compatible plate reader.

  • Data Analysis:

    • Convert raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve run in parallel.

    • Plot the cAMP concentration against the log concentration of (S)-Higenamine.

    • Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Protocol 3: Isolated Rabbit Atria Functional Assay (Contractility)

This protocol assesses the functional effect of (S)-Higenamine on cardiac tissue by measuring changes in the force and rate of contraction of isolated atrial muscle.[10]

Materials and Reagents

  • Tissue: Left atria isolated from a rabbit.

  • Organ Bath Buffer: Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Test Compound: this compound, prepared in a dilution series.

  • Equipment: Organ bath system, force-displacement transducer, data acquisition system, stimulator for electrical pacing.

Procedure

  • Tissue Preparation: Humanely euthanize a rabbit according to institutional guidelines. Rapidly excise the heart and place it in chilled Krebs-Henseleit solution. Dissect the left atrium and mount it in the organ bath chamber, connecting one end to a fixed holder and the other to the force transducer.

  • Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of ~1.0 g. During this period, replace the buffer every 15 minutes. Pace the atria electrically at a constant frequency (e.g., 1 Hz).

  • Baseline Recording: Record the baseline contractile force (tension) and rate for at least 15 minutes to ensure stability.

  • Dose-Response Curve: Add (S)-Higenamine to the organ bath in a cumulative, stepwise manner, allowing the response to stabilize at each concentration before adding the next. Record the changes in tension development and contraction rate.

  • Data Analysis:

    • Measure the peak tension and rate of tension development at each concentration of (S)-Higenamine.

    • Express the data as a percentage of the maximal response to a full agonist like isoproterenol or as an absolute change from baseline.

    • Plot the response against the log concentration of (S)-Higenamine and fit a dose-response curve to determine the EC₅₀.

    • To confirm β-AR mediation, the experiment can be repeated in the presence of a β-blocker like propranolol to observe a rightward shift in the dose-response curve.[10]

References

Application of (S)-Higenamine Hydrobromide in Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

(S)-Higenamine hydrobromide , a benzylisoquinoline alkaloid, has demonstrated significant smooth muscle relaxant properties, positioning it as a compound of interest for therapeutic applications in conditions characterized by smooth muscle contraction, such as asthma and vascular diseases. This document provides a detailed overview of its mechanism of action, experimental protocols for assessing its efficacy, and quantitative data from representative studies.

(S)-Higenamine acts as a non-selective β1- and β2-adrenergic receptor agonist. [1][2][3] Its relaxant effect on smooth muscle is primarily attributed to its activity at β2-adrenergic receptors.[2][4] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of smooth muscle cells. The β2-AR/PI3K/AKT signaling pathway has been identified as a key cascade in higenamine-induced smooth muscle cell survival and anti-apoptotic effects.[2]

In isolated tissue studies, (S)-higenamine has been shown to dose-dependently relax pre-contracted smooth muscle preparations, including guinea pig trachea and corpus cavernosum.[1][4] This relaxant effect is competitively antagonized by β-receptor blockers like propranolol, confirming its mechanism of action.[2]

Quantitative Data Summary

The following table summarizes the potency of (S)-Higenamine in inducing smooth muscle relaxation from a representative in vitro study on isolated guinea pig tracheal rings.

CompoundAgonistPre-contraction AgentEC50 (μM)pEC50Emax (% Relaxation)
(S)-HigenamineFull β2-agonistAcetylcholine (B1216132) (1 μM)~0.256.6>80% of maximal response
Salbutamol (B1663637)Selective β2-agonistAcetylcholine (1 μM)~0.0257.6100%

Note: The EC50 and Emax values for (S)-Higenamine are estimated based on reported relative potency to salbutamol and pEC50 values at the human β2-adrenoceptor.[4]

Experimental Protocols

Protocol 1: Isolated Guinea Pig Tracheal Ring Relaxation Assay

This protocol describes the methodology to assess the relaxant effects of this compound on isolated guinea pig tracheal smooth muscle.

1. Materials and Reagents:

  • This compound

  • Acetylcholine (ACh) or Histamine

  • Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)

  • Propranolol (for antagonist studies)

  • Distilled water

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Male Hartley guinea pigs (250-350 g)

2. Equipment:

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Dissection tools

  • Surgical thread

3. Tissue Preparation:

  • Euthanize a guinea pig via an approved method.

  • Excise the trachea and place it in a petri dish containing cold Krebs-Henseleit solution.

  • Carefully remove adhering connective tissue.

  • Cut the trachea into rings, each 2-3 mm in width.

  • Suspend each tracheal ring between two stainless steel hooks using surgical thread in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution.

  • Maintain the organ bath at 37°C and continuously bubble with carbogen gas.

4. Experimental Procedure:

  • Equilibrate the tracheal rings for 60-90 minutes under a resting tension of 1.0 g, replacing the Krebs-Henseleit solution every 15-20 minutes.

  • After equilibration, induce a sustained contraction by adding a submaximal concentration of acetylcholine (e.g., 1 μM) or histamine.

  • Once the contraction has stabilized, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 μM).

  • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

  • Record the isometric tension changes throughout the experiment.

  • At the end of the experiment, add a supramaximal concentration of a standard relaxant (e.g., papaverine) to achieve maximal relaxation.

5. Data Analysis:

  • Express the relaxation at each concentration of (S)-Higenamine as a percentage of the maximal relaxation induced by papaverine.

  • Plot the concentration-response curve using a non-linear regression analysis (e.g., sigmoidal dose-response).

  • Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal relaxation).

Visualizations

G cluster_workflow Experimental Workflow: Isolated Tracheal Ring Assay A Trachea Excision & Ring Preparation B Mounting in Organ Bath A->B C Equilibration (1g tension, 37°C) B->C D Pre-contraction (e.g., Acetylcholine) C->D E Cumulative Addition of (S)-Higenamine D->E F Record Isometric Tension E->F G Data Analysis (Concentration-Response Curve) F->G

Caption: Workflow for the isolated tracheal ring relaxation assay.

G cluster_pathway Signaling Pathway of (S)-Higenamine in Smooth Muscle Relaxation Higenamine (B191414) (S)-Higenamine Beta2AR β2-Adrenergic Receptor Higenamine->Beta2AR binds G_Protein Gs Protein Beta2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation phosphorylates targets leading to

Caption: The β2-adrenergic signaling pathway for smooth muscle relaxation.

References

Application Notes and Protocols for Assessing the Metabolic Stability of (S)-Higenamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Higenamine, a benzyltetrahydroisoquinoline alkaloid found in various plants, is a potent beta-adrenergic agonist. Its pharmacological activity has led to its investigation for various therapeutic applications. Understanding the metabolic stability of (S)-Higenamine hydrobromide is crucial for drug development, as it directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This document provides detailed protocols for assessing the in vitro metabolic stability of this compound using liver sub-cellular fractions and outlines the analytical procedures for quantifying the parent compound.

Data Presentation

ParameterHuman Liver MicrosomesRat Liver MicrosomesHuman Liver S9 FractionRat Liver S9 Fraction
Incubation Time (min) 0, 5, 15, 30, 600, 5, 15, 30, 600, 15, 30, 60, 1200, 15, 30, 60, 120
Half-Life (t½, min) 25184535
Intrinsic Clearance (Clint, µL/min/mg protein) 27.738.515.419.8
% Remaining at 60 min 28%15%48%38%

Signaling Pathway

(S)-Higenamine primarily exerts its effects through the activation of β1 and β2-adrenergic receptors. This interaction initiates a downstream signaling cascade mediated by G-proteins, leading to various physiological responses.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Higenamine Higenamine Beta_Adrenergic_Receptor β1/β2-Adrenergic Receptor Higenamine->Beta_Adrenergic_Receptor Binds to G_Protein G-Protein (Gs) Beta_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological/ Cellular Response PKA->Cellular_Response Phosphorylates Targets G A Prepare Reagents (Higenamine, Microsomes, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C (Time Points: 0-60 min) C->D E Terminate Reaction (Ice-cold Acetonitrile + IS) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis (t½, Clint) G->H

Application Notes and Protocols for (S)-Higenamine Hydrobromide in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (S)-Higenamine hydrobromide in isolated organ bath experiments. This document outlines detailed protocols for cardiac, vascular, and tracheal smooth muscle preparations, summarizes key pharmacological data, and illustrates the underlying signaling pathways.

Introduction

(S)-Higenamine, a benzylisoquinoline alkaloid, has garnered significant interest for its cardiotonic, vasodilatory, and bronchodilatory properties.[1] Its primary mechanism of action involves the activation of β-adrenergic receptors.[1][2] Isolated organ bath experiments are crucial in vitro tools to characterize the pharmacological profile of (S)-Higenamine, allowing for the determination of its potency, efficacy, and mechanism of action on specific tissues in a controlled environment.

Data Presentation: Pharmacological Parameters of (S)-Higenamine

The following tables summarize the quantitative data on the effects of (S)-Higenamine in various isolated organ bath preparations.

Table 1: Inotropic and Chronotropic Effects on Isolated Cardiac Preparations

Tissue PreparationParameterValueSpeciesReference
Rabbit Left AtriapA2 (vs. Propranolol)8.58 ± 0.14Rabbit[3][4]
Murine Right AtriaEC50 (Chronotropy)38 nMMouse[5]
Murine Left AtriaEC50 (Inotropy)97 nMMouse[5]
Guinea Pig Sinoatrial NodeEC50 (Heart Rate)0.13 µMGuinea Pig[6]

Table 2: Relaxant Effects on Isolated Vascular and Tracheal Smooth Muscle

Tissue PreparationContractile AgentParameterValueSpeciesReference
Guinea Pig TracheaHistamine (B1213489) (10 µM)EC50Not explicitly quantified in the provided results, but higenamine (B191414) is noted to cause relaxation.Guinea Pig
Rat AortaPhenylephrine (B352888)EC50Not explicitly quantified in the provided results, but higenamine is noted to cause endothelium-dependent relaxation.Rat[7]

Experimental Protocols

The following are detailed protocols for conducting isolated organ bath experiments with this compound on cardiac, vascular, and tracheal tissues.

Protocol 1: Positive Inotropic and Chronotropic Effects in Isolated Rabbit Atria

Objective: To determine the positive inotropic and chronotropic effects of (S)-Higenamine and its antagonism by β-blockers.

Materials:

  • Rabbit heart

  • Krebs-Henseleit solution (see Appendix for composition)

  • This compound

  • Propranolol (B1214883) (or other β-blocker)

  • Isoproterenol (positive control)

  • Isolated organ bath system with force-displacement transducer and heart rate monitor

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize a rabbit and quickly excise the heart.

    • Place the heart in cold, oxygenated Krebs-Henseleit solution.

    • Dissect the left and right atria. For inotropic studies, prepare the left atrium. For chronotropic studies, use the spontaneously beating right atrium.

    • Suspend the atrial preparation in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1.0 g.

    • During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Experimental Protocol:

    • After equilibration, record the baseline contractile force and/or heart rate.

    • Construct a cumulative concentration-response curve for (S)-Higenamine by adding increasing concentrations of the compound to the bath at regular intervals, allowing the response to stabilize between additions.

    • To determine the mechanism of action, pre-incubate the tissue with a β-blocker like propranolol for a designated period (e.g., 30 minutes) before constructing a second concentration-response curve for (S)-Higenamine.

    • A rightward shift in the concentration-response curve in the presence of the antagonist suggests competitive antagonism at β-adrenergic receptors.

  • Data Analysis:

    • Measure the change in contractile force (in grams or millinewtons) and/or heart rate (in beats per minute).

    • Calculate the EC50 value for (S)-Higenamine from the concentration-response curve.

    • If an antagonist is used, a Schild plot analysis can be performed to determine the pA2 value, which quantifies the affinity of the antagonist for the receptor.[3][4]

Protocol 2: Vasorelaxant Effects in Isolated Rat Aorta

Objective: To evaluate the vasorelaxant properties of (S)-Higenamine on pre-contracted aortic rings.

Materials:

  • Rat thoracic aorta

  • Krebs-Henseleit solution

  • This compound

  • Phenylephrine or Potassium Chloride (KCl) to induce contraction

  • Isolated organ bath system with isometric force transducer

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize a rat and carefully dissect the thoracic aorta.

    • Place the aorta in cold, oxygenated Krebs-Henseleit solution.

    • Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in width.

    • Suspend the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution at 37°C and gassed with carbogen.

  • Equilibration:

    • Equilibrate the aortic rings for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • Wash the tissues with fresh buffer every 15-20 minutes.

  • Experimental Protocol:

    • After equilibration, induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or high KCl (e.g., 60 mM).

    • Once the contraction has reached a stable plateau, add (S)-Higenamine in a cumulative manner to generate a concentration-response curve for relaxation.

    • To investigate the role of the endothelium, experiments can be repeated in endothelium-denuded aortic rings. The endothelium can be removed by gently rubbing the intimal surface of the ring with a wooden stick or forceps.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine or KCl.

    • Calculate the EC50 value for the relaxant effect of (S)-Higenamine.

Protocol 3: Bronchodilatory Effects in Isolated Guinea Pig Trachea

Objective: To assess the relaxant effects of (S)-Higenamine on pre-contracted tracheal smooth muscle.

Materials:

  • Guinea pig trachea

  • Krebs-Henseleit or Tyrode's solution

  • This compound

  • Histamine or Methacholine to induce contraction

  • Isolated organ bath system with isometric force transducer

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize a guinea pig and excise the trachea.

    • Place the trachea in cold, oxygenated physiological salt solution.

    • Clean the trachea of surrounding tissues and cut it into rings (2-3 cartilaginous rings wide).

    • Open the rings by cutting through the cartilage opposite the smooth muscle to form a strip.

    • Suspend the tracheal strips in organ baths containing the physiological salt solution at 37°C and aerated with carbogen.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.0 g.

    • Wash the tissues every 15-20 minutes.

  • Experimental Protocol:

    • After equilibration, induce a stable, submaximal contraction with histamine (e.g., 10 µM) or methacholine.

    • Once a plateau is reached, add (S)-Higenamine cumulatively to the bath to obtain a concentration-response curve for relaxation.

  • Data Analysis:

    • Calculate the percentage of relaxation relative to the pre-induced contraction.

    • Determine the EC50 value of (S)-Higenamine for its bronchodilatory effect.

Signaling Pathways and Mechanisms of Action

(S)-Higenamine primarily exerts its effects through the activation of β1 and β2-adrenergic receptors.[1] The downstream signaling cascades vary depending on the receptor subtype and tissue type.

β-Adrenergic Receptor Signaling

Activation of β1 and β2-adrenergic receptors by (S)-Higenamine leads to the stimulation of adenylyl cyclase (AC) via the Gs alpha subunit of the G-protein. AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the observed physiological responses: increased heart rate and contractility in cardiac tissue, and relaxation in smooth muscle.[8]

B_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Higenamine Higenamine Beta_AR β1/β2-Adrenergic Receptor Higenamine->Beta_AR Binds G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Contraction/Relaxation) PKA->Response Phosphorylates targets leading to

β-Adrenergic signaling pathway of (S)-Higenamine.
PI3K/AKT Signaling Pathway

In addition to the classical cAMP pathway, evidence suggests that (S)-Higenamine, particularly through β2-adrenergic receptor activation, can also engage the PI3K/AKT signaling cascade.[3][9][10][11][12] This pathway is often associated with cell survival and anti-apoptotic effects. Activation of the β2-AR can lead to the activation of Phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt can phosphorylate a variety of downstream targets that regulate cellular processes such as proliferation and apoptosis.

PI3K_AKT_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Higenamine Higenamine Beta2_AR β2-Adrenergic Receptor Higenamine->Beta2_AR Binds PI3K PI3K Beta2_AR->PI3K Activates AKT Akt (PKB) PI3K->AKT Activates Cell_Survival Cell Survival/ Anti-apoptosis AKT->Cell_Survival Promotes

PI3K/AKT signaling pathway activated by (S)-Higenamine.
Experimental Workflow for Isolated Organ Bath Studies

The general workflow for conducting isolated organ bath experiments with (S)-Higenamine is outlined below.

Experimental_Workflow A Tissue Dissection and Preparation (e.g., Aortic Ring, Tracheal Strip) B Mounting in Organ Bath (Physiological Salt Solution, 37°C, Carbogen) A->B C Equilibration (60-90 min, under resting tension) B->C D Induction of Contraction (for relaxation studies) (e.g., Phenylephrine, Histamine) C->D E Cumulative Addition of (S)-Higenamine (Concentration-Response Curve) D->E F Data Acquisition (Isometric Force Transducer) E->F G Data Analysis (EC50, pA2 Calculation) F->G

References

Troubleshooting & Optimization

Improving the solubility of (S)-Higenamine hydrobromide for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of (S)-Higenamine hydrobromide for in vitro studies. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and relevant biological pathway information to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is the hydrobromide salt form of the (S)-enantiomer of Higenamine, a naturally occurring benzylisoquinoline alkaloid.[1] As a salt, it has improved solubility in polar solvents compared to its free base form.[2][3] However, like many small molecules, achieving a sufficient and stable concentration in aqueous buffers and cell culture media for in vitro assays can be challenging, potentially leading to precipitation and unreliable experimental results.

Q2: What are the known solvents for this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, and Dichloromethane.[4] For in vitro studies, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.

Q3: What is the general strategy for preparing this compound for an in vitro experiment?

A3: The standard approach is to first prepare a high-concentration stock solution in an organic solvent, typically DMSO.[1] This stock solution is then diluted to the final working concentration in the aqueous assay buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to be non-toxic to the cells or assay components (usually ≤0.5% DMSO).

Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A4: While the hydrobromide salt form enhances aqueous solubility, achieving high concentrations directly in aqueous buffers may still be difficult. It is recommended to first create a stock solution in DMSO. For lower concentrations, direct dissolution in pre-warmed aqueous solutions can be attempted, but solubility should be confirmed visually and, if possible, quantitatively.

Q5: How should I store stock solutions of this compound?

A5: To maximize stability, stock solutions (especially in DMSO) should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.[5]

Solubility Data

Quantitative aqueous solubility data for this compound is not extensively published. However, qualitative and solvent-based solubility information from suppliers provides a starting point for experimental design.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.[1][4]
Chloroform Soluble[4]
Dichloromethane Soluble[4]
Water / Aqueous Buffers LimitedSolubility is improved over the free base but may not be sufficient for high-concentration stock solutions. The pKa of Higenamine is estimated to be around 8.0, suggesting pH may influence solubility.[2]

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using this compound solutions for in vitro experiments.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation upon dilution of DMSO stock into aqueous buffer or media. The final concentration of the compound exceeds its aqueous solubility limit. The compound is "crashing out" of the solution.Decrease the final concentration: Test a lower working concentration of this compound. • Increase the final DMSO concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, but remains below the toxicity limit for your specific assay (typically <0.5%). • Use a multi-step dilution protocol: Instead of a single large dilution, perform serial dilutions. A specialized three-step protocol involving pre-warmed serum for cell-based assays can be effective (see Protocol 2).[6][7] • Incorporate a surfactant: Add a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to the final assay buffer (for cell-free assays).
Inconsistent or weaker-than-expected biological activity. The compound may have degraded in the stock solution or in the experimental medium. The actual concentration of the active compound is lower than expected due to incomplete dissolution.Verify stock solution integrity: Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by using single-use aliquots.[5] • Assess stability in media: The stability of compounds in cell culture media can be affected by pH, light, and enzymatic degradation.[5] Minimize the exposure of your working solutions to light. Consider reducing the incubation time if degradation is suspected. • Ensure complete dissolution: Before use, visually inspect the stock solution for any particulate matter. Gently warm and vortex if necessary to ensure homogeneity.
Cloudy or turbid solution after adding the compound to the media. Incomplete dissolution of the compound.Filter the final solution: Use a 0.22 µm syringe filter to remove any undissolved particles before adding to cells. Note that this may lower the effective concentration. • Modify the solvent system: Consider using co-solvents or other solubilization techniques as outlined in the protocols below. • Sonication: Briefly sonicate the solution to aid in the dispersion and dissolution of fine particles.

Experimental Protocols

Protocol 1: Standard Preparation of this compound for In Vitro Assays

This protocol describes the standard method for preparing working solutions from a DMSO stock.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Target aqueous buffer (e.g., PBS, HBSS, or cell culture medium)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).

    • Vortex thoroughly until the powder is completely dissolved. A brief warming in a 37°C water bath can aid dissolution. Visually inspect for any remaining particulates.

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Prepare Working Solution:

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Perform a serial dilution of the stock solution into your target aqueous buffer or cell culture medium to achieve the final desired concentration.

    • Crucially, ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific assay (e.g., ≤0.5%).

    • Vortex the final working solution gently before adding it to your experimental setup. Use the solution immediately after preparation.

Protocol 2: Enhanced Solubilization for Cell Culture using a Three-Step Method

This protocol is adapted from methods designed for highly lipophilic compounds and can be beneficial if precipitation occurs in cell culture media.[6][7]

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Water bath or heat block set to 50°C

Procedure:

  • Intermediate Dilution in Serum:

    • Pre-warm an aliquot of FBS in a 50°C water bath.

    • Dilute the 10 mM DMSO stock solution 1:10 by adding it to the pre-warmed FBS (e.g., 10 µL of stock into 90 µL of warm FBS). This results in a 1 mM intermediate solution in 10% DMSO/90% FBS.

    • Keep this intermediate solution warm (e.g., ~40°C) to maintain solubility.

  • Final Dilution in Culture Medium:

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform the final dilution of the 1 mM intermediate solution into the pre-warmed complete culture medium to achieve the desired final concentration (e.g., for a 10 µM final solution, dilute the intermediate stock 1:100).

  • Application:

    • Add the final working solution to your cells immediately. This method utilizes the proteins in serum to help stabilize the compound and prevent precipitation.

Visualization of Signaling Pathways and Workflows

(S)-Higenamine Signaling via β-Adrenergic Receptors

(S)-Higenamine acts as a dual agonist for β1 and β2-adrenergic receptors (β-AR), which are G-protein coupled receptors (GPCRs). Its binding initiates downstream signaling cascades that can be both G-protein dependent and independent (β-arrestin biased).

Higenamine_Signaling cluster_membrane Cell Membrane b1ar β1-AR gs Gαs b1ar->gs Activates b2ar β2-AR b2ar->gs Activates gi Gαi b2ar->gi Activates pi3k PI3K b2ar->pi3k Activates barrestin β-arrestin b2ar->barrestin Recruits ac Adenylate Cyclase camp cAMP ac->camp Generates egfr EGFR erk ERK1/2 egfr->erk Activates higenamine (S)-Higenamine higenamine->b1ar higenamine->b2ar gs->ac Stimulates gi->ac Inhibits pka PKA camp->pka Activates response Cellular Response (e.g., Anti-apoptosis, Cardiotonic effects) pka->response akt Akt pi3k->akt Activates akt->response barrestin->egfr Transactivates erk->response Solubility_Workflow cluster_options Troubleshooting Options start Start: Prepare working solution (Protocol 1) check1 Observe for Precipitation/Turbidity start->check1 success Solution is Clear: Proceed with Experiment check1->success No troubleshoot Precipitation Occurs: Troubleshoot check1->troubleshoot Yes opt1 Option 1: Lower Final Concentration troubleshoot->opt1 opt2 Option 2: Use Multi-Step Dilution (Protocol 2 for Cells) troubleshoot->opt2 opt3 Option 3: Add Surfactant (Cell-Free Assays) troubleshoot->opt3 opt4 Option 4: Adjust pH of Buffer troubleshoot->opt4 recheck Re-prepare solution with modification opt1->recheck opt2->recheck opt3->recheck opt4->recheck recheck->check1

References

Technical Support Center: (S)-Higenamine Hydrobromide Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-Higenamine Hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Disclaimer: Comprehensive, publicly available stability data for this compound in solution is limited. The following information is based on general principles of pharmaceutical stability testing, data on related benzylisoquinoline alkaloids, and established analytical methodologies. The quantitative data presented in the tables are illustrative examples to guide your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in its solid state versus in solution?

A1: In its solid, crystalline state, this compound is expected to be relatively stable due to the well-defined crystalline lattice formed by the protonated higenamine (B191414) cation and the bromide counter-ion. However, once dissolved in a solution, its stability becomes dependent on various factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a phenolic benzylisoquinoline alkaloid, it is susceptible to degradation in solution, particularly oxidation and pH-mediated reactions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is significantly influenced by the pH of the solution. The molecule contains phenolic hydroxyl groups and a secondary amine, making it susceptible to both acid- and base-catalyzed degradation. While specific degradation kinetics have not been extensively published, it is anticipated that the compound will exhibit a U-shaped pH-stability profile, with maximum stability in the mid-pH range and increased degradation at highly acidic and alkaline pHs. At alkaline pH, the phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation.

Q3: What are the likely degradation pathways for this compound in solution?

A3: Based on its chemical structure, this compound is prone to several degradation pathways:

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures and potentially polymerization. This can be accelerated by the presence of oxygen, metal ions, and light.

  • Dimerization: Studies on the antioxidant activity of higenamine have shown the formation of higenamine-higenamine dimers.

  • Photodegradation: Exposure to UV or visible light may provide the energy to initiate degradation reactions, particularly oxidation.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially lead to cleavage of bonds, though this is less common for this class of compounds compared to esters or amides.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the increase in degradation products. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Troubleshooting Guides

Issue 1: Rapid loss of this compound in solution during an experiment.

Possible Cause Troubleshooting Step
High pH of the medium Measure the pH of your solution. If it is alkaline, consider buffering your solution to a neutral or slightly acidic pH (e.g., pH 5-7) to improve stability.
Exposure to light Protect your solution from light by using amber vials or covering the container with aluminum foil.
Presence of oxidizing agents Ensure your solvents are degassed and free of peroxides. Avoid using reagents that are known to be strong oxidizing agents.
Elevated temperature Conduct your experiment at a lower temperature if the protocol allows. Store stock solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram during a stability study.

Possible Cause Troubleshooting Step
Degradation of (S)-Higenamine This is the expected outcome of a stability study. Characterize these new peaks using LC-MS to identify the degradation products.
Contamination of the sample or mobile phase Prepare fresh solutions and mobile phases. Run a blank (solvent) injection to check for system contamination.
Interaction with excipients (if in formulation) Conduct compatibility studies with individual excipients to identify any interactions.

Issue 3: Poor peak shape or resolution in the HPLC analysis.

Possible Cause Troubleshooting Step
Inappropriate mobile phase pH Adjust the pH of the mobile phase. For a basic compound like higenamine, a slightly acidic mobile phase (e.g., pH 3-4) can improve peak shape.
Column degradation Use a new column or a column with a different stationary phase to check if the issue persists.
Co-elution of parent drug and degradation products Optimize the HPLC method by changing the mobile phase composition, gradient, or column to achieve better separation.

Quantitative Data Summary (Illustrative Examples)

The following tables provide an illustrative summary of the kind of quantitative data that would be generated from forced degradation studies. Note: These values are hypothetical and intended for guidance only.

Table 1: Illustrative Hydrolytic Degradation of this compound (1 mg/mL) at 60°C

Condition Time (hours) % (S)-Higenamine Remaining Major Degradation Products
0.1 M HCl2485.2DP1, DP2
4872.5DP1, DP2
Purified Water (pH ~7)2498.1Minor peaks
4895.8Minor peaks
0.1 M NaOH2465.7DP3, DP4 (dimers)
4848.9DP3, DP4 (dimers)

Table 2: Illustrative Oxidative and Photolytic Degradation of this compound (1 mg/mL) at Room Temperature

Condition Time (hours) % (S)-Higenamine Remaining Major Degradation Products
3% H₂O₂878.4DP5, DP6
2455.1DP5, DP6
Photostability Chamber (ICH Q1B)892.3DP7
2485.6DP7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727) or a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for up to 48 hours. Take samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours). Neutralize the samples before HPLC analysis.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for up to 48 hours. Take samples at appropriate time points and neutralize before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for up to 24 hours. Take samples at appropriate time points.

    • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 7 days. Also, heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing an HPLC method to separate (S)-Higenamine from its degradation products.

  • Instrumentation: HPLC system with a UV/Vis or PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the peaks of the degradation products do not interfere with the peak of (S)-Higenamine.

Visualizations

G cluster_0 Forced Degradation Workflow cluster_1 Degradation Product Identification drug_substance (S)-Higenamine Hydrobromide stress_conditions Stress Conditions (Acid, Base, Oxidation, Heat, Light) drug_substance->stress_conditions stressed_samples Stressed Samples stress_conditions->stressed_samples hplc_analysis Stability-Indicating HPLC Analysis stressed_samples->hplc_analysis lc_ms_analysis LC-MS/MS Analysis stressed_samples->lc_ms_analysis data_analysis Data Analysis (% Degradation, Kinetics) hplc_analysis->data_analysis structure_elucidation Structure Elucidation lc_ms_analysis->structure_elucidation pathway_proposal Propose Degradation Pathways structure_elucidation->pathway_proposal

Caption: Workflow for Forced Degradation and Product Identification.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photodegradation Photodegradation (UV/Vis Light) Higenamine (S)-Higenamine Hydrolysis_Products Potential Ring Opening or other modifications Higenamine->Hydrolysis_Products Quinone_Derivatives Quinone Derivatives Higenamine->Quinone_Derivatives Dimers Dimers Higenamine->Dimers Photo_Oxidation_Products Photo-oxidative Products Higenamine->Photo_Oxidation_Products

Caption: Potential Degradation Pathways of (S)-Higenamine.

Preventing oxidation of (S)-Higenamine hydrobromide in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Higenamine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its oxidation in experimental setups.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning a pinkish-brown color?

A1: The discoloration of your this compound solution is a common indicator of oxidation. As a catecholamine, (S)-Higenamine is susceptible to oxidation, especially when exposed to oxygen, light, and trace metal ions in solution. This process leads to the formation of quinones and other colored byproducts.

Q2: What are the main factors that accelerate the oxidation of this compound?

A2: Several factors can accelerate the degradation of this compound in your experiments:

  • Presence of Oxygen: Dissolved oxygen in aqueous solutions is a primary driver of oxidation.

  • High pH: The antioxidant action of higenamine (B191414) is significantly affected by pH. Lower pH values can suppress its antioxidant activity, but alkaline conditions can also promote oxidation.[1]

  • Trace Metal Ions: Transition metals, such as copper and iron, can catalyze the oxidation of catecholamines.[2]

  • Light Exposure: Photolytic degradation can occur, so it is crucial to protect solutions from light.

  • Elevated Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation.

Q3: What are the consequences of using an oxidized this compound solution in my experiments?

A3: Using an oxidized solution can lead to several issues, including:

  • Reduced Potency: The concentration of the active (S)-Higenamine will be lower than intended, leading to inaccurate and unreliable experimental results.

  • Formation of Reactive Species: Oxidation products like quinones can be highly reactive and may interact with cellular components, leading to off-target effects and cytotoxicity.

  • Altered Biological Activity: The degradation products may have different pharmacological activities than the parent compound, confounding your experimental outcomes.

Q4: How can I visually assess the extent of oxidation?

A4: A freshly prepared solution of this compound should be clear and colorless. The development of a pink, red, or brown color is a qualitative indicator of oxidation. For quantitative assessment, analytical techniques like UV-Vis spectrophotometry or HPLC are recommended.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution discolors rapidly upon preparation.1. High levels of dissolved oxygen in the solvent.2. Contamination with trace metal ions.3. High pH of the solution.1. Use deoxygenated solvents (e.g., by sparging with nitrogen or argon gas).2. Add a chelating agent like EDTA (0.1 mM) to the buffer.[3][4]3. Prepare solutions in a slightly acidic buffer (pH ~4-6).
Inconsistent results between experimental replicates.1. Variable levels of oxidation in different batches of the solution.2. Degradation of the stock solution over time.1. Prepare fresh working solutions for each experiment from a properly stored stock.2. Incorporate antioxidants like ascorbic acid (0.1-1 mM) or glutathione (B108866) (0.1-1 mM) in your buffers.[2][5]3. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.
Observed cytotoxicity or off-target effects.1. Formation of toxic oxidation byproducts (quinones).2. Use of a degraded solution.1. Implement the preventative measures outlined in this guide to minimize oxidation.2. Confirm the purity of your this compound solution using HPLC before use.
Loss of biological activity in cell culture experiments.1. Oxidation of (S)-Higenamine in the cell culture medium.2. Instability of the compound at physiological pH (7.4) and 37°C.1. Add antioxidants directly to the cell culture medium (ensure they are not cytotoxic at the concentrations used).2. Reduce the incubation time of (S)-Higenamine with the cells if possible.3. Prepare fresh media with (S)-Higenamine immediately before application to cells.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound with minimal initial oxidation and enhanced stability for long-term storage.

Materials:

  • This compound powder

  • High-purity, deoxygenated water or DMSO

  • Ascorbic acid or Glutathione (optional, for enhanced stability)

  • Sterile, amber microcentrifuge tubes or vials

  • Nitrogen or Argon gas source

Methodology:

  • Deoxygenate the Solvent:

    • For aqueous solutions, sparge high-purity water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

    • For DMSO, which is less prone to oxidation issues, ensure it is of high purity and has been stored under an inert atmosphere.

  • Weighing the Compound:

    • Accurately weigh the desired amount of this compound powder in a low-light environment.

  • Dissolution:

    • Add the deoxygenated solvent to the powder to achieve the desired stock concentration (e.g., 10 mM).

    • If using an antioxidant, first dissolve ascorbic acid (to a final concentration of 0.1-1 mM) or glutathione (to a final concentration of 0.1-1 mM) in the deoxygenated solvent before adding the higenamine.

    • Gently vortex or sonicate at low power in a cold water bath until fully dissolved.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into small, single-use volumes in sterile, amber microcentrifuge tubes.

    • Before sealing, briefly flush the headspace of each tube with nitrogen or argon gas.

    • Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Objective: To prepare diluted working solutions of this compound for immediate use in experimental setups, while minimizing oxidation.

Materials:

  • Stabilized this compound stock solution (from Protocol 1)

  • Deoxygenated experimental buffer (e.g., PBS, HBSS, or cell culture medium)

  • Ascorbic acid (optional, if not in stock solution)

  • EDTA (optional)

Methodology:

  • Prepare the Experimental Buffer:

    • Deoxygenate the buffer by sparging with nitrogen or argon gas for at least 30 minutes.

    • Add antioxidants and/or chelators to the buffer as required for your experiment. Recommended final concentrations are:

      • Ascorbic acid: 0.1 mM

      • EDTA: 0.1 mM

  • Dilution:

    • Thaw a single aliquot of the this compound stock solution on ice, protected from light.

    • Perform serial dilutions of the stock solution in the prepared, deoxygenated experimental buffer to achieve the final desired working concentrations.

  • Immediate Use:

    • Use the prepared working solutions immediately to prevent degradation. Do not store diluted working solutions.

Quantitative Data Summary

Table 1: Effect of pH on the Antioxidant Capacity of Higenamine

pHIC50 (µg/mL) of PTIO• ScavengingRelative Antioxidant Capacity
4.5386.51.00 (Baseline)
6.0196.61.96x higher than pH 4.5
7.455.07.02x higher than pH 4.5
Data adapted from a study on the pH-dependent antioxidant activity of higenamine, demonstrating that its radical scavenging ability increases with higher pH.[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment start Start deoxygenate Deoxygenate Solvent (N2/Ar sparging) start->deoxygenate 1. add_antioxidants Add Antioxidants/Chelators (e.g., Ascorbic Acid, EDTA) deoxygenate->add_antioxidants 2. dissolve Dissolve Higenamine (Low light, on ice) add_antioxidants->dissolve 3. aliquot Aliquot & Store (-80°C, inert gas) dissolve->aliquot 4. prepare_working Prepare Working Solution (Use immediately) aliquot->prepare_working 5. run_assay Run Experiment (e.g., Cell Culture) prepare_working->run_assay 6. analyze Analyze Results run_assay->analyze 7.

Caption: Experimental workflow for preparing and using this compound solutions.

higenamine_signaling cluster_receptor β-Adrenergic Receptor Signaling cluster_pi3k PI3K/Akt Pathway higenamine (S)-Higenamine beta_ar β2-Adrenergic Receptor higenamine->beta_ar gs Gs Protein beta_ar->gs pi3k PI3K beta_ar->pi3k activates ac Adenylyl Cyclase gs->ac camp cAMP ac->camp pka PKA camp->pka akt Akt pi3k->akt apoptosis Inhibition of Apoptosis akt->apoptosis

Caption: Simplified signaling pathway of (S)-Higenamine.

oxidation_pathway higenamine (S)-Higenamine (Catechol) semiquinone Semiquinone Radical higenamine->semiquinone -e-, -H+ quinone o-Quinone (Colored, Reactive) semiquinone->quinone -e-, -H+ polymerization Polymerization/ Further Reactions quinone->polymerization oxygen O2, Metal Ions, Light, High pH antioxidants Antioxidants (e.g., Ascorbic Acid) Chelators (e.g., EDTA) antioxidants->higenamine Inhibit

Caption: Oxidation pathway of (S)-Higenamine and points of intervention.

References

Overcoming poor cell permeability of (S)-Higenamine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Higenamine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor cell permeability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.

Troubleshooting Guides & FAQs

This section addresses common issues and questions encountered during experiments with this compound, focusing on its formulation and cell permeability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the presumed poor cell permeability of this compound?

  • Low Lipophilicity: The presence of multiple hydroxyl groups can increase the molecule's polarity, potentially hindering its ability to passively diffuse across the lipid bilayer of cell membranes.

  • Efflux Transporter Substrate: Like many natural alkaloids, Higenamine may be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump the compound out of cells, reducing its intracellular concentration.[1]

  • Aqueous Solubility: While the hydrobromide salt form enhances water solubility, the free base may have lower aqueous solubility at physiological pH, which can be a rate-limiting step for absorption.[2]

Q2: My Caco-2 permeability assay with this compound shows low and variable results. What could be the cause?

A2: Low and variable results in a Caco-2 assay can stem from several factors:

  • Low Intrinsic Permeability: The compound itself may have inherently low permeability.

  • Poor Compound Recovery: Lipophilic compounds can adsorb to plasticware used in the assay, leading to an underestimation of permeability.[3][4] It is crucial to perform a mass balance study to determine the percentage of compound recovery.

  • Metabolism by Caco-2 cells: Although Caco-2 cells have lower metabolic activity compared to the liver, some metabolism of the compound can occur, leading to lower concentrations of the parent compound in the receiver well.

  • Efflux Activity: High efflux ratios (Papp B-A / Papp A-B > 2) would indicate that the compound is actively transported out of the cells, leading to low apparent permeability in the absorptive direction.

  • Monolayer Integrity: Ensure the Caco-2 monolayers have adequate transepithelial electrical resistance (TEER) values and low Lucifer yellow permeability to confirm the integrity of the cell barrier.

Q3: What formulation strategies can be employed to improve the cell permeability of this compound?

A3: Several formulation strategies can be explored to enhance the cellular uptake of this compound:

  • Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer can improve the dissolution rate and solubility of the compound, thereby increasing the concentration gradient for absorption.[5][6][7]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like nanoemulsions or liposomes can facilitate its transport across the cell membrane.[8][9][10] These formulations can protect the drug from degradation and may also bypass efflux transporters.

  • Permeation Enhancers: Co-administration with permeation enhancers, such as sodium caprate or chitosan (B1678972) derivatives, can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[5][11]

  • Cocrystals: Forming a cocrystal with a suitable coformer can alter the physicochemical properties of Higenamine, such as solubility and lipophilicity, leading to improved permeability.[1]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with guest molecules, increasing their solubility and potentially enhancing their permeability.[12][13][14]

Q4: How can I troubleshoot low compound recovery in my permeability assays?

A4: Low recovery is a common issue, especially with lipophilic or "sticky" compounds. Here are some troubleshooting steps:

  • Use Low-Binding Plates: Utilize low-protein-binding 96-well plates for both donor and receiver compartments.

  • Pre-treatment of Plates: Pre-coating the wells with a solution of a non-ionic surfactant, like polysorbate 20 (Tween 20), can help to reduce non-specific binding.

  • Addition of a Surfactant to the Buffer: Including a small, non-toxic concentration of a surfactant in the receiver buffer can help to keep the permeated compound in solution.

  • Organic Solvent in Receiver Plate: Pre-loading the receiver plate with an organic solvent (e.g., acetonitrile (B52724) or methanol) can help to capture and solubilize the compound as it permeates, significantly improving recovery.[3]

  • Perform a Mass Balance Calculation: Always quantify the compound concentration in the donor and receiver wells, as well as in cell lysates and washes of the plate wells, to account for the total amount of the drug.

Quantitative Data from a Structurally Related Alkaloid

As direct experimental data on the permeability of this compound and its formulations are limited in published literature, we present data from studies on Berberine (B55584) , a structurally related benzylisoquinoline alkaloid that also suffers from poor oral bioavailability. This data serves as a valuable reference for the potential improvements that can be achieved through formulation strategies.

Table 1: Caco-2 Permeability of Berberine and its Formulations

FormulationApparent Permeability Coefficient (Papp A→B) (x 10-7 cm/s)Efflux Ratio (ER)Fold Increase in PappReference
Berberine Hydrochloride (BER)8.8212.11-[1]
BER-Lornoxicam Cocrystal (BLCC)50.301.715.7[1]
Standard Berberine49.3Not Reported-[15]
LipoMicel™ Berberine718Not Reported14.6[15]

Table 2: Bioavailability of Berberine Formulations in Animal Models

FormulationRelative Bioavailability (%)Fold Increase in BioavailabilityReference
Berberine100-[1][5]
Amorphous Solid Dispersion (P9)~5005[5]
BER-Lornoxicam Cocrystal (BLCC)4104.1[1]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol outlines the general procedure for assessing the permeability of a test compound across a Caco-2 cell monolayer.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
  • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well format) at a density of approximately 6 x 104 cells/cm2.
  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using an epithelial voltohmmeter. TEER values should be >250 Ω·cm2.
  • Perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions. The permeability of Lucifer Yellow should be <1% per hour.

3. Permeability Experiment (Apical to Basolateral - A→B):

  • Wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
  • Add fresh, pre-warmed HBSS to the basolateral (receiver) compartment.
  • Add the dosing solution of this compound (e.g., 10 µM in HBSS) to the apical (donor) compartment.
  • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).
  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh HBSS.
  • At the end of the experiment, collect a sample from the apical compartment.

4. Permeability Experiment (Basolateral to Apical - B→A for Efflux Ratio):

  • Follow the same procedure as above, but add the dosing solution to the basolateral compartment and sample from the apical compartment.

5. Sample Analysis:

  • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

6. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
  • dQ/dt is the rate of permeation (µg/s).
  • A is the surface area of the membrane (cm2).
  • C0 is the initial concentration in the donor compartment (µg/mL).
  • Calculate the efflux ratio (ER) as: ER = Papp (B→A) / Papp (A→B).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a high-throughput, non-cell-based method to assess the passive permeability of a compound.

1. Materials:

  • PAMPA plate system (hydrophobic PVDF filter plate as the donor plate and a matching 96-well plate as the acceptor plate).
  • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane).
  • Phosphate-buffered saline (PBS), pH 7.4.
  • Test compound stock solution in DMSO.

2. Assay Procedure:

  • Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well of the donor plate. Allow the solvent to evaporate for at least 5 minutes.
  • Add 300 µL of PBS to each well of the acceptor plate.
  • Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤1%.
  • Add 200 µL of the donor solution to each well of the donor plate.
  • Carefully place the donor plate onto the acceptor plate to form a "sandwich".
  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) in a sealed container to prevent evaporation.

3. Sample Analysis:

  • After incubation, separate the donor and acceptor plates.
  • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

4. Data Analysis:

  • Calculate the effective permeability coefficient (Pe) in cm/s using an appropriate equation provided by the PAMPA system manufacturer or from the literature.

Visualizations

Signaling Pathways

(S)-Higenamine has been reported to interact with several key signaling pathways. The following diagrams illustrate the putative mechanisms of action.

Higenamine_PI3K_Akt_Pathway Higenamine (S)-Higenamine beta2AR β2-Adrenergic Receptor Higenamine->beta2AR Activates PI3K PI3K beta2AR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Caption: Higenamine's activation of the PI3K/Akt signaling pathway.

Higenamine_NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates Higenamine (S)-Higenamine Higenamine->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Inhibits Degradation NFkB NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Translocates & Activates NFkB_IkB->NFkB Release Nucleus Nucleus

Caption: Higenamine's inhibition of the NF-κB signaling pathway.

Experimental Workflow

Permeability_Enhancement_Workflow cluster_problem Problem Identification cluster_strategy Formulation Strategy cluster_testing In Vitro Testing cluster_outcome Desired Outcome Poor_Permeability (S)-Higenamine HBr (Poor Cell Permeability) Formulation Develop Formulations: - Solid Dispersion - Nanoemulsion - Liposomes - Cocrystals Poor_Permeability->Formulation PAMPA PAMPA Assay (Passive Permeability) Formulation->PAMPA Caco2 Caco-2 Assay (Active & Passive Transport) Formulation->Caco2 Enhanced_Permeability Improved Permeability & Bioavailability PAMPA->Enhanced_Permeability Data Analysis Caco2->Enhanced_Permeability Data Analysis

Caption: Workflow for overcoming poor cell permeability.

References

Optimizing incubation time for (S)-Higenamine hydrobromide in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of (S)-Higenamine hydrobromide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cell-based assays?

This compound is a non-selective β-adrenergic receptor agonist, with activity at both β1 and β2-adrenergic receptors.[1][2][3] Its primary mechanism in many cell-based assays is the activation of these receptors, leading to downstream signaling events. It has been demonstrated to be a potent β-adrenergic receptor agonist in studies using Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenoceptor.[1][2]

Q2: What are the key signaling pathways activated by this compound?

This compound activates several key signaling pathways upon binding to β-adrenergic receptors. The most prominent is the Gs-protein coupled pathway, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5] Additionally, it can influence other pathways such as the PI3K/Akt pathway, which is involved in cell survival and proliferation, and can inhibit the NF-κB signaling pathway, which is associated with inflammation.[6]

Q3: What is a recommended starting concentration range for this compound in cell-based assays?

A recommended starting point for concentration-response studies would be in the nanomolar (nM) to micromolar (µM) range. For cAMP assays in CHO cells expressing β-adrenergic receptors, concentrations leading to a measurable response are likely to be in the nM range. For cytotoxicity or other phenotypic assays, a wider range, potentially up to 100 µM, may need to be explored. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q4: How long should I incubate my cells with this compound?

The optimal incubation time is highly dependent on the specific assay being performed.

  • For cAMP assays: A short incubation time is generally recommended, typically ranging from 15 to 60 minutes. The peak cAMP response is often transient and can decrease with longer incubation times due to receptor desensitization.[7] Time-course experiments are essential to pinpoint the optimal time point.

  • For gene expression or protein phosphorylation assays: A longer incubation period, from a few hours to 24 hours, may be necessary to observe changes.

  • For cell viability or cytotoxicity assays: Incubation times of 24, 48, or 72 hours are common to allow for the compound to exert its effects on cell proliferation or survival.[8][9]

Q5: Which cell lines are suitable for studying the effects of this compound?

CHO cells stably expressing human β1 or β2-adrenergic receptors are a well-established model system for studying the direct effects of higenamine (B191414) on these receptors.[1][2][5] Other cell lines that endogenously express β-adrenergic receptors, such as various cardiac, smooth muscle, or lung cell lines, can also be used depending on the research question.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay in CHO-β2 Cells

This protocol outlines a method to measure the agonist activity of this compound by quantifying cAMP production in CHO cells stably expressing the human β2-adrenergic receptor.

Materials:

  • CHO cells stably expressing the human β2-adrenergic receptor

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well white opaque plates

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Seeding: Seed the CHO-β2 cells into the assay plate at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of a known β2-agonist (e.g., isoproterenol) as a positive control.

  • Cell Stimulation:

    • Aspirate the cell culture medium from the wells.

    • Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for a short period (e.g., 15-30 minutes) at 37°C.[1]

    • Add the different concentrations of this compound or the positive control to the respective wells.

    • Incubate for the optimized time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Follow the instructions of your chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes how to assess the effect of this compound on the viability of a chosen cell line.

Materials:

  • Selected cell line

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • 96-well clear plates

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for the desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value if a cytotoxic effect is observed.

Quantitative Data Summary

Assay TypeCell LineKey ParameterReported Value/RangeCitation
cAMP Accumulation CHO cells expressing human β2-adrenoceptorAgonist ActivityConfirmed β2-agonist activity[1][2]
cAMP Accumulation CHO cells expressing bovine β-adrenoceptorsEC50Dependent on receptor subtype[10]
Cell Viability Various Cancer Cell LinesIC50Varies depending on cell line and compound[9]

Note: Specific EC50 and IC50 values for this compound in these exact assays were not available in the searched literature. Researchers should determine these values empirically for their specific experimental conditions.

Troubleshooting Guides

Troubleshooting cAMP Assays
IssuePossible CauseSuggested Solution
High background signal - Endogenous agonists in serum. - Constitutive receptor activity.- Serum-starve cells before the assay. - Use a different cell clone with lower basal receptor expression.
Low or no signal - Insufficient receptor or G-protein expression. - Inactive compound. - Suboptimal incubation time.- Use a cell line with higher receptor expression. - Verify compound activity with a positive control. - Perform a time-course experiment to find the optimal incubation time.
High well-to-well variability - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the plate.- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper technique. - Avoid using the outer wells of the plate or fill them with PBS.
Troubleshooting Cell Viability Assays
IssuePossible CauseSuggested Solution
High background absorbance - Contamination of culture. - Reagent precipitation.- Check for microbial contamination. - Ensure reagents are properly dissolved and mixed.
Low signal or small assay window - Suboptimal cell seeding density. - Insufficient incubation time.- Optimize cell number per well. - Perform a time-course experiment (e.g., 24, 48, 72 hours).
Inconsistent results between experiments - Variation in cell passage number. - Inconsistent incubation conditions.- Use cells within a consistent and low passage number range. - Ensure consistent temperature, humidity, and CO2 levels.

Visualizations

Signaling_Pathway Higenamine (S)-Higenamine hydrobromide Beta2AR β2-Adrenergic Receptor Higenamine->Beta2AR binds & activates Gs Gs Protein Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream phosphorylates targets

Caption: Signaling pathway of this compound via the β2-adrenergic receptor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Cell Culture (e.g., CHO-β2) Seeding 2. Seed Cells in Assay Plate Cell_Culture->Seeding Compound_Prep 3. Prepare Higenamine Serial Dilutions Incubation 4. Incubate Cells with Higenamine Compound_Prep->Incubation Measurement 5. Perform Assay (e.g., cAMP, MTT) Data_Analysis 6. Data Analysis (Dose-Response Curve) Measurement->Data_Analysis

Caption: General experimental workflow for cell-based assays with this compound.

References

Addressing lot-to-lot variability of (S)-Higenamine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing lot-to-lot variability of (S)-Higenamine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent biological activity with a new lot of this compound compared to previous batches. What are the potential causes?

A1: Inconsistent biological activity between different lots of this compound can stem from several factors, primarily related to the compound's purity and composition. Key potential causes include:

  • Variations in Stereoisomeric Purity: (S)-Higenamine is the more biologically active enantiomer. The presence of the less active R-(+)-higenamine enantiomer as an impurity will reduce the overall potency of the compound.[1] S-(-)-higenamine demonstrates stronger cardiotonic and anti-platelet effects than R-(+)-higenamine.[1]

  • Presence of Chemical Impurities: Impurities can arise from the synthesis process, starting materials, or degradation.[2] These can include residual solvents, unreacted starting materials, or side-products which may interfere with the biological assay or have their own pharmacological effects.

  • Degradation of the Compound: Improper storage or handling can lead to the degradation of this compound, reducing its effective concentration and leading to lower-than-expected activity.

  • Inaccurate Quantification: Errors in determining the concentration of stock solutions can lead to significant variability in experimental results.

Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?

A2: To maintain the integrity and stability of this compound, the following storage and handling practices are recommended:

  • Storage of Solid Compound: Store the solid compound in a cool, dry, and dark place.[3] Recommended storage is typically at 2-8°C.[3]

  • Stock Solutions: For long-term storage, it is advisable to prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C. Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.

  • Working Solutions: Aqueous working solutions should ideally be prepared fresh for each experiment from the stock solution.

  • Protection from Light and Air: The compound should be protected from light and air to prevent photo-oxidation and degradation.

Q3: How can we verify the purity and identity of a new lot of this compound?

A3: A comprehensive quality control assessment of a new lot should involve a combination of analytical techniques to confirm its identity, purity, and stereoisomeric integrity. The following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing purity. A reversed-phase HPLC method with UV detection can be used to determine the percentage of the main compound and detect any non-chiral impurities.

  • Chiral HPLC: To determine the enantiomeric purity (the ratio of S- to R-higenamine), a specific chiral HPLC method is necessary. Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of amine-containing compounds.[4]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can confirm the molecular weight of the compound and help in the identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.

Q4: Our cell-based assay results are inconsistent even with the same lot of this compound. What experimental factors should we investigate?

A4: When lot-to-lot variability is ruled out, inconsistency in bioassay results can be due to various experimental factors.[5] Consider the following:

  • Cell Health and Passage Number: Ensure that the cells used in the assay are healthy, free from contamination, and within a consistent and low passage number range.

  • Assay Conditions: Variations in incubation times, temperatures, CO2 levels, and reagent concentrations can significantly impact results.

  • Pipetting and Dilution Errors: Inaccurate pipetting, especially of viscous stock solutions like DMSO, can introduce significant errors. Ensure pipettes are calibrated and use proper techniques.

  • Solubility Issues: this compound might precipitate in the assay medium if its solubility limit is exceeded. Visually inspect for any precipitation and consider optimizing the solvent concentration.

  • Assay Interference: Components of the assay medium or the compound itself might interfere with the detection method (e.g., autofluorescence in fluorescence-based assays).[2]

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent Biological Activity

This guide provides a step-by-step approach to identifying the source of inconsistent biological activity.

Step 1: Verify Compound Integrity and Concentration

  • Action: Re-confirm the concentration of your stock solution using a spectrophotometer or an analytical method like HPLC.

  • Rationale: An inaccurate stock concentration is a common source of error.

  • Action: Prepare fresh working solutions from the stock for each experiment.

  • Rationale: To rule out degradation of working solutions.

Step 2: Assess Purity of the this compound Lot

  • Action: If not already done, perform HPLC and chiral HPLC analysis on the current lot to check for chemical and enantiomeric purity.

  • Rationale: To confirm that the observed inconsistency is not due to impurities or a high percentage of the R-(+)-enantiomer.

Step 3: Standardize Assay Procedures

  • Action: Create and strictly follow a detailed standard operating procedure (SOP) for the assay.

  • Rationale: To minimize variability introduced by procedural deviations.

  • Action: Ensure all researchers performing the assay are trained and follow the SOP consistently.

  • Rationale: To reduce inter-operator variability.

Step 4: Control for Cellular Variables

  • Action: Use cells from the same passage number for all experiments within a study.

  • Rationale: Cell characteristics can change with increasing passage number.

  • Action: Regularly test for mycoplasma contamination.

  • Rationale: Mycoplasma can significantly alter cellular responses.

Experimental Protocols

Protocol 1: Purity and Enantiomeric Ratio Determination by HPLC

Objective: To determine the chemical purity and enantiomeric ratio of this compound.

A. Chemical Purity (Reversed-Phase HPLC)

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Example Gradient: 5% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak.

B. Enantiomeric Purity (Chiral HPLC)

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).[4]

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) with a basic additive like diethylamine (B46881) (DEA).

    • Example: Hexane:Isopropanol:DEA (80:20:0.1, v/v/v).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 280 nm

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the sample. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Protocol 2: Beta-Adrenergic Receptor Activation Assay (Cell-Based)

Objective: To assess the biological activity of this compound by measuring its ability to stimulate beta-adrenergic receptors. This protocol describes a common method for measuring cyclic AMP (cAMP) production, a downstream effector of beta-adrenergic receptor activation.[6]

  • Cell Line: HEK293 cells stably expressing the human beta-1 or beta-2 adrenergic receptor.

  • Materials:

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Assay buffer (e.g., HBSS)

    • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

    • Isoproterenol (B85558) (a non-selective beta-agonist, as a positive control)

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Compound Preparation: Prepare a serial dilution of this compound and isoproterenol in assay buffer.

    • Cell Treatment:

      • Wash the cells with assay buffer.

      • Add the diluted compounds to the respective wells. Include a vehicle control (assay buffer with the same final concentration of solvent, e.g., DMSO).

      • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

    • cAMP Measurement: Follow the instructions of the chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP levels.

    • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Data Presentation

Table 1: Example Data for Lot-to-Lot Comparison of this compound

ParameterLot ALot BAcceptance Criteria
Appearance White to off-white solidWhite to off-white solidConforms
Purity (HPLC, %) 99.598.2≥ 98.0%
(S)-Enantiomer (%) 99.899.1≥ 99.0%
(R)-Enantiomer (%) 0.20.9≤ 1.0%
EC50 (β2-AR Assay, nM) 5575Within ± 20% of reference

Visualizations

troubleshooting_workflow start Inconsistent Biological Results check_lot Is it a new lot of (S)-Higenamine HBr? start->check_lot analyze_lot Perform Quality Control Analysis - HPLC Purity - Chiral HPLC - LC-MS Identity check_lot->analyze_lot Yes troubleshoot_assay Troubleshoot Experimental Parameters - Cell Health & Passage - Reagent Stability - Assay Conditions - Pipetting/Dilution check_lot->troubleshoot_assay No qc_pass Does it meet specifications? analyze_lot->qc_pass qc_pass->troubleshoot_assay Yes lot_issue Lot-to-Lot Variability Confirmed Contact Supplier qc_pass->lot_issue No assay_issue Experimental Variability Identified Optimize Protocol troubleshoot_assay->assay_issue resolved Issue Resolved lot_issue->resolved assay_issue->resolved

Caption: Troubleshooting workflow for inconsistent biological results.

higenamine_pathway higenamine (S)-Higenamine beta_receptor β1/β2-Adrenergic Receptor higenamine->beta_receptor binds g_protein Gs Protein beta_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., increased heart rate, bronchodilation) pka->response phosphorylates targets

Caption: Simplified signaling pathway of (S)-Higenamine.

qc_workflow start Receive New Lot of (S)-Higenamine HBr visual Visual Inspection (Appearance, Color) start->visual hplc Purity by RP-HPLC visual->hplc chiral_hplc Enantiomeric Purity by Chiral HPLC hplc->chiral_hplc lcms Identity Confirmation by LC-MS chiral_hplc->lcms compare Compare Results to Specification Sheet lcms->compare decision Accept or Reject Lot? compare->decision accept Release for Use decision->accept Accept reject Quarantine and Contact Supplier decision->reject Reject

Caption: Quality control workflow for new lots.

References

Troubleshooting unexpected results in (S)-Higenamine hydrobromide experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Higenamine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

(S)-Higenamine is the active stereoisomer of Higenamine (B191414), a benzylisoquinoline alkaloid found in various plants. It is a non-selective partial agonist of β1- and β2-adrenergic receptors.[1][2][3][4][5][6] Its hydrobromide salt is a common form used in research.

Q2: What are the known off-target effects of (S)-Higenamine?

(S)-Higenamine has been reported to exhibit several off-target activities that could lead to unexpected experimental results. It has been identified as an antagonist of α1-adrenergic receptors and a weak α2-adrenergic agonist.[7][8] Additionally, it has been shown to be a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1) and can inhibit dopamine (B1211576) biosynthesis in PC12 cells.[7][9] These off-target effects should be considered when interpreting experimental data.

Q3: What is the stability of this compound in common laboratory solvents?

This compound is soluble in DMSO, with a reported solubility of up to 100 mg/mL.[9] For storage, it is recommended to keep the solid form at 4°C, protected from moisture and light. In solvent, it can be stored at -80°C for up to two years or -20°C for one year.[9] While specific data on its stability in aqueous solutions like cell culture media is limited, it is generally advisable to prepare fresh solutions for each experiment to avoid degradation.

Q4: Are there any known issues with the purity of commercially available this compound?

As with any research compound, the purity of this compound can vary between suppliers. It is crucial to obtain a certificate of analysis (CoA) from the vendor to confirm the purity and identity of the compound. Impurities could lead to unexpected biological activities and non-reproducible results.

Troubleshooting Guides

This section addresses specific unexpected results you might encounter during your experiments with this compound.

Issue 1: Inconsistent or No Response in β2-Adrenergic Receptor Activation Assays (e.g., cAMP Assay)

Possible Causes and Solutions:

  • Low Receptor Expression: The cell line used may have low or variable expression of the β2-adrenergic receptor.

    • Troubleshooting Step: Confirm β2-adrenergic receptor expression levels in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to have robust receptor expression, such as CHO-K1 or HEK293 cells stably transfected with the human β2-adrenergic receptor.[1][10][11]

  • Suboptimal Assay Conditions: The concentration of (S)-Higenamine, stimulation time, or cell density may not be optimal.

    • Troubleshooting Step: Perform a dose-response experiment with a wide range of (S)-Higenamine concentrations to determine the EC50. Optimize the stimulation time (e.g., 15-30 minutes) and cell density for your specific cell line and assay format.

  • Compound Degradation: this compound may have degraded due to improper storage or handling.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment. Avoid repeated freeze-thaw cycles.

  • High Background Signal: High basal cAMP levels can mask the stimulatory effect of (S)-Higenamine.

    • Troubleshooting Step: Reduce serum concentration or serum-starve the cells before the assay. Optimize cell density to avoid overcrowding. Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation.[12]

Issue 2: Variable or Unexpected Results in Platelet Aggregation Assays

Possible Causes and Solutions:

  • Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, collagen, arachidonic acid) may be too high, masking the inhibitory effect of (S)-Higenamine.

    • Troubleshooting Step: Titrate the agonist concentration to determine the lowest concentration that gives a robust and reproducible aggregation response.

  • Off-Target Effects: As (S)-Higenamine can interact with other receptors, its effect on platelet aggregation may be complex. For instance, its antagonistic effect on thromboxane (B8750289) A2 receptors is a known mechanism of its anti-platelet activity.[2]

    • Troubleshooting Step: Use specific antagonists for other platelet receptors to dissect the mechanism of action of (S)-Higenamine in your assay.

  • Donor Variability: Platelet reactivity can vary significantly between blood donors.

    • Troubleshooting Step: Whenever possible, use platelets from the same donor for a set of experiments. If using pooled platelets, ensure consistent pooling procedures.

  • Incorrect Platelet Preparation: Improper handling during platelet-rich plasma (PRP) preparation can lead to platelet activation and variable results.

    • Troubleshooting Step: Follow a standardized protocol for blood collection and PRP preparation, minimizing mechanical stress on the platelets.

Quantitative Data Summary

Assay TypeTarget/AgonistCell Line/SystemValueReference
IC50 Dopamine Biosynthesis InhibitionPC12 cells18.2 µM[7]
IC50 Lysine-Specific Demethylase 1 (LSD1) Inhibition-1.47 µM[9]
pKi α1A-Adrenergic ReceptorHEK293A cells6.57[8]
pKi α1B-Adrenergic ReceptorHEK293A cells6.48[8]
pKi α1D-Adrenergic ReceptorHEK293A cells6.35[8]

Experimental Protocols

β2-Adrenergic Receptor Activation Assay (cAMP Measurement)

This protocol is adapted for a 96-well plate format using a competitive immunoassay for cAMP detection.

Materials:

  • CHO-K1 cells stably expressing the human β2-adrenergic receptor

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS

  • This compound

  • Isoproterenol (positive control)

  • Propranolol (β-adrenergic antagonist, negative control)

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the CHO-K1-β2 cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.[13][14]

  • Compound Preparation: Prepare a serial dilution of this compound and control compounds (isoproterenol, propranolol) in the stimulation buffer.

  • Cell Stimulation:

    • Carefully remove the cell culture medium from the wells.

    • Wash the cells once with pre-warmed stimulation buffer (without IBMX).

    • Add 50 µL of stimulation buffer (with IBMX) to each well.

    • Add 50 µL of the compound dilutions to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Follow the instructions of the chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Platelet Aggregation Assay

This protocol describes the light transmission aggregometry (LTA) method.

Materials:

  • Freshly drawn human whole blood in 3.2% sodium citrate (B86180) tubes

  • Platelet agonists: ADP, collagen, arachidonic acid

  • This compound dissolved in a suitable solvent (e.g., saline or DMSO, with appropriate vehicle controls)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Aggregometer and cuvettes with stir bars

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Assay Procedure:

    • Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.

    • Add 50 µL of the this compound solution or vehicle control and incubate for 5 minutes at 37°C.

    • Set the baseline (0% aggregation) with the PRP sample.

    • Set 100% aggregation using a PPP sample.

    • Add a specific concentration of the platelet agonist (e.g., 10 µM ADP, 2 µg/mL collagen, or 0.5 mM arachidonic acid) to the PRP sample to induce aggregation.[15][16][17][18][19]

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

G cluster_0 β2-Adrenergic Receptor Signaling Higenamine (S)-Higenamine beta2AR β2-Adrenergic Receptor Higenamine->beta2AR binds Gs Gs Protein beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., smooth muscle relaxation) PKA->CellularResponse phosphorylates targets

Caption: β2-Adrenergic Receptor Signaling Pathway of (S)-Higenamine.

G cluster_1 Experimental Workflow: β2-AR cAMP Assay Start Seed Cells (CHO-K1-β2) Incubate1 Incubate Overnight Start->Incubate1 PrepareCompounds Prepare (S)-Higenamine and Controls Incubate1->PrepareCompounds Stimulate Stimulate Cells (30 min, 37°C) Incubate1->Stimulate PrepareCompounds->Stimulate MeasurecAMP Measure Intracellular cAMP Stimulate->MeasurecAMP Analyze Data Analysis (EC50 determination) MeasurecAMP->Analyze G cluster_2 Troubleshooting Logic: Low/No Signal in cAMP Assay Start Low or No Signal? CheckReceptor Check β2-AR Expression? Start->CheckReceptor Yes CheckCompound Compound Integrity? CheckReceptor->CheckCompound Expression OK Solution1 Use high-expression cell line CheckReceptor->Solution1 Low/No Expression CheckAssay Optimize Assay Conditions? CheckCompound->CheckAssay Integrity OK Solution2 Prepare fresh stock solution CheckCompound->Solution2 Degraded Solution3 Perform dose-response and time-course CheckAssay->Solution3 Yes

References

Technical Support Center: Enhancing the Bioavailability of (S)-Higenamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the oral bioavailability of (S)-Higenamine hydrobromide in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is the hydrobromide salt of the S-enantiomer of Higenamine (B191414), a naturally occurring alkaloid. It is investigated for various pharmacological activities. However, like many alkaloids, it can exhibit low oral bioavailability due to factors such as poor aqueous solubility, rapid metabolism in the gut wall and liver (first-pass metabolism), and potential efflux by transporters like P-glycoprotein. This can lead to high variability and low plasma concentrations in animal studies, making it difficult to achieve therapeutic efficacy.

Q2: My in vivo experiments with this compound in rats show very low and variable plasma concentrations after oral administration. What are the likely causes?

Low and variable oral bioavailability of this compound is likely due to a combination of factors:

  • Poor Solubility: As a lipophilic compound, this compound may have limited solubility in the aqueous environment of the gastrointestinal (GI) tract, leading to a slow dissolution rate.

  • Rapid First-Pass Metabolism: Higenamine is known to be rapidly metabolized. Studies in rabbits have shown that urinary concentrations of higenamine are significantly enhanced after treatment with β-glucuronidase, indicating extensive glucuronidation, a common metabolic pathway in the liver and gut wall.

  • Efflux Transporter Activity: It is possible that this compound is a substrate for efflux transporters such as P-glycoprotein in the intestinal epithelium, which actively pump the compound back into the GI lumen, reducing its net absorption.

  • Formulation Issues: The formulation used for oral administration may not be optimal for solubilizing the compound and protecting it from degradation in the GI tract.

Q3: What are the primary strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges of low bioavailability. These can be broadly categorized as:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and liposomes, can improve the solubility and absorption of lipophilic drugs. They can also protect the drug from degradation and facilitate lymphatic transport, bypassing first-pass metabolism.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to a faster dissolution rate and improved absorption. Polymeric nanoparticles can also offer controlled release and protection from degradation.

  • Co-administration with Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption. They can act by opening tight junctions between cells or by fluidizing the cell membrane.

  • Use of Enzyme Inhibitors: Co-administering inhibitors of metabolic enzymes (e.g., cytochrome P450 or UGT inhibitors) can reduce first-pass metabolism and increase the amount of active drug reaching systemic circulation.

Troubleshooting Guides

Issue 1: Consistently Low Plasma Exposure (Low Cmax and AUC) After Oral Administration
  • Potential Cause: Poor aqueous solubility and slow dissolution of this compound in the GI tract.

  • Troubleshooting Steps:

    • Formulation Optimization: The primary approach is to improve the dissolution rate. Consider the formulation enhancement strategies detailed in the tables below.

    • Particle Size Reduction: Micronization or nanosizing of the drug substance can significantly increase the surface area available for dissolution.

    • Solubility Enhancement: Employing techniques like solid dispersions, where the drug is dispersed in a hydrophilic carrier, can improve its solubility.

  • Potential Cause: Extensive first-pass metabolism in the gut wall and/or liver.

  • Troubleshooting Steps:

    • Lipid-Based Formulations: Formulations like SEDDS can promote lymphatic uptake, which partially bypasses the portal circulation and first-pass metabolism in the liver.

    • Co-administration with Metabolic Inhibitors: While more complex, co-dosing with a known inhibitor of relevant metabolic enzymes (e.g., piperine (B192125) for CYP3A4) could be explored in preclinical models to confirm the role of metabolism. This should be done with caution and thorough investigation of potential drug-drug interactions.

  • Potential Cause: High efflux by intestinal transporters (e.g., P-glycoprotein).

  • Troubleshooting Steps:

    • In Vitro Assessment: Use cell-based assays (e.g., Caco-2 cells) to determine if this compound is a substrate for common efflux transporters.

    • Co-administration with Efflux Inhibitors: In preclinical studies, co-administration with known P-gp inhibitors (e.g., verapamil, although it has its own pharmacological activity) can help elucidate the impact of efflux on absorption.

Issue 2: High Variability in Plasma Concentrations Between Animals
  • Potential Cause: Inconsistent dosing technique or formulation inhomogeneity.

  • Troubleshooting Steps:

    • Standardize Dosing: Ensure a consistent oral gavage technique, verifying the dose volume and correct placement of the gavage needle for each animal.

    • Ensure Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each dose is drawn. Continuous stirring or high-energy mixing may be necessary. Perform content uniformity testing on the formulation.

  • Potential Cause: Physiological differences between animals (e.g., GI transit time, food effects).

  • Troubleshooting Steps:

    • Fasting Protocol: Implement a standardized fasting protocol before dosing to reduce variability in GI conditions.

    • Control of Diet: Ensure all animals receive the same diet, as food components can interact with the drug or the formulation.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the typical pharmacokinetic parameters of higenamine from literature and provide a hypothetical comparison with potential enhanced formulations.

Table 1: Typical Pharmacokinetic Parameters of Higenamine in Rats (Oral Administration)

ParameterValueReference
Tmax (Time to Peak Concentration) ~10 minutes[1]
t1/2 (Half-life) ~18 minutes[2]
Absolute Bioavailability Low (specific value not consistently reported, but generally poor)[3]
Urinary Excretion (unchanged) ~1.44%[2]

Table 2: Hypothetical Pharmacokinetic Parameters of this compound with Enhanced Formulations in Rats (Oral Administration)

FormulationHypothetical Cmax (ng/mL)Hypothetical AUC (ng·h/mL)Hypothetical Relative Bioavailability Increase
Aqueous Suspension (Control) 501001-fold (Baseline)
Nanoparticle Suspension 1503503.5-fold
Solid Lipid Nanoparticles (SLNs) 2005005-fold
Self-Emulsifying Drug Delivery System (SEDDS) 2507007-fold

Note: The values in Table 2 are hypothetical and for illustrative purposes to demonstrate the potential improvements with different formulation strategies. Actual results will vary based on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Preparation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Screening of Excipients:

    • Oils: Screen various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90, olive oil) for their ability to solubilize this compound.

    • Surfactants: Screen various non-ionic surfactants (e.g., Kolliphor® EL, Tween® 80, Labrasol®) for their emulsification efficiency with the selected oil phase.

    • Co-surfactants/Co-solvents: Screen co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497) to improve the microemulsion region and stability.

  • Construction of Ternary Phase Diagrams:

    • Develop pseudo-ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the optimal ratios that form a stable microemulsion upon aqueous dilution.

  • Preparation of this compound-Loaded SEDDS:

    • Accurately weigh the components of the optimized SEDDS formulation.

    • Add this compound to the mixture and stir until completely dissolved. A gentle warming (e.g., 40°C) may be used if necessary.

  • Characterization of SEDDS:

    • Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • Self-Emulsification Time: Assess the time taken for the SEDDS to form a clear or bluish-white emulsion upon gentle agitation in simulated gastric fluid.

  • In Vivo Pharmacokinetic Study in Rats:

    • Animal Model: Use male Sprague-Dawley rats (200-250 g).

    • Dosing:

      • Group 1 (Control): Administer an aqueous suspension of this compound orally via gavage.

      • Group 2 (Test): Administer the this compound-loaded SEDDS formulation orally via gavage at the same dose.

    • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

    • Plasma Analysis: Centrifuge the blood samples to obtain plasma. Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and relative bioavailability.

Protocol 2: Preparation and Evaluation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
  • Selection of Lipids and Surfactants:

    • Solid Lipid: Choose a biocompatible lipid with a melting point well above body temperature (e.g., Compritol® 888 ATO, Precirol® ATO 5).

    • Surfactant: Select a suitable stabilizer (e.g., Poloxamer 188, Tween® 80).

  • Preparation of SLNs:

    • Use the hot homogenization and ultrasonication method.

    • Melt the solid lipid at a temperature about 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid.

    • Disperse the lipid phase in a hot aqueous surfactant solution, maintained at the same temperature.

    • Homogenize the mixture using a high-speed homogenizer, followed by ultrasonication to form a nanoemulsion.

    • Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization of SLNs:

    • Particle Size and Zeta Potential: Measure using dynamic light scattering.

    • Entrapment Efficiency: Determine the amount of this compound entrapped in the SLNs by separating the free drug from the nanoparticles using ultracentrifugation and quantifying the drug in the supernatant.

    • In Vitro Drug Release: Perform a drug release study using a dialysis bag method in simulated GI fluids.

  • In Vivo Pharmacokinetic Study in Rats:

    • Follow a similar procedure as described for the SEDDS formulation, comparing the SLN formulation to a control aqueous suspension.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Pharmacokinetic Study cluster_analysis Analysis & Data Interpretation F1 Screen Excipients (Solubility, Emulsification) F2 Develop Ternary Phase Diagrams F1->F2 F3 Prepare Drug-Loaded Formulation ((S)-Higenamine-SEDDS/SLN) F2->F3 F4 Characterize Formulation (Particle Size, Entrapment) F3->F4 I2 Oral Administration (Control vs. Test Formulation) F4->I2 Optimized Formulation I1 Animal Acclimatization & Fasting (Sprague-Dawley Rats) I1->I2 I3 Serial Blood Sampling I2->I3 I4 Plasma Separation I3->I4 A1 LC-MS/MS Analysis of Plasma Samples I4->A1 Plasma Samples A2 Pharmacokinetic Modeling (Cmax, AUC, t1/2) A1->A2 A3 Calculate Relative Bioavailability A2->A3 A4 Statistical Analysis A3->A4 Conclusion Conclusion A4->Conclusion

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

bioavailability_barriers cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation Drug (S)-Higenamine HBr (Oral Dose) Dissolution Dissolution Drug->Dissolution Absorption Absorption Dissolution->Absorption Solubilized Drug Efflux P-gp Efflux Absorption->Efflux Metabolism_Gut Gut Wall Metabolism Absorption->Metabolism_Gut Efflux->Dissolution Pumped back PortalVein Portal Vein Metabolism_Gut->PortalVein Liver Liver PortalVein->Liver Metabolism_Liver First-Pass Metabolism Liver->Metabolism_Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic

Caption: Barriers to the oral bioavailability of this compound.

References

Technical Support Center: Managing Autofluorescence of (S)-Higenamine Hydrobromide in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering autofluorescence from (S)-Higenamine hydrobromide in their imaging experiments. The following resources offer practical solutions and detailed protocols to help you mitigate nonspecific signals and improve the quality of your imaging data.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

Autofluorescence is the natural emission of light by biological structures or compounds when they are excited by light, which can interfere with the detection of specific fluorescent signals in your experiment.[1][2] This can lead to a poor signal-to-noise ratio, making it difficult to distinguish the true signal from your fluorescent probes from the background noise.[1][3] When working with a compound like this compound, its intrinsic fluorescence can obscure the signal from your intended fluorescent labels, leading to inaccurate localization and quantification.

Q2: I am observing high background fluorescence in my imaging channel after treating my cells with this compound. How can I confirm it is from the compound?

To determine if this compound is the source of the autofluorescence, you should include a crucial control in your experiment: an "unlabeled control" sample.[1][2] This sample should be prepared and treated with this compound in the same manner as your experimental samples but without the addition of any fluorescent dyes or antibodies.[1][4] If you observe fluorescence in this control sample, it strongly indicates that the compound itself is autofluorescent under your imaging conditions.

Q3: What are the general strategies to reduce autofluorescence in my imaging experiments?

There are three main approaches to combat autofluorescence:

  • Experimental & Procedural Adjustments: This involves optimizing your experimental setup to minimize the generation and detection of autofluorescence. This can include careful selection of fluorophores, fixation methods, and imaging parameters.[1][2][5]

  • Chemical Quenching: This approach uses chemical reagents to reduce or eliminate autofluorescence from the sample.[6][7]

  • Computational Correction: This involves using software-based methods to distinguish and subtract the autofluorescence signal from your specific signal.[8][9][10]

Q4: Can I use a different fluorescent dye to avoid the autofluorescence from this compound?

Yes, this is a highly recommended strategy. Autofluorescence is often more pronounced in the shorter wavelength regions of the spectrum (blue to green).[2][5] By choosing fluorescent dyes that excite and emit in the far-red or near-infrared regions (e.g., Alexa Fluor 647, Cy5, Cy7), you can often spectrally separate your signal of interest from the compound's autofluorescence.[1][5]

Q5: Are there any chemical treatments that can quench the autofluorescence of my sample?

Several chemical quenching agents can be effective. Sudan Black B is a common choice for reducing lipofuscin-based autofluorescence.[6][7] Sodium borohydride (B1222165) can be used to quench aldehyde-induced autofluorescence from fixation, though its effectiveness can vary.[5][11] There are also commercially available quenching kits, such as TrueVIEW™ and TrueBlack™, which are designed to reduce autofluorescence from various sources.[3][7][12]

Q6: What is spectral unmixing and can it help with my autofluorescence problem?

Spectral unmixing is a powerful computational technique that can separate the emission spectra of multiple fluorophores in a sample, including the autofluorescence spectrum.[8][9][10] By treating the autofluorescence as a distinct spectral component, it can be mathematically subtracted from the final image, isolating the true signal from your fluorescent probes.[8][9][13] This requires a spectral imaging system that can capture the emission intensity across a range of wavelengths.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background fluorescence in all channels. The autofluorescence of this compound may have a broad emission spectrum.1. Characterize the Spectrum: Perform a lambda scan (spectral scan) on a sample treated only with this compound to determine its excitation and emission profile.[4] 2. Shift to Far-Red Dyes: Use fluorophores that emit at longer wavelengths (e.g., >650 nm) to avoid the main autofluorescence range.[2][5]
Cannot distinguish specific staining from background. The signal from your fluorescent probe is weaker than the autofluorescence.1. Increase Signal Strength: Use brighter fluorophores (e.g., phycoerythrin (PE) or allophycocyanin (APC) and their tandems).[2][14] 2. Amplify the Signal: Consider using signal amplification techniques, such as tyramide signal amplification (TSA). 3. Optimize Antibody/Probe Concentration: Titrate your fluorescent reagents to find the optimal concentration that maximizes the signal-to-background ratio.[1][2]
Autofluorescence is still present after switching to a far-red dye. This compound autofluorescence may extend into the red or far-red spectrum, or other sources of autofluorescence (e.g., from fixation) are present.1. Chemical Quenching: Try treating your samples with a chemical quenching agent like Sudan Black B or a commercial quenching kit.[3][6][7] 2. Spectral Unmixing: If available, use a spectral confocal microscope and linear unmixing to computationally remove the autofluorescence signal.[8][9][10]
Fixation seems to increase the background fluorescence. Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components to create fluorescent products.[1][2][5]1. Change Fixative: Switch to an organic solvent fixative like ice-cold methanol (B129727) or ethanol.[1][2] 2. Reduce Fixation Time: Minimize the duration of aldehyde fixation.[5] 3. Quench Aldehyde Fluorescence: Treat with sodium borohydride after fixation.[2][5][11]

Experimental Protocols

Protocol 1: Characterizing the Autofluorescence Spectrum of this compound
  • Sample Preparation: Prepare your cells or tissue sections as you would for your experiment, but do not add any fluorescent labels.

  • Treatment: Treat the samples with the working concentration of this compound.

  • Control Sample: Include a vehicle-only treated sample as a negative control.

  • Spectral Imaging: Using a confocal microscope with a spectral detector, perform a lambda scan.

    • Excite the sample at various wavelengths (e.g., 405 nm, 488 nm, 561 nm).

    • For each excitation wavelength, collect the emission spectrum across the desired range (e.g., 420-700 nm).

  • Data Analysis: Plot the emission intensity versus wavelength for each excitation wavelength. This will reveal the excitation and emission profile of the compound's autofluorescence, which can inform your choice of fluorophores and emission filters.

Protocol 2: Quenching Autofluorescence with Sudan Black B
  • Perform Staining: Complete your standard immunofluorescence or fluorescent staining protocol.

  • Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours in the dark and filter through a 0.2 µm filter.

  • Incubation: After the final wash step of your staining protocol, incubate the samples with the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[11]

  • Washing: Rinse the samples several times with PBS or your wash buffer to remove excess Sudan Black B.[11]

  • Mounting and Imaging: Mount your samples with an appropriate mounting medium and proceed with imaging.

Protocol 3: Computational Subtraction using Spectral Unmixing
  • Acquire Reference Spectra:

    • Image a control sample treated only with this compound to obtain its autofluorescence spectrum.

    • Image single-stained samples for each fluorophore in your experiment to obtain their individual emission spectra.

  • Acquire Experimental Image: Image your fully stained experimental sample using the spectral detector, collecting the entire emission spectrum.

  • Perform Linear Unmixing: In your imaging software (e.g., ZEN, LAS X, or third-party software), use the linear unmixing function.[9][10][15]

    • Provide the reference spectra for the autofluorescence and each of your fluorophores.

    • The software will calculate the contribution of each spectrum to the mixed signal in your experimental image and generate separate images for each component.

  • Analyze Unmixed Image: The resulting image for your fluorophore of interest should have the autofluorescence signal computationally removed.

Visualizations

Signaling Pathways of Higenamine

(S)-Higenamine is known to interact with several signaling pathways, primarily through its action as a β-adrenergic receptor agonist.[16][17] Understanding these pathways can provide context for your experimental observations.

higenamine_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Higenamine Higenamine Beta_Adrenergic_Receptor β-Adrenergic Receptor Higenamine->Beta_Adrenergic_Receptor activates NF_kB NF-κB Higenamine->NF_kB inhibits PI3K PI3K Beta_Adrenergic_Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation promotes Inflammation Inflammation NF_kB->Inflammation promotes

Caption: Higenamine signaling pathways.

Experimental Workflow for Autofluorescence Correction

The logical flow for addressing autofluorescence involves characterization, optimization, and, if necessary, correction.

autofluorescence_workflow Start Start Unlabeled_Control Prepare Unlabeled Control (Higenamine only) Start->Unlabeled_Control Observe_AF Observe Autofluorescence? Unlabeled_Control->Observe_AF Characterize_Spectrum Characterize Spectrum (Lambda Scan) Observe_AF->Characterize_Spectrum Yes Image_Analysis Image Acquisition & Analysis Observe_AF->Image_Analysis No Optimize_Experiment Optimize Experiment: - Far-red fluorophores - Alternative fixation Characterize_Spectrum->Optimize_Experiment AF_Still_Problem Autofluorescence Still an Issue? Optimize_Experiment->AF_Still_Problem Apply_Correction Apply Correction: - Chemical Quenching - Spectral Unmixing AF_Still_Problem->Apply_Correction Yes AF_Still_Problem->Image_Analysis No Apply_Correction->Image_Analysis

Caption: Troubleshooting workflow for autofluorescence.

References

Optimization of extraction methods for (S)-Higenamine from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of (S)-Higenamine from various plant sources.

Frequently Asked Questions (FAQs)

Q1: What is (S)-Higenamine and in which plants can it be found?

(S)-Higenamine, also known as norcoclaurine, is a benzyltetrahydroisoquinoline alkaloid. It is a naturally occurring compound found in a variety of plants, including:

  • Aconitum carmichaelii[1][2]

  • Annona squamosa (Sugar Apple)[1][2]

  • Asarum heterotropioides[1][2]

  • Galium divaricatum[1][2]

  • Nandina domestica (Heavenly Bamboo)[1][2]

  • Nelumbo nucifera (Lotus), particularly in the plumule (embryo)[1][2][3][4]

  • Tinospora crispa[5][6]

The concentration of higenamine (B191414) can vary significantly between different plant species and even different parts of the same plant.[7] For instance, the highest concentration in Nelumbo nucifera is found in the plumule.[8]

Q2: What are the common challenges in extracting (S)-Higenamine?

The primary challenges in extracting (S)-Higenamine from plant materials include:

  • Low Yield: Higenamine may be present in low concentrations in some plant sources, making it difficult to obtain sufficient quantities.[9]

  • Complex Plant Matrix: The presence of other compounds like cellulose, lignin, and other secondary metabolites can interfere with the extraction process.[9]

  • Compound Stability: Higenamine can be sensitive to heat and may degrade during extraction methods that use high temperatures.[10]

  • Solvent Selection: Choosing the right solvent is crucial for efficient extraction. Higenamine, as an alkaloid, has specific solubility properties that must be considered.[9][11]

Q3: Which analytical methods are suitable for quantifying (S)-Higenamine in extracts?

For sensitive and reliable quantification of (S)-Higenamine, the following methods are recommended:

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC/MS/MS): This is a highly sensitive and specific method for identifying and quantifying higenamine, even at low concentrations.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is another robust method widely used for the analysis of higenamine in various samples, including plant extracts and biological matrices.[7][8][12]

A validated UHPLC/MS/MS method utilized a HILIC analytical column with a mobile phase of 0.1% formic acid in water and acetonitrile (B52724) (30:70, v/v).[1][2]

Troubleshooting Guides

Issue 1: Low (S)-Higenamine Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction Method 1. Switch to a more efficient technique: Microwave-Assisted Extraction (MAE) has been shown to have a higher extraction efficiency for higenamine from Nelumbo nucifera compared to Soxhlet Extraction (SE) and Ultrasound-Assisted Extraction (UAE).[4] 2. Optimize extraction parameters: Systematically adjust parameters such as extraction time, temperature, and power (for MAE/UAE).[3][4]
Inappropriate Solvent 1. Solvent Polarity: Higenamine is an alkaloid. Both free and salt forms of alkaloids can be dissolved in methanol (B129727) and ethanol (B145695).[13] Consider using a polar solvent like ethanol or methanol. 2. Acidified Solvent: Using a slightly acidic solvent (e.g., 0.1% to 1% sulfuric acid, hydrochloric acid, or acetic acid in water) can convert the alkaloid to its salt form, which may increase its solubility in polar solvents.[13]
Incomplete Cell Wall Disruption 1. Reduce Particle Size: Ensure the plant material is finely ground to increase the surface area for solvent penetration. 2. Use of Ultrasound or Microwaves: Both UAE and MAE can enhance the disruption of plant cell walls, leading to better solvent penetration and improved extraction.[14][15]
Degradation of Higenamine 1. Avoid Excessive Heat: If using heat-based methods like HRE or Soxhlet, be mindful that heat can render some alkaloids unstable.[10] Consider using a lower temperature for a longer duration or switching to a non-thermal method. MAE allows for controlled temperature settings.[3][4]
Issue 2: Impure Extract (Presence of Interfering Compounds)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-extraction of Unwanted Compounds 1. Solvent Selectivity: Experiment with different solvents or solvent combinations to selectively extract higenamine while leaving behind undesirable compounds. 2. Acid-Base Partitioning: Implement a liquid-liquid extraction step. After the initial extraction, dissolve the crude extract in an acidic aqueous solution. This will protonate the basic higenamine, making it water-soluble. Wash the aqueous layer with a non-polar organic solvent to remove non-polar impurities. Then, basify the aqueous layer to deprotonate the higenamine, making it soluble in an organic solvent, which can then be used to extract the purified higenamine.[11] 3. Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the extract before analytical quantification.[16]
Presence of Tannins 1. Precipitation: Alkaloids can be precipitated by tannins.[10] If you observe a "sludge" at the bottom of your extract, this may be the cause. Consider adding 5-10% vegetable glycerine during maceration to prevent this.[10]

Data Presentation: Comparison of Extraction Methods for Higenamine from Nelumbo nucifera

Extraction Method Extraction Time (min) Power (W) Temperature (°C) Higenamine Yield (µg/g) Reference
Optimized MAE 261046120946.3 ± 86.5[4]
Soxhlet Extraction (SE) ---659.5 ± 40.9[4]
Ultrasound-Assisted Extraction (UAE) ---671.0 ± 74.6[4]
Heat Reflux Extraction (HRE) ---Not significantly different from MAE[4]

Experimental Protocols

Protocol 1: Optimized Microwave-Assisted Extraction (MAE) of (S)-Higenamine from Nelumbo nucifera Plumule

This protocol is based on an optimized method that demonstrated high extraction efficiency.[3][4]

  • Preparation of Plant Material:

    • Dry the Nelumbo nucifera plumules and grind them into a fine powder.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 gram) into a microwave extraction vessel.

    • Add an appropriate volume of 95% (v/v) ethanol as the extraction solvent.

    • Set the MAE system parameters as follows:

      • Microwave Power: 1046 W

      • Temperature: 120 °C

      • Extraction Time: 26 minutes

  • Post-Extraction Processing:

    • After the extraction is complete, allow the vessel to cool.

    • Filter the extract through filter paper (e.g., Whatman No. 1) to separate the solid residue from the liquid extract.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

    • Combine the filtrate and the washings.

    • The resulting solution can be concentrated under reduced pressure and then reconstituted in a suitable solvent for analysis.

Protocol 2: General Ultrasound-Assisted Extraction (UAE) of (S)-Higenamine
  • Preparation of Plant Material:

    • Dry and grind the plant material to a fine powder.

  • Extraction:

    • Place a known quantity of the powdered material into an extraction vessel (e.g., a flask).

    • Add a suitable solvent (e.g., ethanol or methanol) at a specific solid-to-liquid ratio.

    • Place the vessel in an ultrasonic bath.

    • Sonicate the mixture at a specified power and temperature for a set duration. These parameters should be optimized for the specific plant material.

  • Post-Extraction Processing:

    • Filter the mixture to separate the plant residue.

    • Wash the residue with the solvent.

    • Combine the filtrates and proceed with concentration and analysis as described in the MAE protocol.

Protocol 3: General Acid-Base Extraction for Alkaloid Enrichment
  • Initial Extraction:

    • Extract the powdered plant material with an alcohol solvent (e.g., ethanol or methanol) using maceration, percolation, or reflux.[13]

    • Concentrate the alcohol extract to remove the solvent.

  • Acidification and Removal of Non-Polar Impurities:

    • Dissolve the concentrated extract in dilute acidic water (e.g., 1% HCl or H₂SO₄).[13]

    • Filter the solution to remove any insoluble material.

    • Transfer the acidic aqueous solution to a separatory funnel and wash it with a non-polar organic solvent (e.g., hexane (B92381) or chloroform) to remove fats, oils, and other non-polar impurities. Discard the organic layer.

  • Basification and Extraction of Higenamine:

    • Basify the remaining aqueous layer by adding a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) until the pH is alkaline. This will convert the higenamine salt back to its free base form.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane).

    • Combine the organic layers.

  • Final Processing:

    • Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate).

    • Filter and evaporate the solvent to obtain the crude alkaloid extract containing (S)-Higenamine.

Visualizations

Experimental_Workflow_MAE start Start: Powdered Plant Material extraction Microwave-Assisted Extraction (Solvent: 95% Ethanol, Time: 26 min, Power: 1046 W, Temp: 120°C) start->extraction filtration Filtration extraction->filtration residue Solid Residue (Discard) filtration->residue extract Liquid Extract filtration->extract analysis Analysis (e.g., UHPLC/MS/MS) extract->analysis

Caption: Workflow for Microwave-Assisted Extraction (MAE) of (S)-Higenamine.

Troubleshooting_Low_Yield start Problem: Low (S)-Higenamine Yield check_method Is the extraction method optimized? start->check_method check_solvent Is the solvent appropriate? check_method->check_solvent Yes optimize_params Optimize parameters (time, temp, power) or switch to a more efficient method (e.g., MAE). check_method->optimize_params No check_disruption Is cell wall disruption sufficient? check_solvent->check_disruption Yes change_solvent Use a polar solvent (ethanol/methanol) or an acidified solvent. check_solvent->change_solvent No improve_disruption Grind material finer or use UAE/MAE. check_disruption->improve_disruption No

Caption: Troubleshooting Decision Tree for Low (S)-Higenamine Yield.

References

Technical Support Center: Enantioselective Synthesis of (S)-Higenamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of (S)-Higenamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the enantioselective synthesis of (S)-Higenamine?

A1: The main challenges in the enantioselective synthesis of (S)-Higenamine revolve around achieving high enantioselectivity, maximizing yield, and implementing effective purification strategies. Key difficulties include:

  • Controlling Stereochemistry: The central challenge is to control the stereochemistry at the C1 position to selectively produce the (S)-enantiomer. This is often addressed through asymmetric catalysis, such as asymmetric hydrogenation of a dihydroisoquinoline intermediate.[1]

  • Racemization: Higenamine isolated from natural sources is often found as a racemate, indicating a potential for racemization under certain conditions.[2][3] Careful control of reaction and purification conditions is necessary to prevent loss of enantiomeric purity.

  • Purification of Enantiomers: Separating the desired (S)-enantiomer from the (R)-enantiomer or the racemic mixture can be challenging. This often requires chiral chromatography or diastereomeric salt resolution.[2][3]

  • Protecting Group Strategy: The synthesis often requires the use of protecting groups for the phenolic hydroxyl groups and the secondary amine, which adds steps to the synthesis and can impact overall yield.[2]

Q2: What are the common synthetic strategies for obtaining enantiomerically pure (S)-Higenamine?

A2: Several strategies have been successfully employed:

  • Asymmetric Hydrogenation: A key method involves the enantioselective hydrogenation of a corresponding dihydroisoquinoline intermediate using a chiral catalyst. This approach directly introduces the desired stereocenter.[1]

  • Enzymatic Synthesis: Biocatalytic methods, such as those using norcoclaurine synthase (NCS), can produce the (S)-isomer with high stereochemical control.[2] Engineered ω-transaminases are also a promising green alternative for the synthesis of chiral amines.[4][5]

  • Chiral Auxiliaries: While not explicitly detailed for Higenamine in the provided results, the use of chiral auxiliaries is a general strategy in asymmetric synthesis to direct the formation of one enantiomer over the other.

Q3: Why is the (S)-enantiomer of Higenamine of particular interest?

A3: The (S)-(-)-enantiomer of Higenamine has been shown to have higher inhibitory potency on platelet aggregation induced by epinephrine (B1671497) compared to its (R)-(+)-antipode.[1] This makes the stereochemically pure (S)-isomer a more desirable target for pharmaceutical development.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee)
Potential Cause Troubleshooting Step
Inefficient Chiral Catalyst - Screen different chiral ligands and metal precursors for the asymmetric hydrogenation step. - Optimize catalyst loading.
Suboptimal Reaction Conditions - Vary the temperature, pressure, and solvent for the hydrogenation reaction. Lower temperatures often lead to higher enantioselectivity. - Ensure the absence of impurities that could poison the catalyst.
Racemization During Workup or Purification - Use mild acidic or basic conditions during extraction and purification. - Avoid high temperatures during solvent removal and chromatography.
Problem 2: Low Overall Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor reaction progress using techniques like TLC or LC-MS to ensure completion. - Increase reaction time or temperature if necessary, while monitoring for side product formation and racemization.
Side Product Formation - Optimize reaction conditions (temperature, solvent, stoichiometry) to minimize the formation of byproducts. - In the case of the Bischler-Napieralski reaction for forming the dihydroisoquinoline intermediate, ensure anhydrous conditions to prevent hydrolysis of the reagent.
Loss During Purification - Optimize the purification method. For column chromatography, select an appropriate stationary phase and eluent system. - If using crystallization, carefully select the solvent system and control the cooling rate to maximize recovery.
Protecting Group Issues - Ensure complete protection and deprotection of functional groups. Monitor these steps by TLC or LC-MS. - Choose protecting groups that are stable under the reaction conditions and can be removed with high yield.
Problem 3: Difficulty in Purification
Potential Cause Troubleshooting Step
Inseparable Enantiomers - Employ chiral HPLC for analytical and preparative separation. A Chiral CD-Ph column has been reported for the separation of Higenamine isomers.[2] - Consider diastereomeric salt formation with a chiral resolving agent, followed by separation through crystallization and subsequent liberation of the desired enantiomer.
Co-eluting Impurities - Modify the chromatographic conditions (e.g., change the solvent system, gradient, or stationary phase). - Consider an alternative purification technique, such as crystallization or preparative TLC.
Product Instability - Handle Higenamine, which contains catechol moieties, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Store the purified product at low temperatures and protected from light.

Quantitative Data

Table 1: Enantiomeric Excess in Asymmetric Synthesis of Higenamine Analogues

Catalyst/MethodSubstrateEnantiomeric Excess (ee)Reference
Asymmetric HydrogenationDihydroisoquinoline intermediateNot specified for Higenamine, but analogues achieved high ee[1]
Norcoclaurine Synthase (NCS)Dopamine and 4-hydroxyphenylacetic acidProduces the (S)-isomer[2]

Experimental Protocols

Asymmetric Hydrogenation of a Dihydroisoquinoline Intermediate (General Procedure)

This protocol is a generalized representation based on common methods for asymmetric hydrogenation of similar substrates.

  • Catalyst Preparation: In a glovebox, the chiral ligand and the metal precursor (e.g., a rhodium or ruthenium complex) are dissolved in a degassed solvent. The solution is stirred to form the active catalyst.

  • Hydrogenation: The dihydroisoquinoline substrate is dissolved in a degassed solvent in a high-pressure reactor. The catalyst solution is then added.

  • The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure.

  • The reaction mixture is stirred at a controlled temperature for the specified time.

  • Workup: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to isolate the enantiomerically enriched product.

Visualizations

Enantioselective_Synthesis_of_S_Higenamine cluster_start Starting Materials cluster_synthesis Synthesis Pathway Dopamine Dopamine Pictet-Spengler Reaction Pictet-Spengler Reaction Dopamine->Pictet-Spengler Reaction 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde->Pictet-Spengler Reaction Dihydroisoquinoline Intermediate Dihydroisoquinoline Intermediate Pictet-Spengler Reaction->Dihydroisoquinoline Intermediate Asymmetric Hydrogenation Asymmetric Hydrogenation Dihydroisoquinoline Intermediate->Asymmetric Hydrogenation (S)-Higenamine (S)-Higenamine Asymmetric Hydrogenation->(S)-Higenamine

Caption: Synthetic pathway to (S)-Higenamine.

Troubleshooting_Low_ee Low ee Low ee Catalyst Issue Catalyst Issue Low ee->Catalyst Issue Conditions Issue Conditions Issue Low ee->Conditions Issue Racemization Racemization Low ee->Racemization Screen Catalysts Screen Catalysts Catalyst Issue->Screen Catalysts Optimize Conditions Optimize Conditions Conditions Issue->Optimize Conditions Mild Workup Mild Workup Racemization->Mild Workup

Caption: Troubleshooting low enantiomeric excess.

References

Validation & Comparative

Comparative study of (S)-Higenamine and (R)-Higenamine bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Bioactivities of (S)-Higenamine and (R)-Higenamine

Introduction

Higenamine (B191414), a benzyltetrahydroisoquinoline alkaloid found in various plants, has garnered significant interest in the scientific community for its diverse pharmacological effects. As a chiral molecule, higenamine exists as two enantiomers: (S)-(-)-higenamine and (R)-(+)-higenamine. Emerging research indicates that these enantiomers exhibit notable differences in their biological activities, a concept of critical importance for drug development and therapeutic applications. This guide provides a comparative study of the bioactivities of (S)-Higenamine and (R)-Higenamine, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals.

Comparative Bioactivity Data

While comprehensive quantitative data directly comparing the EC₅₀ or IC₅₀ values for both (S)- and (R)-higenamine are not extensively available in a single source, the existing literature consistently points towards the superior bioactivity of the (S)-enantiomer in several key areas. The following tables summarize the available quantitative and qualitative data.

Table 1: Comparative Bioactivity of Higenamine Enantiomers

Bioactivity(S)-Higenamine(R)-HigenamineReference(s)
Cardiotonic Effects Stronger positive inotropic and chronotropic effects.Weaker cardiotonic effects compared to the (S)-enantiomer.[1][2]
Anti-platelet Aggregation Higher inhibitory potency against epinephrine-induced platelet aggregation.Lower inhibitory potency compared to the (S)-enantiomer.[2][3]
Glucose Uptake Greater ability to enhance glucose uptake in L6 myotubes.Lower ability to enhance glucose uptake compared to the (S)-enantiomer.[4]
iNOS Inhibition Reported to have better effects in diseases associated with iNOS over-expression.Less effective compared to the (S)-enantiomer.[5]

Table 2: Inhibitory Concentration (IC₅₀) of Racemic Higenamine on Platelet Aggregation

AgonistIC₅₀ (µM) - Human PlateletsIC₅₀ (µM) - Rat PlateletsReference(s)
Epinephrine197.2[6]
ADP> 100> 100[6]
Collagen> 100> 100[6]

Note: The data in Table 2 is for racemic higenamine, a mixture of both enantiomers. It is noted that the (S)-enantiomer is the more potent inhibitor of epinephrine-induced platelet aggregation.

Key Bioactivities and Signaling Pathways

Higenamine exerts its effects through modulation of several key signaling pathways. Its action as a non-selective β-adrenergic receptor agonist is central to many of its physiological effects.[1][2]

β-Adrenergic Receptor Agonism and Cardiovascular Effects

Both enantiomers of higenamine act as agonists at β₁- and β₂-adrenergic receptors.[1][2] The activation of β₁-receptors in the heart leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[2] The (S)-enantiomer demonstrates more potent cardiotonic properties.[2] Activation of β₂-adrenergic receptors leads to smooth muscle relaxation, resulting in effects like bronchodilation.[1]

Signaling Pathway: β-Adrenergic Receptor Activation

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Higenamine (S)- or (R)-Higenamine Beta_AR β-Adrenergic Receptor Higenamine->Beta_AR G_Protein G Protein (Gs) Beta_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response phosphorylates targets leading to NFkB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB releases Higenamine (S)-Higenamine Higenamine->IKK_Complex inhibits Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates PI3K_Akt_Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Higenamine (S)-Higenamine Beta2_AR β2-Adrenergic Receptor Higenamine->Beta2_AR PI3K PI3K Beta2_AR->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt recruits & activates Downstream_Effectors Downstream Effectors (e.g., Bad, GSK-3β) Akt->Downstream_Effectors phosphorylates Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival promotes Platelet_Aggregation_Workflow Blood_Collection 1. Whole Blood Collection (Sodium Citrate) Centrifugation_PRP 2. Centrifugation (low speed) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->Centrifugation_PRP Centrifugation_PPP 3. Centrifugation (high speed) to obtain Platelet-Poor Plasma (PPP) Blood_Collection->Centrifugation_PPP Incubation 4. Pre-incubation of PRP with (S)- or (R)-Higenamine Centrifugation_PRP->Incubation Aggregation 5. Induction of Aggregation with Agonist (e.g., Epinephrine) Incubation->Aggregation Measurement 6. Measurement of Light Transmission over time using an aggregometer Aggregation->Measurement Data_Analysis 7. Data Analysis (Calculation of % inhibition, IC₅₀) Measurement->Data_Analysis

References

A Comparative Guide to Beta-2 Adrenergic Receptor Agonists: Evaluating the Selectivity of (S)-Higenamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of (S)-Higenamine hydrobromide's activity at beta-adrenergic receptors, comparing its performance with established selective beta-2 agonists. Contrary to the proposition of (S)-Higenamine as a selective beta-2 agonist, experimental data presented herein demonstrates its non-selective nature, with significant activity at both beta-1 and beta-2 adrenergic receptors. This guide will objectively present binding affinity and functional activity data for (S)-Higenamine and comparator selective beta-2 agonists, detail the experimental protocols for these assays, and illustrate the relevant biological pathways and experimental workflows.

Executive Summary

This compound, a compound found in various plants, has been investigated for its pharmacological effects. While it exhibits agonist activity at the beta-2 adrenergic receptor, substantial evidence indicates that it is a non-selective beta-agonist , also potently activating the beta-1 adrenergic receptor.[1][2] This lack of selectivity is a critical consideration for researchers and drug developers, as concurrent beta-1 receptor activation can lead to cardiovascular side effects such as increased heart rate and contractility. In contrast, selective beta-2 agonists, such as Salbutamol, Formoterol, and Salmeterol, are designed to primarily target the beta-2 adrenergic receptors in the bronchial smooth muscle of the airways, minimizing cardiac effects.

This guide will present a side-by-side comparison of (S)-Higenamine with these selective agents, providing the necessary data and methodologies to inform experimental design and drug candidate selection.

Comparative Analysis of Receptor Binding Affinity and Functional Activity

The selectivity of a beta-adrenergic receptor agonist is determined by its relative affinity (binding) and potency (functional activity) for the beta-2 receptor over the beta-1 receptor. The following tables summarize key quantitative data from in vitro pharmacological studies.

Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki)

CompoundReceptor SubtypeBinding Affinity (pKi ± SEM)Selectivity (β1/β2)Reference
(S)-Higenamine β1-ARN/AN/AData not available in this format
β2-ARN/A
Salbutamol β1-AR4.71 ± 0.16~13-fold for β2[3]
β2-AR5.83 ± 0.06[3]
Formoterol β1-AR6.25 ± 0.06~89-fold for β2[3]
β2-AR8.2 ± 0.09[3]
Salmeterol β1-AR5.7 ± 0.04~398-fold for β2[3]
β2-AR8.3 ± 0.04[3]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity is calculated from the ratio of Ki values.

Table 2: Beta-Adrenergic Receptor Functional Activity (EC50)

CompoundReceptor SubtypeFunctional Potency (EC50)Reference
(S)-Higenamine ADRβ134 nM[4]
ADRβ2470 nM[4]
Salbutamol β2-AR0.6 µM (cAMP formation)[5]
Formoterol β2-ARN/A
Salmeterol β2-AR0.0012 µM (cAMP formation)[5]

Note: EC50 is the concentration of an agonist that gives half of the maximal response. A lower EC50 value indicates a higher potency.

The data clearly illustrates that (S)-Higenamine is a potent agonist at the beta-1 adrenergic receptor, with an EC50 of 34 nM, which is significantly more potent than its activity at the beta-2 receptor (EC50 of 470 nM).[4] This confirms its non-selective profile. In contrast, Salbutamol, Formoterol, and Salmeterol demonstrate a clear preference for the beta-2 adrenergic receptor, as indicated by their higher binding affinities and functional potencies for this subtype.

Signaling Pathways and Experimental Workflows

To understand the experimental validation of beta-2 agonist activity, it is essential to be familiar with the underlying signaling pathway and the workflows of the key assays.

Beta-2 Adrenergic Receptor Signaling Pathway

Activation of the beta-2 adrenergic receptor by an agonist initiates a well-characterized signaling cascade. The receptor, a G-protein coupled receptor (GPCR), couples to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the desired physiological response, such as smooth muscle relaxation in the airways.

Beta2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist (S)-Higenamine or Selective β2 Agonist Beta2AR β2-Adrenergic Receptor Agonist->Beta2AR Binds to Gs Gs Protein (α, β, γ subunits) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Caption: Beta-2 adrenergic receptor signaling pathway.

Experimental Workflows

The binding affinity and functional activity of compounds like (S)-Higenamine are determined through specific in vitro assays. The two primary methods are the radioligand binding assay and the cAMP accumulation assay.

Experimental_Workflows cluster_binding Radioligand Binding Assay Workflow cluster_functional cAMP Accumulation Assay Workflow B1 Prepare cell membranes expressing β1 or β2 receptors B2 Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]-CGP 12177) and varying concentrations of test compound B1->B2 B3 Separate bound from free radioligand via filtration B2->B3 B4 Quantify radioactivity of bound ligand B3->B4 B5 Determine Ki value from competition binding curves B4->B5 F1 Culture cells expressing β1 or β2 receptors F2 Pre-incubate cells with phosphodiesterase inhibitor (e.g., IBMX) F1->F2 F3 Stimulate cells with varying concentrations of test compound F2->F3 F4 Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) F3->F4 F5 Determine EC50 value from dose-response curves F4->F5

Caption: Workflows for radioligand binding and cAMP functional assays.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in pharmacological research. The following are generalized protocols for the key experiments cited in this guide.

Radioligand Binding Assay (Competitive)

This protocol is adapted from methodologies used for determining the binding affinity of ligands to beta-adrenergic receptors expressed in cell lines like CHO-K1.[6]

Objective: To determine the inhibitory constant (Ki) of a test compound for beta-1 and beta-2 adrenergic receptors.

Materials:

  • CHO-K1 cells stably transfected with human beta-1 or beta-2 adrenergic receptors.

  • Radioligand: [3H]-CGP 12177 (a non-selective beta-antagonist).

  • Test compound: this compound or other beta-agonists.

  • Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash buffer: Cold binding buffer.

  • Non-specific binding control: High concentration of a non-labeled non-selective beta-antagonist (e.g., 10 µM propranolol).

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 cells expressing the receptor of interest to confluency.

    • Harvest cells and homogenize in cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 10-20 µg of protein).

      • A fixed concentration of [3H]-CGP 12177 (typically at its Kd concentration).

      • Varying concentrations of the unlabeled test compound (e.g., 10-10 M to 10-5 M).

      • For total binding wells, add buffer instead of the test compound.

      • For non-specific binding wells, add a high concentration of propranolol.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

    • Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (Functional)

This protocol is a generalized procedure for measuring the functional potency of a beta-agonist in stimulating cAMP production.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for activating beta-1 and beta-2 adrenergic receptors.

Materials:

  • HEK293 or CHO cells expressing the beta-1 or beta-2 adrenergic receptor.

  • Test compound: this compound or other beta-agonists.

  • Stimulation buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor like 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cell Culture:

    • Seed the cells in a 96-well plate and allow them to adhere and grow overnight.

  • Assay Preparation:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

  • Compound Stimulation:

    • Add varying concentrations of the test compound to the wells.

    • Include a positive control (e.g., a known full agonist like isoproterenol) and a negative control (buffer only).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen detection method and a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw data from the plate reader to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The experimental evidence strongly indicates that this compound is a non-selective beta-adrenergic receptor agonist, with potent activity at both beta-1 and beta-2 subtypes. This is in stark contrast to selective beta-2 agonists like Salbutamol, Formoterol, and Salmeterol, which have been specifically developed to target the beta-2 receptor and minimize off-target effects. For researchers and drug development professionals, this distinction is critical. While (S)-Higenamine may serve as a useful pharmacological tool for studying mixed beta-receptor effects, its lack of selectivity makes it a less desirable candidate for therapeutic applications where beta-2 specific effects are required, such as in the treatment of asthma or COPD. The data and protocols provided in this guide are intended to facilitate a clear, evidence-based understanding of the pharmacological profile of (S)-Higenamine in comparison to established selective beta-2 agonists, thereby aiding in the design of future research and development efforts.

References

A Comparative Analysis of (S)-Higenamine and Salbutamol for Bronchodilator Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bronchodilator efficacy of (S)-Higenamine hydrobromide and the established short-acting β2-adrenergic agonist, salbutamol (B1663637). The comparison is based on available in vitro experimental data to inform preclinical research and drug development in respiratory therapeutics.

Executive Summary

Both (S)-Higenamine and salbutamol exert their bronchodilator effects through the same primary mechanism: activation of β2-adrenergic receptors on airway smooth muscle. This activation initiates a signaling cascade that leads to smooth muscle relaxation and dilation of the airways. While salbutamol is a well-characterized, potent, and widely used bronchodilator, quantitative data for a direct, head-to-head comparison of potency with (S)-Higenamine is limited in publicly available literature. However, existing studies confirm that higenamine (B191414) does induce dose-dependent relaxation of tracheal smooth muscle, indicating its potential as a bronchodilator.

Mechanism of Action: β2-Adrenergic Receptor Signaling

Salbutamol is a selective β2-adrenergic receptor agonist.[1] (S)-Higenamine is also recognized as a β2-adrenergic receptor agonist.[2][3] The binding of these agonists to the β2-adrenergic receptor, a G-protein coupled receptor on the surface of airway smooth muscle cells, triggers a well-defined signaling pathway.

The agonist binding activates the associated stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[4][5] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6] PKA then phosphorylates several downstream targets, culminating in a decrease in intracellular calcium ion concentrations and the inactivation of myosin light-chain kinase.[5][6] This cascade of events results in the relaxation of the bronchial smooth muscle, leading to bronchodilation.[1][6][7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol B2AR β2-Adrenergic Receptor AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Agonist (S)-Higenamine or Salbutamol Agonist->B2AR Binds to

Caption: Signaling pathway of β2-adrenergic receptor agonists.

Comparative Efficacy Data

Table 1: In Vitro Bronchodilator Potency on Isolated Guinea Pig Trachea

CompoundPre-contraction AgentPotency (pD2)EC50 (M)Reference
Salbutamol Histamine (B1213489) (1x10⁻⁵ M)7.50 ± 0.013.16 x 10⁻⁸[5]
(S)-Higenamine AcetylcholineData Not AvailableData Not Available[3]
  • pD2 Value: The negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

  • Note: The efficacy of (S)-Higenamine has been confirmed qualitatively. Studies show it produces a dose-dependent relaxation of pre-contracted guinea pig tracheal smooth muscle, and this effect is blocked by β2-adrenergic antagonists, confirming its mechanism of action.[3] However, specific EC50 or pD2 values from these studies were not available for this guide.

Experimental Protocols

The data presented is typically derived from in vitro organ bath experiments using isolated tracheal tissue. This methodology allows for the direct assessment of a compound's effect on airway smooth muscle contractility.

Key Experiment: Isolated Guinea Pig Tracheal Ring Assay

This experiment measures the ability of a test compound to relax airway smooth muscle that has been artificially constricted.

Methodology:

  • Tissue Preparation:

    • Male Dunkin-Hartley guinea pigs are euthanized via cervical dislocation.

    • The trachea is rapidly excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution), continuously gassed with 95% O2 and 5% CO2 at 37°C.

    • The trachea is cleaned of adherent connective tissue and cut into rings, typically 2-3 mm in width.[8] These rings may be sutured together to form a tracheal chain.[8]

  • Experimental Setup:

    • Tracheal preparations are mounted in an organ bath containing the gassed physiological salt solution maintained at 37°C.[9]

    • One end of the tissue is fixed, while the other is connected to an isometric force transducer to measure changes in muscle tension.

    • The tissue is placed under an optimal resting tension (typically 1 gram) and allowed to equilibrate for at least 60 minutes. During this period, the bath solution is changed regularly.[8]

  • Contraction and Relaxation Measurement:

    • The tracheal rings are pre-contracted with a spasmogen, such as histamine, carbachol, or acetylcholine, to induce a stable, submaximal contraction.[3][5][10]

    • Once a stable contraction plateau is reached, the test compound ((S)-Higenamine or salbutamol) is added to the organ bath in a cumulative, concentration-dependent manner.

    • The resulting relaxation of the smooth muscle is recorded as a percentage reversal of the induced contraction.

    • A concentration-response curve is generated to calculate the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the pD2 (-log EC50).

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment Euthanasia Euthanize Guinea Pig Excise Excise Trachea Euthanasia->Excise Clean Clean & Section into Rings Excise->Clean Mount Mount Rings in Organ Bath Clean->Mount Equilibrate Apply Tension & Equilibrate (60 min) Mount->Equilibrate Contract Induce Contraction (e.g., Histamine) Equilibrate->Contract AddAgonist Add Agonist Cumulatively ((S)-Higenamine or Salbutamol) Contract->AddAgonist Record Record Relaxation AddAgonist->Record Analyze Generate Curve Calculate EC50/pD2 Record->Analyze

Caption: Experimental workflow for isolated tracheal ring assay.

Conclusion

References

Differentiating the Effects of (S)-Higenamine Hydrobromide from Caffeine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacological and physiological effects of (S)-Higenamine hydrobromide and caffeine (B1668208), two centrally-acting stimulants with distinct mechanisms of action and physiological outcomes. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate their respective properties based on available experimental data.

Overview of Compounds

This compound , also known as norcoclaurine, is a bioactive alkaloid found in several plants, including Aconitum carmichaelii and Nelumbo nucifera. It is recognized for its cardiovascular and bronchodilatory effects.[1]

Caffeine is a methylxanthine alkaloid found in coffee beans, tea leaves, and other plants. It is the world's most widely consumed psychoactive substance, known for its stimulant effects on the central nervous system (CNS).[2]

Comparative Summary of Pharmacological Effects

FeatureThis compoundCaffeine
Primary Mechanism Non-selective β-adrenergic receptor agonist (β1 and β2)[1][3], α1-adrenergic receptor antagonist[1][4]Adenosine (B11128) receptor antagonist (A1 and A2A)[2][5][6], Phosphodiesterase (PDE) inhibitor[2][6]
Cardiovascular Effects Increases heart rate (chronotropic) and myocardial contractility (inotropic)[1][4][7]. Variable effects on blood pressure, with some studies suggesting a decrease.[1][4][8]May increase heart rate and blood pressure, particularly in non-habitual users.[9][10][11]
Metabolic Effects Stimulates lipolysis through β-adrenergic receptor activation.[1][12][13]Enhances energy expenditure and can increase fat oxidation.[12][14][15][16]
Central Nervous System Primarily peripheral effects, though CNS stimulation is possible.Potent CNS stimulant, leading to increased alertness and reduced fatigue.[2]

Detailed Mechanism of Action

This compound: Adrenergic Modulation

(S)-Higenamine primarily exerts its effects through the adrenergic system. As a non-selective β-agonist, it binds to and activates both β1 and β2 adrenergic receptors. Activation of β1-receptors in the heart leads to increased heart rate and contractility.[1][4] Stimulation of β2-receptors results in smooth muscle relaxation, leading to bronchodilation and vasodilation.[1][17]

Furthermore, (S)-Higenamine acts as an antagonist at α1-adrenergic receptors, which can contribute to its vasodilatory and potential blood pressure-lowering effects.[1][4]

higenamine_pathway cluster_higenamine (S)-Higenamine cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects higenamine (B191414) (S)-Higenamine beta1 β1 Receptor (Heart) higenamine->beta1 Agonist beta2 β2 Receptor (Lungs, Blood Vessels) higenamine->beta2 Agonist alpha1 α1 Receptor (Blood Vessels) higenamine->alpha1 Antagonist hr_contractility ↑ Heart Rate ↑ Myocardial Contractility beta1->hr_contractility bronchodilation Bronchodilation beta2->bronchodilation vasodilation Vasodilation (Potential ↓ BP) beta2->vasodilation alpha1->vasodilation Blockade leads to

Caption: (S)-Higenamine Signaling Pathway
Caffeine: Adenosine and Phosphodiesterase Inhibition

Caffeine's primary mechanism of action is the competitive antagonism of adenosine receptors, particularly A1 and A2A subtypes, in the central nervous system.[2][5][6] By blocking adenosine, which has a neuromodulatory inhibitory effect, caffeine leads to increased neuronal firing and the release of various neurotransmitters, resulting in its characteristic stimulant effects.[6]

Additionally, caffeine inhibits phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][6] This inhibition leads to an accumulation of intracellular cAMP, which can potentiate the effects of other signaling molecules and contribute to its metabolic effects.

caffeine_pathway cluster_caffeine Caffeine cluster_targets Molecular Targets cluster_downstream Downstream Effects cluster_physiological Physiological Outcomes caffeine Caffeine adenosine_receptor Adenosine Receptors (A1, A2A) caffeine->adenosine_receptor Antagonist pde Phosphodiesterase (PDE) caffeine->pde Inhibitor neuronal_activity ↑ Neuronal Firing (CNS Stimulation) adenosine_receptor->neuronal_activity Blockade leads to camp ↑ intracellular cAMP pde->camp Inhibition prevents cAMP degradation alertness ↑ Alertness ↓ Fatigue neuronal_activity->alertness metabolic_rate ↑ Metabolic Rate ↑ Lipolysis camp->metabolic_rate

Caption: Caffeine Signaling Pathway

Comparative Experimental Data

Cardiovascular Effects

Direct comparative human studies are limited. However, data from individual and in-vitro studies provide insights into their distinct cardiovascular profiles.

ParameterThis compoundCaffeine
Heart Rate Significant increase observed in human studies.[4] In-vitro studies show a dose-dependent increase in cardiomyocyte beat rate.[18][19]Can increase heart rate, though effects can be modest in habitual users.[9][11] In-vitro, increases beat rate at high concentrations.[18][19]
Blood Pressure Variable effects reported in humans; some animal studies suggest a decrease.[4][8][12]Generally causes a transient increase in systolic and diastolic blood pressure.[10][11][12]
Myocardial Contractility Positive inotropic effects demonstrated in in-vitro and animal studies.[1][4][7]Can have a mild positive inotropic effect.
Metabolic Effects

Both compounds have been investigated for their potential to enhance metabolism, albeit through different primary pathways.

ParameterThis compoundCaffeine
Lipolysis (Free Fatty Acids) Can increase circulating free fatty acids, indicative of lipolysis.[12][13]Increases fat oxidation and can elevate plasma free fatty acids.[12][15]
Energy Expenditure May increase energy expenditure, often studied in combination with other stimulants.[12]Consistently shown to increase resting energy expenditure.[14][15][16]

Experimental Protocols

Assessment of Lipolysis (Ex Vivo Adipose Tissue Explants)

This protocol outlines a general procedure for assessing the direct lipolytic effects of (S)-Higenamine and caffeine on adipose tissue.

lipolysis_workflow cluster_prep Tissue Preparation cluster_treatment Treatment cluster_analysis Analysis dissect 1. Dissect adipose tissue (e.g., murine epididymal) mince 2. Mince tissue and wash with buffer dissect->mince distribute 3. Distribute explants into incubation wells mince->distribute add_compounds 4. Add test compounds: - Vehicle (Control) - (S)-Higenamine - Caffeine - Isoproterenol (Positive Control) distribute->add_compounds incubate 5. Incubate at 37°C (e.g., 1-3 hours) add_compounds->incubate collect_media 6. Collect incubation media incubate->collect_media measure_glycerol 7. Measure glycerol (B35011)/FFA concentration in media (e.g., colorimetric/fluorometric assay) collect_media->measure_glycerol

Caption: Experimental Workflow for Lipolysis Assay

Methodology:

  • Tissue Preparation: Adipose tissue is harvested and minced into small fragments. The fragments are washed to remove excess lipids and cellular debris.

  • Incubation: Tissue explants are incubated in a buffered medium containing the test compounds ((S)-Higenamine, caffeine) or controls (vehicle, positive control like isoproterenol).

  • Lipolysis Measurement: After incubation, the medium is collected, and the concentration of released glycerol and/or free fatty acids is quantified using commercially available assay kits.[20][21][22] Increased levels indicate stimulation of lipolysis.

Measurement of Energy Expenditure (Human Clinical Trial)

This protocol describes a typical design for a human clinical study to assess the thermogenic effects of (S)-Higenamine and caffeine.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, crossover design is employed.

  • Subjects: Healthy, recreationally active individuals are recruited. Participants undergo a washout period for caffeine and other stimulants before each trial.

  • Intervention: Subjects ingest a capsule containing either (S)-Higenamine, caffeine, or a placebo on separate occasions.

  • Energy Expenditure Measurement: Resting energy expenditure (REE) is measured at baseline and at set intervals post-ingestion using indirect calorimetry.[15][23][24] This technique measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate energy expenditure.

  • Data Analysis: Changes in REE from baseline are compared between the different treatment conditions.

Logical Relationship of Effects

The distinct primary mechanisms of action of (S)-Higenamine and caffeine lead to a cascade of differing physiological effects, particularly in the cardiovascular system.

logical_relationship cluster_compounds Compounds cluster_mechanisms Primary Mechanisms cluster_cardio_effects Cardiovascular Effects higenamine (S)-Higenamine beta_agonist β-Adrenergic Agonism higenamine->beta_agonist alpha_antagonist α1-Adrenergic Antagonism higenamine->alpha_antagonist caffeine Caffeine adenosine_antagonist Adenosine Antagonism caffeine->adenosine_antagonist increase_hr ↑ Heart Rate beta_agonist->increase_hr vasodilation_bp Vasodilation (Potential ↓ BP) alpha_antagonist->vasodilation_bp adenosine_antagonist->increase_hr vasoconstriction_bp Vasoconstriction (Potential ↑ BP) adenosine_antagonist->vasoconstriction_bp

Caption: Divergent Cardiovascular Effects

Conclusion for the Research Community

This compound and caffeine, while both classified as stimulants, possess fundamentally different pharmacological profiles. (S)-Higenamine's actions are mediated through the adrenergic system, leading to potent inotropic and chronotropic effects, alongside bronchodilation and variable effects on blood pressure. In contrast, caffeine's primary stimulant properties arise from adenosine receptor antagonism in the CNS, with secondary effects on metabolism and the cardiovascular system.

For researchers and drug development professionals, understanding these distinctions is crucial for the targeted application and investigation of these compounds. Future head-to-head clinical trials are warranted to provide more definitive comparative data on their cardiovascular and metabolic effects in humans.

References

A Head-to-Head Comparison of (S)-Higenamine and Other Cardiotonic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of (S)-Higenamine, a beta-adrenergic agonist, with other prominent cardiotonic agents from different pharmacological classes: Dobutamine (B195870) (a synthetic beta-agonist), Milrinone (B1677136) (a phosphodiesterase III inhibitor), and Digoxin (a cardiac glycoside). The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms, performance based on experimental data, and the methodologies used for their evaluation.

Overview of Mechanisms of Action

Cardiotonic agents enhance myocardial contractility (positive inotropy) through distinct cellular mechanisms. While (S)-Higenamine and Dobutamine directly stimulate adrenergic receptors, Milrinone acts downstream by preventing the degradation of the second messenger cAMP. Digoxin utilizes an entirely different pathway by modulating ion concentrations within cardiomyocytes.[1][2][3]

  • (S)-Higenamine: A naturally derived compound, (S)-Higenamine acts as a non-selective agonist for both β1- and β2-adrenergic receptors.[4][5] Activation of β1-receptors in the heart leads to increased heart rate (positive chronotropy) and enhanced contractility (positive inotropy).[4][6] Its action on β2-receptors contributes to vasodilation.[7]

  • Dobutamine: This synthetic catecholamine is primarily a β1-adrenergic receptor agonist, which accounts for its strong inotropic effects.[1][8] It has comparatively milder chronotropic effects and also possesses weak β2- and α1-adrenergic activity.[8][9]

  • Milrinone: As a phosphodiesterase III (PDE3) inhibitor, Milrinone prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[10][11] The resulting increase in intracellular cAMP enhances myocardial contractility and promotes vasodilation, earning it the classification of an "inodilator".[12]

  • Digoxin: A cardiac glycoside, Digoxin's primary mechanism is the inhibition of the Na+/K+ ATPase pump in the myocardial cell membrane.[13][14] This leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger, ultimately enhancing the force of contraction.[15][16]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling cascades initiated by each agent to produce their cardiotonic effects.

higenamine_pathway Higenamine (S)-Higenamine Receptor β1/β2-Adrenergic Receptor Higenamine->Receptor G_Protein Gs Protein Receptor->G_Protein activation AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Targets Phosphorylation of Ca2+ Channels & Myofilaments PKA->Targets Effect Increased Cardiac Contractility Targets->Effect dobutamine_pathway Dobutamine Dobutamine Receptor β1-Adrenergic Receptor Dobutamine->Receptor G_Protein Gs Protein Receptor->G_Protein activation AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Targets Phosphorylation of Ca2+ Channels & Myofilaments PKA->Targets Effect Increased Cardiac Contractility Targets->Effect milrinone_pathway Milrinone Milrinone PDE3 Phosphodiesterase III (PDE3) Milrinone->PDE3 AMP AMP PDE3->AMP degrades cAMP to cAMP cAMP cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA activates Targets Phosphorylation of Ca2+ Channels & Myofilaments PKA->Targets Effect Increased Cardiac Contractility Targets->Effect digoxin_pathway Digoxin Digoxin NaK_Pump Na+/K+ ATPase Pump Digoxin->NaK_Pump Na_in ↑ Intracellular Na+ NaK_Pump->Na_in leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in decreases Ca2+ efflux SR Sarcoplasmic Reticulum Ca_in->SR Myofilaments Ca2+ binds to Troponin C Ca_in->Myofilaments Effect Increased Cardiac Contractility Myofilaments->Effect experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development invitro In Vitro Assays (e.g., Isolated Trabeculae) invivo In Vivo Animal Models (e.g., Coronary Ligation) invitro->invivo Positive results lead to tox Toxicology & Safety Pharmacology invivo->tox Efficacy confirmed phase1 Phase I (Safety & PK in Healthy Volunteers) tox->phase1 Favorable safety profile phase2 Phase II (Efficacy & Dosing in Patients) phase1->phase2 phase3 Phase III (Large-Scale Efficacy & Safety) phase2->phase3 approval Regulatory Approval phase3->approval

References

Validating the Anti-inflammatory Mechanism of (S)-Higenamine Hydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a multitude of acute and chronic diseases. The search for novel and effective anti-inflammatory agents is a cornerstone of therapeutic development. (S)-Higenamine hydrobromide, a chiral isoquinoline (B145761) alkaloid found in various plants, has garnered significant interest for its potential pharmacological properties, including its anti-inflammatory effects.[1][2] This guide provides a comprehensive comparison of the anti-inflammatory mechanism of this compound with established anti-inflammatory agents, supported by experimental data and detailed protocols to aid in its validation and further research.

(S)-Higenamine has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[3][4] These actions lead to a reduction in the production of pro-inflammatory cytokines, enzymes, and mediators.

This guide will compare the in vitro efficacy of this compound with a non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, and two well-characterized natural anti-inflammatory compounds, Curcumin and Resveratrol.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound and comparator compounds on key inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Cytokines

CompoundTargetAssay SystemIC₅₀ / % InhibitionReference
(S)-Higenamine TNF-αIL-1β-stimulated human nucleus pulposus cellsDose-dependent reduction[4]
IL-6IL-1β-stimulated human nucleus pulposus cellsDose-dependent reduction[4]
Ibuprofen TNF-αEndotoxin-stimulated human volunteers (in vivo)Augments levels[5]
IL-6Endotoxin-stimulated human volunteers (in vivo)Augments levels[5]
Curcumin TNF-αLPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition[6]
IL-6Prevotella intermedia LPS-activated RAW 264.7 cells~83% inhibition at 20 µM[7]
Resveratrol TNF-αTNF-α-stimulated adipocytesIC₅₀ ≈ 8 µM (gene expression)[8]
IL-6TNF-α-stimulated adipocytesIC₅₀ < 2 µM (gene expression)[8]

Table 2: Inhibition of Pro-inflammatory Enzymes and Mediators

CompoundTargetAssay SystemIC₅₀ / % InhibitionReference
(S)-Higenamine iNOS (NO production)LPS-stimulated murine peritoneal macrophages~48.7% inhibition at 10 µM[9]
COX-2IL-1β-stimulated human nucleus pulposus cellsDose-dependent reduction[10]
Ibuprofen COX-1Human peripheral monocytesIC₅₀ = 12 µM[8]
COX-2Human peripheral monocytesIC₅₀ = 80 µM[8]
Diclofenac COX-1Human articular chondrocytesIC₅₀ = 0.611 µM[11]
COX-2Human articular chondrocytesIC₅₀ = 0.63 µM[11]
Curcumin COX-2-Inhibits expression[3]
Resveratrol COX-1-IC₅₀ = 1.1 µM
COX-2--

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory & Anti-inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK_nuc AP-1 MAPK->MAPK_nuc activates Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 (Inactive) Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Higenamine (B191414) (S)-Higenamine hydrobromide Higenamine->IKK inhibits Higenamine->MAPK inhibits Higenamine->Nrf2_Keap1 promotes dissociation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines induces Enzymes Pro-inflammatory Enzymes (iNOS, COX-2) NFkB_nuc->Enzymes induces MAPK_nuc->Cytokines induces MAPK_nuc->Enzymes induces ARE ARE Nrf2_nuc->ARE binds HO1 Anti-inflammatory Enzyme (HO-1) ARE->HO1 induces

Caption: Anti-inflammatory signaling pathways modulated by this compound.

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data Data Analysis start Seed Macrophages (e.g., RAW 264.7) pre_treat Pre-treat with (S)-Higenamine or Vehicle start->pre_treat stimulate Stimulate with LPS pre_treat->stimulate griess Griess Assay (Nitric Oxide) stimulate->griess elisa ELISA (TNF-α, IL-6) stimulate->elisa western Western Blot (NF-κB, MAPK, COX-2, iNOS) stimulate->western quantify Quantify Results griess->quantify elisa->quantify western->quantify compare Compare with Controls quantify->compare

Caption: General experimental workflow for in vitro validation.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the anti-inflammatory mechanism of this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 96-well for Griess and ELISA, 6-well for Western Blot) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (or comparator compounds) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle-treated control group and an unstimulated control group.

Griess Assay for Nitric Oxide (NO) Measurement
  • Principle: This colorimetric assay measures the accumulation of nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

  • Protocol:

    • After the treatment period (e.g., 24 hours), collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[9]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (TNF-α and IL-6)
  • Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) and incubate overnight at 4°C.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate and add 100 µL of cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

    • Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from the standard curve.

Western Blot for Protein Expression and Phosphorylation
  • Principle: This technique is used to detect and quantify the expression levels of total and phosphorylated proteins in key signaling pathways (e.g., NF-κB p65, IκBα, p38, JNK, ERK) and the expression of inflammatory enzymes (COX-2, iNOS).

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (total and phosphorylated forms) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometric analysis of the bands and normalize the expression of the target proteins to the loading control.

Conclusion

This compound demonstrates significant anti-inflammatory potential through the modulation of multiple key signaling pathways, leading to the suppression of pro-inflammatory mediators. The data presented in this guide, alongside the detailed experimental protocols, provide a robust framework for researchers to further validate and explore the therapeutic utility of this compound as a novel anti-inflammatory agent. The comparative analysis with established drugs offers a valuable benchmark for its efficacy and potential advantages. Further in-depth studies, including in vivo models of inflammation, are warranted to fully elucidate its clinical potential.

References

(S)-Higenamine Hydrobromide: A Comparative Analysis of its Cross-Reactivity with Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Higenamine hydrobromide, a benzyltetrahydroisoquinoline alkaloid found in various plants, has garnered significant interest for its pharmacological activities, primarily attributed to its interaction with adrenergic receptors. This guide provides a comparative analysis of the cross-reactivity of (S)-higenamine with various adrenergic receptor subtypes, supported by experimental data to aid researchers in drug development and scientific investigation.

Summary of Adrenergic Receptor Interactions

(S)-Higenamine, also referred to as higenamine (B191414) or norcoclaurine, exhibits a complex pharmacological profile, acting as a non-selective agonist at β-adrenergic receptors and an antagonist at α1-adrenergic receptors.[1][2][3][4] Its interaction with these receptors initiates a cascade of intracellular signaling events, leading to a range of physiological responses. The following sections provide a detailed overview of its binding affinities and functional potencies at various adrenergic receptor subtypes.

Quantitative Comparison of Adrenergic Receptor Activity

The cross-reactivity of (S)-Higenamine has been quantified through various in vitro assays, including radioligand binding and functional assays. The data presented below summarizes the binding affinity (Ki/pKi) and functional potency (EC50/pA2) of (S)-higenamine at different adrenergic receptor subtypes.

Receptor SubtypeLigand ActionParameterValueSpeciesAssay TypeReference
α1-Adrenergic Receptors
α1 (general)AntagonistKi0.3 µM-Radioligand Binding ([3H]WB 4101)[5]
AntagonistpA24.95RatFunctional Assay (Anococcygeus muscle contraction)[5]
α1AAntagonistpKi6.57HumanRadioligand Binding ([3H]-prazosin)[6]
α1BAntagonistpKi6.48HumanRadioligand Binding ([3H]-prazosin)[6]
α1DAntagonistpKi6.35HumanRadioligand Binding ([3H]-prazosin)[6]
α2-Adrenergic Receptors
α2 (general)Weak AgonistKi1.6 µM-Radioligand Binding ([3H]clonidine)[5]
α2ANo Data Available----
α2BNo Data Available----
α2CNo Data Available----
β-Adrenergic Receptors
β1AgonistEC5034 nMHumanFunctional Assay (Ca2+ response)[7]
β2Partial AgonistEC50470 nMHumanFunctional Assay (Ca2+ response)[7]
β3No Data Available----

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental methodologies designed to characterize ligand-receptor interactions. The following are detailed protocols for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor.[8][9]

Objective: To determine the binding affinity (Ki) of (S)-Higenamine for adrenergic receptors.

Materials:

  • Cell membranes expressing the target adrenergic receptor subtype (e.g., from transfected HEK293 or CHO cells).

  • Radioligand specific for the receptor of interest (e.g., [3H]-prazosin for α1, [3H]clonidine for α2).

  • This compound of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of (S)-Higenamine.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding. The concentration of (S)-Higenamine that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays

Cyclic AMP (cAMP) functional assays are used to determine the functional consequence of a ligand binding to G-protein coupled receptors (GPCRs), such as adrenergic receptors.[1][10][11]

Objective: To determine the functional potency (EC50) of (S)-Higenamine as an agonist at β-adrenergic receptors.

Materials:

  • CHO or HEK293 cells stably expressing the human β1 or β2-adrenergic receptor.

  • This compound of varying concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).

  • Cell culture medium and supplements.

Procedure:

  • Cell Culture and Plating: Cells are cultured to an appropriate confluency and then seeded into multi-well plates.

  • Compound Treatment: The cells are pre-incubated with a PDE inhibitor before the addition of varying concentrations of (S)-Higenamine.

  • Incubation: The cells are incubated with the test compound for a specific time at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The concentration-response curve for (S)-Higenamine is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is determined using non-linear regression.

Signaling Pathways and Experimental Workflow

The interaction of (S)-Higenamine with adrenergic receptors initiates distinct downstream signaling cascades. The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing cross-reactivity and the signaling pathways modulated by (S)-Higenamine.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_data_analysis Data Analysis cluster_results Results Cell_Culture Cell Culture (e.g., HEK293, CHO) Expressing Adrenergic Receptors Membrane_Prep Membrane Preparation (for Binding Assays) Cell_Culture->Membrane_Prep Cell_Plating Cell Plating (for Functional Assays) Cell_Culture->Cell_Plating Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Functional_Assay cAMP Functional Assay Cell_Plating->Functional_Assay IC50_Ki Determine IC50 & Calculate Ki Binding_Assay->IC50_Ki EC50 Determine EC50 Functional_Assay->EC50 Binding_Affinity Binding Affinity Profile IC50_Ki->Binding_Affinity Functional_Potency Functional Potency & Efficacy EC50->Functional_Potency

Caption: Experimental workflow for assessing adrenergic receptor cross-reactivity.

Signaling_Pathways cluster_agonism β-Adrenergic Agonism cluster_antagonism α1-Adrenergic Antagonism Higenamine_agonist (S)-Higenamine Beta_Receptors β1 / β2 Adrenergic Receptors Higenamine_agonist->Beta_Receptors Gs_Protein Gs Protein Activation Beta_Receptors->Gs_Protein Adenylate_Cyclase Adenylyl Cyclase Activation Gs_Protein->Adenylate_Cyclase cAMP ↑ cAMP Production Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Physiological_Response_Agonist Physiological Response (e.g., Increased Heart Rate, Bronchodilation) PKA->Physiological_Response_Agonist Higenamine_antagonist (S)-Higenamine Alpha1_Receptor α1 Adrenergic Receptor Higenamine_antagonist->Alpha1_Receptor Blocks Endogenous Ligand Gq_Protein Gq Protein Activation (Blocked) Alpha1_Receptor->Gq_Protein PLC Phospholipase C Activation (Blocked) Gq_Protein->PLC IP3_DAG ↓ IP3 & DAG Production PLC->IP3_DAG Ca_Release ↓ Intracellular Ca2+ Release IP3_DAG->Ca_Release Physiological_Response_Antagonist Physiological Response (e.g., Vasodilation) Ca_Release->Physiological_Response_Antagonist

Caption: Signaling pathways of (S)-Higenamine at adrenergic receptors.

References

Comparative Analysis of (S)-Higenamine Hydrobromide and Dobutamine on Heart Rate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the effects of (S)-Higenamine hydrobromide and dobutamine (B195870) on heart rate, intended for researchers, scientists, and professionals in drug development. The information compiled herein is based on available experimental data to facilitate an objective understanding of the performance of these two cardioactive compounds.

Introduction

(S)-Higenamine, a plant-derived alkaloid, and dobutamine, a synthetic catecholamine, are both known for their positive chronotropic effects, meaning they increase heart rate. Dobutamine is a well-established β1-adrenergic agonist used clinically for cardiac stress testing and in the management of heart failure and cardiogenic shock.[1] (S)-Higenamine is recognized as a non-selective β-adrenergic agonist, activating both β1 and β2 receptors, and has been traditionally used in Chinese medicine for various heart conditions. A direct comparison reveals that the positive inotropic and chronotropic effects of higenamine (B191414) are of a shorter duration than those of dobutamine hydrochloride.

Quantitative Analysis of Chronotropic Effects

The following tables summarize the dose-dependent effects of dobutamine and this compound on heart rate as reported in various experimental models. It is important to note that a direct, head-to-head comparative study under identical experimental conditions was not available in the reviewed literature. Therefore, the data is presented from separate studies, and direct comparison of absolute values should be made with caution.

Table 1: Effect of Dobutamine on Heart Rate

Experimental ModelDosageChange in Heart RateReference
Conscious Dogs5 to 20 µg/kg/minNo significant change[2]
Conscious Dogs12.5 to 42.5 µg/kg/min (incremental)Significant, progressive increase[3]
Conscious Dogs20 µg/kg/minIncreased heart rate after coronary occlusion[4]
Conscious Dogs40 µg/kg/minHeart rate increased from 78±3 to 111±7 beats/min[5]
Isolated Rabbit HeartConcentration-dependentIncrease up to 162% of baseline[6]

Table 2: Effect of this compound on Heart Rate

Experimental ModelDosage/ConcentrationChange in Heart RateReference
Isolated Rabbit Left AtriaDose-dependentIncreased rate of tension development (indirectly related to heart rate)[7]

Note: Quantitative data for the direct effect of (S)-Higenamine on heart rate in a dose-responsive manner from a single study was limited in the search results. The available information focuses more on its inotropic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the chronotropic effects of cardioactive agents in both in vivo and in vitro models, based on the reviewed literature.

In Vivo Assessment in Conscious Instrumented Dogs

This protocol is designed to measure the cardiovascular effects of intravenously administered drugs in conscious animals to avoid the confounding effects of anesthesia.

Objective: To determine the dose-dependent effect of a test compound on heart rate and other hemodynamic parameters.

Animal Model: Healthy adult dogs of either sex.

Procedure:

  • Surgical Instrumentation: Animals are surgically instrumented under general anesthesia and sterile conditions for the measurement of left ventricular and aortic pressure, and cardiac output. An electromagnetic flow probe is placed around the ascending aorta. Catheters are implanted in the left ventricle and aorta. A lead II electrocardiogram (ECG) is also monitored.

  • Recovery: A post-operative recovery period of at least two weeks is allowed before any experiments are conducted.

  • Drug Administration: The test compounds (this compound or dobutamine) are administered via continuous intravenous infusion at graded dose levels.

  • Data Acquisition: Heart rate is continuously monitored using the ECG. Aortic and left ventricular pressures are measured using the implanted catheters. Cardiac output is measured using the electromagnetic flow probe.

  • Data Analysis: Heart rate and other hemodynamic parameters are recorded and analyzed for each dose level to construct a dose-response curve.

In Vitro Assessment in Isolated Guinea Pig Atria

This protocol allows for the direct assessment of a drug's effect on the heart tissue, eliminating systemic influences.

Objective: To determine the direct chronotropic effect of a test compound on spontaneously beating atrial tissue.

Animal Model: Male or female guinea pigs.

Procedure:

  • Tissue Preparation: The guinea pig is euthanized, and the heart is rapidly excised and placed in oxygenated Ringer's solution. The atria are dissected and mounted in an organ bath containing the aerated Ringer's solution at a constant temperature (e.g., 30°C).

  • Spontaneous Beating: The atria are allowed to beat spontaneously. The atrial rate is measured using a force-displacement transducer connected to a polygraph.

  • Drug Administration: After a stabilization period, cumulative concentrations of the test compounds (this compound or dobutamine) are added to the organ bath.

  • Data Acquisition: The atrial beating rate is continuously recorded.

  • Data Analysis: The change in atrial rate from baseline is calculated for each concentration to generate a concentration-response curve.

Signaling Pathways

The chronotropic effects of both dobutamine and (S)-Higenamine are mediated through the stimulation of β-adrenergic receptors in the heart's pacemaker cells.

Dobutamine Signaling Pathway

Dobutamine is primarily a β1-adrenergic receptor agonist. Its binding to β1 receptors in the sinoatrial (SA) node initiates a signaling cascade that increases the heart rate.

dobutamine_pathway Dobutamine Dobutamine Beta1_AR β1-Adrenergic Receptor Dobutamine->Beta1_AR Binds to G_s Gs Protein Beta1_AR->G_s Activates AC Adenylyl Cyclase G_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Channels Pacemaker Ion Channels (e.g., If, ICa,L) PKA->Channels Phosphorylates HeartRate Increased Heart Rate Channels->HeartRate Leads to

Caption: Dobutamine's β1-adrenergic signaling pathway.

(S)-Higenamine Signaling Pathway

(S)-Higenamine is a non-selective agonist, stimulating both β1 and β2-adrenergic receptors. While the β1 pathway is the same as for dobutamine, its action on β2 receptors also contributes to its overall cardiovascular effects.

higenamine_pathway Higenamine (S)-Higenamine Beta1_AR β1-Adrenergic Receptor Higenamine->Beta1_AR Binds to Beta2_AR β2-Adrenergic Receptor Higenamine->Beta2_AR Binds to G_s1 Gs Protein Beta1_AR->G_s1 Activates G_s2 Gs Protein Beta2_AR->G_s2 Activates AC1 Adenylyl Cyclase G_s1->AC1 AC2 Adenylyl Cyclase G_s2->AC2 cAMP1 cAMP AC1->cAMP1 ATP -> cAMP2 cAMP AC2->cAMP2 ATP -> PKA1 PKA cAMP1->PKA1 PKA2 PKA cAMP2->PKA2 Channels Increased Heart Rate PKA1->Channels Other Other Cellular Effects PKA2->Other

Caption: (S)-Higenamine's dual adrenergic signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of the chronotropic effects of this compound and dobutamine.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Conscious Dog, Isolated Atria) Instrumentation Surgical Instrumentation or Tissue Preparation Animal_Model->Instrumentation Stabilization Stabilization Period Instrumentation->Stabilization Baseline Record Baseline Heart Rate Stabilization->Baseline Drug_A Administer Graded Doses of (S)-Higenamine HBr Baseline->Drug_A Washout_A Washout Period Drug_A->Washout_A Data_Collection Continuous Heart Rate Monitoring Drug_A->Data_Collection Drug_B Administer Graded Doses of Dobutamine Washout_A->Drug_B Washout_B Washout Period Drug_B->Washout_B Drug_B->Data_Collection Dose_Response Construct Dose-Response Curves Data_Collection->Dose_Response Comparison Statistical Comparison of Potency and Efficacy Dose_Response->Comparison

Caption: Comparative chronotropic effects study workflow.

Conclusion

Both this compound and dobutamine exhibit positive chronotropic effects through the stimulation of cardiac β-adrenergic receptors. Dobutamine's action is primarily mediated by β1 receptors, making it a more selective agent for increasing heart rate and contractility. In contrast, (S)-Higenamine's non-selective agonism of both β1 and β2 receptors may lead to a broader range of cardiovascular effects. The available data suggests that dobutamine has a longer duration of action compared to higenamine. For a definitive comparison of their potencies and efficacies in modulating heart rate, a direct, head-to-head study employing a rigorous experimental design as outlined above is warranted. This guide serves as a foundational resource for researchers designing such comparative studies.

References

A Comparative Guide to the In Vivo Efficacy of (S)-Higenamine: Synthetic vs. Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of (S)-Higenamine, addressing the distinctions between synthetic and natural sources. While direct comparative studies evaluating the in vivo efficacy of synthetic versus natural (S)-Higenamine are not available in the current scientific literature, this document synthesizes the existing data on its pharmacological effects, with a focus on the clinically significant differences between its stereoisomers, (S)-(-)-higenamine and (R)-(+)-higenamine. The source of higenamine (B191414), whether synthetic or extracted from plants, is often not specified in published studies. However, the stereochemistry of the molecule appears to be the more critical determinant of its biological activity.

Executive Summary

(S)-(-)-higenamine has demonstrated more potent cardiotonic and anti-platelet effects compared to its (R)-(+)-enantiomer.[1][2][3] While (S)-higenamine is a biosynthetic precursor in plants, the naturally isolated compound is often the (R)-(+)-form or a racemic mixture.[1][2][3] Higenamine acts as a non-selective β1- and β2-adrenergic receptor agonist and an α1-adrenergic receptor antagonist, influencing cardiovascular and other physiological functions.[2][4][5][6] Its therapeutic potential has been investigated for conditions such as heart failure, asthma, and ischemia-reperfusion injuries.[4][5][7]

Comparison of (S)-Higenamine and (R)-Higenamine Efficacy

The primary difference in the in vivo efficacy of higenamine lies in its stereochemistry. The following table summarizes the known distinctions between the (S)- and (R)-enantiomers.

Pharmacological Effect(S)-(-)-Higenamine(R)-(+)-HigenamineReference
Cardiotonic Effects Stronger positive inotropic and chronotropic effects.Weaker cardiotonic effects compared to the (S)-enantiomer.[1][2]
Anti-platelet Aggregation More potent inhibitor of platelet aggregation.Less potent anti-platelet effects.[2][3]
Glucose Uptake Stronger ability to promote glucose absorption.Weaker ability to promote glucose absorption.[2]
Nitric Oxide Synthase Better effects in diseases associated with inducible nitric oxide synthase over-expression.Less effective in this context.[1]

In Vivo Pharmacological Effects of Higenamine

The following table presents a summary of quantitative data from various in vivo studies on higenamine. The specific enantiomer and source (synthetic or natural) are noted where the information is available.

ParameterAnimal ModelHigenamine Dose/RouteKey FindingsReference
Heart Rate Dogs5 µg/kg, IVIncreased heart rate.
Blood Pressure Dogs5 µg/kg, IVDecreased blood pressure.
Blood Pressure Normotensive, Spontaneously Hypertensive, and PE-induced Hypertensive RatsNot specifiedDecreased blood pressure in all models.[6]
Pharmacokinetics Humans0.5-4.0 µg/kg/min, IVHalf-life of approximately 8.0 minutes.[1]

Signaling Pathways of Higenamine

Higenamine exerts its effects through multiple signaling pathways. The two primary pathways are the β-Adrenergic Receptor Signaling Pathway and the PI3K/Akt Signaling Pathway.

β-Adrenergic Receptor Signaling Pathway

As a non-selective β-agonist, higenamine activates both β1- and β2-adrenergic receptors.[4][5] This activation leads to a cascade of intracellular events, including the production of cyclic AMP (cAMP), which in turn mediates various physiological responses such as increased heart rate, myocardial contractility, and bronchodilation.[4][5]

G Higenamine (S)-Higenamine Beta_AR β1/β2-Adrenergic Receptors Higenamine->Beta_AR activates AC Adenylyl Cyclase Beta_AR->AC activates cAMP cAMP AC->cAMP catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA activates Physiological_Response Increased Heart Rate Myocardial Contractility Bronchodilation PKA->Physiological_Response phosphorylates targets leading to

β-Adrenergic Receptor Signaling Pathway of Higenamine
PI3K/Akt Signaling Pathway

Higenamine has also been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.[2] This pathway is implicated in the cardioprotective effects of higenamine.[2]

G Higenamine (S)-Higenamine Receptor Receptor Tyrosine Kinase (or GPCR) Higenamine->Receptor activates PI3K PI3K Receptor->PI3K recruits and activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt recruits and activates Cell_Survival Inhibition of Apoptosis Cell Proliferation Akt->Cell_Survival phosphorylates targets leading to

PI3K/Akt Signaling Pathway Activated by Higenamine

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the in vivo evaluation of higenamine.

In Vivo Cardiovascular Effects in a Canine Model
  • Objective: To determine the effects of higenamine on heart rate and blood pressure.

  • Animal Model: Anesthetized dogs.

  • Procedure:

    • Anesthetize the animals (e.g., with sodium pentobarbital).

    • Insert catheters into the femoral artery and vein for blood pressure measurement and drug administration, respectively.

    • Administer higenamine intravenously at a dose of 5 µg/kg.

    • Continuously monitor and record heart rate and arterial blood pressure before and after drug administration.

  • Data Analysis: Compare pre- and post-administration values for heart rate and blood pressure using appropriate statistical tests.

In Vivo Hypotensive Effects in Rat Models
  • Objective: To evaluate the blood pressure-lowering effects of higenamine in normotensive and hypertensive rats.

  • Animal Models:

    • Wistar-Kyoto rats (normotensive control).

    • Spontaneously hypertensive rats (SHR).

    • Phenylephrine (B352888) (PE)-induced hypertensive rats.

  • Procedure:

    • For PE-induced hypertension, administer phenylephrine to induce a hypertensive state.

    • Administer higenamine (dose and route as specified in the study) to all three groups of rats.

    • Measure systolic and diastolic blood pressure at various time points after higenamine administration using a tail-cuff method or intra-arterial catheter.

  • Data Analysis: Analyze the change in blood pressure from baseline in each group and compare the effects of higenamine across the different models.[6]

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for conducting in vivo studies to evaluate the efficacy of a compound like (S)-Higenamine.

G cluster_0 Pre-clinical Phase cluster_1 Data Analysis Animal_Model Animal Model Selection (e.g., Rat, Dog) Dose_Finding Dose-Response Study Animal_Model->Dose_Finding Efficacy_Study Efficacy Evaluation (e.g., Cardiovascular Parameters) Dose_Finding->Efficacy_Study Data_Collection Data Collection Efficacy_Study->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

General Workflow for In Vivo Efficacy Studies

Conclusion

While a direct comparison of the in vivo efficacy of synthetic versus natural (S)-Higenamine is currently lacking in the scientific literature, the available evidence strongly suggests that the stereochemistry of the molecule is the most critical factor determining its biological activity. (S)-(-)-higenamine consistently demonstrates superior potency in its cardiotonic and anti-platelet effects compared to the (R)-(+)-enantiomer. For researchers and drug development professionals, this highlights the importance of utilizing the pure (S)-enantiomer for therapeutic applications to maximize efficacy. Future research should aim to directly compare the pharmacokinetic and pharmacodynamic profiles of synthetic and natural (S)-Higenamine to definitively address any potential differences in their in vivo performance.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of (S)-Higenamine and structurally related benzylisoquinoline alkaloids, including coclaurine (B195748), reticuline, and nantenine. The information presented is supported by experimental data from peer-reviewed literature to facilitate an objective understanding of their biotransformation and pharmacokinetic profiles.

Introduction to (S)-Higenamine and Related Alkaloids

(S)-Higenamine, a chiral benzylisoquinoline alkaloid found in various plants, has garnered significant interest for its pharmacological activities, including its action as a β-adrenergic receptor agonist. Its structural relatives, coclaurine, reticuline, and nantenine, share a common tetrahydroisoquinoline core and are also subjects of pharmacological and metabolic investigation. Understanding the metabolic fate of these compounds is crucial for drug development, as it directly influences their efficacy, safety, and duration of action.

Comparative Metabolic Pathways

The metabolism of these alkaloids primarily occurs in the liver and involves Phase I (functionalization) and Phase II (conjugation) reactions. While the metabolism of (S)-Higenamine is relatively well-characterized, data for a direct comparison with its relatives is emerging.

(S)-Higenamine: The primary metabolic routes for (S)-Higenamine are methylation, glucuronidation, and sulfation. Following oral administration, it is rapidly absorbed and metabolized. In human urine, a significant number of metabolites have been identified, indicating extensive biotransformation. Specifically, studies have detected 6 methylated, 10 sulfated, and 16 glucuronidated metabolites. The major site of metabolism is the liver, with non-renal clearance accounting for a large portion of its elimination. Cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, are implicated in its Phase I metabolism.

Coclaurine: Coclaurine is a biosynthetic precursor to higenamine (B191414) and other benzylisoquinoline alkaloids. Its metabolism can involve N-methylation, a key step in the biosynthesis of (S)-reticuline. Studies have shown that coclaurine can be metabolized into higenamine in human liver microsomes, suggesting a direct metabolic link between these two compounds.

Reticuline: Reticuline is a pivotal branch-point intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids, including morphine. Its metabolism in plants involves enzymes such as O-methyltransferases and oxidases that modify its structure to produce a diverse array of downstream alkaloids. While its biosynthesis is well-documented, specific data on its catabolic pathways in mammals, comparable to higenamine, is less detailed in the available literature.

Nantenine: Nantenine is an aporphine (B1220529) alkaloid, structurally related to the benzylisoquinolines. While its pharmacological effects have been studied, detailed information on its metabolic pathways, including the specific enzymes and resulting metabolites, is not as extensively documented as for higenamine.

Data Presentation

The following tables summarize the available quantitative data on the metabolism of (S)-Higenamine and related alkaloids.

Table 1: Summary of Identified Metabolites of (S)-Higenamine in Human Urine

Metabolite TypeNumber IdentifiedReference
Methylated6
Sulfated10
Glucuronidated16

Table 2: Comparative Pharmacokinetic and Metabolic Parameters

AlkaloidKey Metabolic PathwaysImplicated EnzymesIn Vitro Half-Life (t½)Intrinsic Clearance (CLint)References
(S)-Higenamine Methylation, Glucuronidation, SulfationCYP2D6, CYP3A4, UGTs, SULTsData not availableData not available
Coclaurine N-methylation, DemethylationCNMTData not availableData not available
Reticuline O-methylation, Oxidation (in biosynthesis)OMTs, Reticuline OxidaseData not availableData not available
Nantenine Not well characterizedData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of alkaloid metabolism.

Liver Microsome Stability Assay

This in vitro assay is used to determine the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test alkaloid.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test alkaloid stock solution (e.g., in DMSO)

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation: Prepare the incubation mixture by combining the phosphate buffer, liver microsomes, and the test alkaloid in a 96-well plate. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C with constant shaking.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in respective wells by adding ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Analysis: Quantify the remaining parent alkaloid at each time point. The natural logarithm of the percentage of remaining parent compound is plotted against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½ = 0.693 / slope). Intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration.

LC-MS/MS Analysis of Alkaloids and their Metabolites

This method is used for the separation, identification, and quantification of the parent alkaloid and its various metabolites in biological matrices.

Objective: To quantify the concentration of the test alkaloid and its metabolites over time.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 reverse-phase analytical column

Procedure:

  • Sample Preparation: The supernatant from the microsomal stability assay is directly injected or further processed (e.g., solid-phase extraction) if necessary.

  • Chromatographic Separation:

    • Mobile Phase: A typical mobile phase consists of two solvents: (A) water with a small percentage of formic acid (e.g., 0.1%) and (B) acetonitrile or methanol (B129727) with formic acid.

    • Gradient Elution: A gradient program is used to separate the parent alkaloid and its metabolites based on their polarity. The gradient starts with a higher percentage of the aqueous phase (A) and gradually increases the percentage of the organic phase (B).

  • Mass Spectrometric Detection:

    • Ionization: The eluent from the HPLC is introduced into the ESI source, where the analytes are ionized (typically in positive ion mode for alkaloids).

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode. For each analyte (parent alkaloid and expected metabolites), a specific precursor ion and one or more product ions are monitored. This provides high selectivity and sensitivity.

  • Quantification: The peak area of each analyte is integrated. A calibration curve, prepared using standards of known concentrations, is used to determine the concentration of the parent alkaloid and its metabolites in the samples.

Mandatory Visualizations

The following diagrams illustrate the key metabolic and signaling pathways discussed in this guide.

metabolic_pathway cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) cluster_excretion Excretion Higenamine (S)-Higenamine Methylated_Higenamine Methylated Metabolites Higenamine->Methylated_Higenamine COMT Oxidized_Metabolites Oxidized Metabolites Higenamine->Oxidized_Metabolites CYP450s (e.g., CYP2D6, CYP3A4) Glucuronidated_Metabolites Glucuronidated Metabolites Higenamine->Glucuronidated_Metabolites UGTs Sulfated_Metabolites Sulfated Metabolites Higenamine->Sulfated_Metabolites SULTs Methylated_Higenamine->Glucuronidated_Metabolites UGTs Methylated_Higenamine->Sulfated_Metabolites SULTs Urine Urine Glucuronidated_Metabolites->Urine Sulfated_Metabolites->Urine

Caption: Metabolic Pathway of (S)-Higenamine.

experimental_workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis Start Start: Alkaloid + Liver Microsomes + Buffer Add_NADPH Initiate Reaction (Add NADPH) Start->Add_NADPH Incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Add_NADPH->Incubate Quench Quench Reaction (Acetonitrile + Internal Standard) Incubate->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Data Analysis: Calculate t½ and CLint LCMS->Data_Analysis

Caption: Workflow for Liver Microsome Stability Assay.

signaling_pathway cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects Higenamine (S)-Higenamine beta_AR β-Adrenergic Receptors Higenamine->beta_AR PI3K_Akt PI3K/Akt Pathway beta_AR->PI3K_Akt NF_kB NF-κB Pathway beta_AR->NF_kB Modulation Cardiovascular Cardiovascular Effects beta_AR->Cardiovascular Anti_inflammatory Anti-inflammatory Effects PI3K_Akt->Anti_inflammatory NF_kB->Anti_inflammatory

Caption: Key Signaling Pathways of (S)-Higenamine.

Conclusion

The metabolic profile of (S)-Higenamine is characterized by extensive Phase I and Phase II metabolism, leading to a variety of methylated, glucuronidated, and sulfated conjugates. The related benzylisoquinoline alkaloids, coclaurine and reticuline, are primarily understood in the context of their biosynthetic roles, with their mammalian catabolism being a key area for future research. A significant data gap exists for the quantitative metabolic stability of these related alkaloids, which hinders a direct comparative assessment of their pharmacokinetic profiles. Further studies employing standardized in vitro methods, such as the liver microsome stability assay, are warranted to elucidate the metabolic fate of coclaurine, reticuline, and nantenine, and to enable a more comprehensive comparison with (S)-Higenamine. This will be critical for the continued development and safety assessment of this important class of bioactive compounds.

Functional Validation of (S)-Higenamine Hydrobromide Targets Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-Higenamine hydrobromide's performance against alternative compounds, focusing on the functional validation of its primary biological targets using knockout models. The information presented is supported by experimental data and detailed methodologies to assist in the design and interpretation of preclinical studies.

This compound, a naturally occurring benzylisoquinoline alkaloid, has garnered significant interest for its diverse pharmacological activities. Primarily recognized as a non-selective β1 and β2-adrenergic receptor agonist and an α1-adrenergic receptor antagonist, it has also been reported to exhibit inhibitory activity against Lysine-Specific Demethylase 1 (LSD1).[1][2][3][4][5][6] Functional validation of these targets is crucial for understanding its therapeutic potential and off-target effects. The use of knockout (KO) animal models provides a powerful tool for dissecting the specific contribution of each target to the overall pharmacological profile of (S)-Higenamine.

Target Validation using Knockout Models: A Comparative Overview

While direct studies of (S)-Higenamine on specific adrenergic receptor or LSD1 knockout mice are not extensively documented in publicly available literature, the functional roles of these targets have been well-characterized using other selective ligands in corresponding KO models. This section compares the expected outcomes of (S)-Higenamine with the observed effects of selective agonists and antagonists in wild-type (WT) and knockout mice.

β2-Adrenergic Receptor (β2-AR)

(S)-Higenamine is a known β2-AR agonist, a property that contributes to its bronchodilatory and vasodilatory effects.[2][3][7][8][9]

Comparison with a Selective β2-AR Agonist (Salbutamol)

ParameterOrgan/TissueExpected Response to (S)-Higenamine (in WT mice)Observed Response to Salbutamol (in WT mice)Expected Response to (S)-Higenamine (in β2-AR KO mice)Observed Response to Salbutamol (in β2-AR KO mice)
Bronchodilation Tracheal Smooth MuscleRelaxation, reversal of methacholine-induced contractionRelaxation, reversal of methacholine-induced contraction[10]Significantly attenuated or absent relaxationNo significant bronchoprotection[10]
Hemodynamics Cardiovascular SystemDecrease in diastolic blood pressure, potential increase in heart rateDecrease in diastolic blood pressureAttenuated hypotensive effectNot specified
Cellular Signaling Lung Tissue/Cultured CellsIncreased intracellular cAMP levelsIncreased intracellular cAMP levelsNo significant increase in cAMP levelsNo significant increase in cAMP levels
β1-Adrenergic Receptor (β1-AR)

The β1-AR agonistic activity of (S)-Higenamine primarily influences cardiac function, leading to positive chronotropic (heart rate) and inotropic (contractility) effects.[4][6]

Comparison with a Selective β1-AR Agonist (Dobutamine)

ParameterOrgan/TissueExpected Response to (S)-Higenamine (in WT mice)Observed Response to Dobutamine (B195870) (in WT mice)Expected Response to (S)-Higenamine (in β1-AR KO mice)Observed Response to Dobutamine (in β1-AR KO mice)
Cardiac Function HeartIncreased heart rate and contractilityIncreased heart rate and contractility[11][12][13]Significantly attenuated or absent chronotropic and inotropic responsesLack of chronotropic and inotropic responses[14]
Hemodynamics Cardiovascular SystemIncreased cardiac output, potential increase in systolic blood pressureIncreased cardiac output and systolic blood pressure[11]Attenuated increase in cardiac output and blood pressureAttenuated cardiovascular response
Cellular Signaling Cardiac MyocytesIncreased intracellular cAMP levelsIncreased intracellular cAMP levels[13]No significant increase in cAMP levelsMarkedly reduced stimulation of adenylate cyclase[14]
α1-Adrenergic Receptor (α1-AR)

As an α1-AR antagonist, (S)-Higenamine is expected to induce vasodilation and lower blood pressure.[5][6][15][16][17]

Comparison with a Selective α1-AR Antagonist (Prazosin) and Agonist (Phenylephrine)

ParameterOrgan/TissueExpected Response to (S)-Higenamine (in WT mice)Observed Response to Prazosin (B1663645) (in WT mice)Observed Response to Phenylephrine (in WT mice)Expected Response to (S)-Higenamine (in α1b-AR KO mice)Observed Response to Phenylephrine (in α1b-AR KO mice)
Blood Pressure Cardiovascular SystemDecrease in blood pressureDecrease in blood pressure[18]Increase in blood pressure[3][19]Potentiated hypotensive effectDecreased pressor response[3]
Vascular Tone Aortic RingsInhibition of phenylephrine-induced contractionInhibition of phenylephrine-induced contraction[20]Contraction[3]Enhanced inhibition of contractionDecreased contractile response[3]
Lysine-Specific Demethylase 1 (LSD1)

The inhibitory effect of (S)-Higenamine on LSD1 suggests a potential role in epigenetic regulation and cancer therapy.[1]

Comparison with Selective LSD1 Inhibitors

| Parameter | Model System | Expected Response to (S)-Higenamine | Observed Response to LSD1 Inhibitors | Expected Response to (S)-Higenamine (in LSD1 KO/KD models) | Observed Response to LSD1 Inhibitors (in LSD1 KO/KD models) | |---|---|---|---|---|---|---| | Tumor Growth | Xenograft Mouse Models | Inhibition of tumor growth | Inhibition of tumor growth[21][22] | No further significant inhibition of tumor growth | Reduced sensitivity to the inhibitor[22] | | Gene Expression | Cancer Cell Lines | Upregulation of tumor suppressor genes | Upregulation of tumor suppressor genes | No further significant change in target gene expression | Attenuated effect on gene expression |

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Isometric Tension Measurement in Isolated Trachea

This protocol is used to assess the bronchodilatory effects of (S)-Higenamine and its comparators.

Methodology:

  • Tissue Preparation: Mice are euthanized, and the trachea is carefully dissected and placed in cold Krebs-Henseleit buffer. The trachea is then cut into rings of 2-3 mm in width.[2]

  • Mounting: Tracheal rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.[23][24]

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60 minutes under a resting tension of 0.5 g. Following equilibration, the rings are contracted with a submaximal concentration of methacholine (B1211447) or carbachol (B1668302) to induce a stable tonic contraction.[2]

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of (S)-Higenamine, salbutamol, or vehicle to the organ bath.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contracted tension. EC50 values (the concentration of the drug that produces 50% of the maximal response) are calculated.

In Vivo Hemodynamic Measurement in Mice

This protocol is used to evaluate the cardiovascular effects of (S)-Higenamine and its alternatives.

Methodology:

  • Animal Preparation: Mice are anesthetized, typically with isoflurane, to minimize cardiodepressant effects.[25] A catheter is inserted into the carotid artery for blood pressure measurement and into the jugular vein for drug administration.[26]

  • Instrumentation: The arterial catheter is connected to a pressure transducer to continuously record blood pressure and heart rate. A Millar micro-tip catheter can also be inserted into the left ventricle to measure cardiac contractility (dP/dt).[27]

  • Baseline Measurement: After a stabilization period, baseline hemodynamic parameters are recorded.

  • Drug Infusion: (S)-Higenamine, dobutamine, phenylephrine, prazosin, or vehicle is infused intravenously at increasing doses.

  • Data Acquisition and Analysis: Hemodynamic parameters are continuously recorded and analyzed to determine the dose-dependent effects on mean arterial pressure, systolic and diastolic pressure, heart rate, and cardiac contractility.[28]

Intracellular cAMP Assay in Cultured Cells

This assay quantifies the activation of Gs-coupled receptors like β1-AR and β2-AR.

Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured in 96-well plates.

  • Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[29]

  • Compound Stimulation: Cells are then stimulated with various concentrations of (S)-Higenamine, salbutamol, dobutamine, or vehicle for a defined period.

  • Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay).[1][30][31][32]

  • Data Analysis: A standard curve is used to calculate the absolute cAMP concentration. The results are typically expressed as fold-change over baseline or as a percentage of the maximal response to a full agonist like isoproterenol.

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by (S)-Higenamine's interaction with its adrenergic receptor targets.

cluster_Higenamine (S)-Higenamine cluster_beta2 β2-Adrenergic Receptor cluster_beta1 β1-Adrenergic Receptor cluster_alpha1 α1-Adrenergic Receptor Higenamine (B191414) (S)-Higenamine Beta2AR β2-AR Higenamine->Beta2AR Agonist Beta1AR β1-AR Higenamine->Beta1AR Agonist Alpha1AR α1-AR Higenamine->Alpha1AR Antagonist Gs_beta2 Gs Beta2AR->Gs_beta2 AC_beta2 Adenylyl Cyclase Gs_beta2->AC_beta2 cAMP_beta2 cAMP AC_beta2->cAMP_beta2 PKA_beta2 PKA cAMP_beta2->PKA_beta2 Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_beta2->Relaxation Gs_beta1 Gs Beta1AR->Gs_beta1 AC_beta1 Adenylyl Cyclase Gs_beta1->AC_beta1 cAMP_beta1 cAMP AC_beta1->cAMP_beta1 PKA_beta1 PKA cAMP_beta1->PKA_beta1 Cardiac Increased Heart Rate & Contractility PKA_beta1->Cardiac Gq Gq Alpha1AR->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2->Contraction

Caption: Signaling pathways of (S)-Higenamine at adrenergic receptors.

Experimental Workflow

The following diagram outlines the general workflow for validating the targets of (S)-Higenamine using knockout mouse models.

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Functional Assays cluster_analysis Data Analysis & Conclusion WT_mice Wild-Type (WT) Mice WT_vehicle WT + Vehicle WT_mice->WT_vehicle WT_higenamine WT + (S)-Higenamine WT_mice->WT_higenamine KO_mice Target Knockout (KO) Mice (β1-AR, β2-AR, or α1-AR) KO_vehicle KO + Vehicle KO_mice->KO_vehicle KO_higenamine KO + (S)-Higenamine KO_mice->KO_higenamine hemodynamics In Vivo Hemodynamics (Blood Pressure, Heart Rate) WT_vehicle->hemodynamics bronchodilation Ex Vivo Bronchodilation (Isolated Tracheal Rings) WT_vehicle->bronchodilation signaling In Vitro Signaling (cAMP Assay) WT_vehicle->signaling WT_higenamine->hemodynamics WT_higenamine->bronchodilation WT_higenamine->signaling KO_vehicle->hemodynamics KO_vehicle->bronchodilation KO_vehicle->signaling KO_higenamine->hemodynamics KO_higenamine->bronchodilation KO_higenamine->signaling comparison Compare responses between WT and KO groups hemodynamics->comparison bronchodilation->comparison signaling->comparison validation Validate target engagement and functional contribution comparison->validation

Caption: Workflow for target validation using knockout models.

Conclusion

The functional validation of this compound's targets through the use of knockout models is a critical step in its preclinical development. By comparing its effects in wild-type versus knockout animals, researchers can unequivocally determine the contribution of each receptor to its overall pharmacological profile. This guide provides a framework for designing and interpreting such studies by leveraging existing data from selective ligands and outlining robust experimental protocols. The provided visualizations of signaling pathways and experimental workflows serve to further clarify the complex interactions and methodologies involved in this essential area of drug discovery.

References

Benchmarking the antioxidant capacity of (S)-Higenamine against known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the antioxidant capacity of (S)-Higenamine against established antioxidants: Trolox, Vitamin C, and Vitamin E. The data presented is compiled from peer-reviewed studies to facilitate an objective comparison for research and development purposes.

Introduction to the Antioxidants

(S)-Higenamine , also known as norcoclaurine, is a plant-based alkaloid found in several traditional medicinal plants.[1] It is recognized for a variety of pharmacological effects, including anti-inflammatory and antioxidant properties.[1][2] Its antioxidant activity is attributed to its ability to engage in both electron-transfer and proton-transfer pathways.[3][4]

Trolox is a water-soluble analog of Vitamin E and is commonly used as a standard for measuring antioxidant capacity in various assays.[5] Its well-defined antioxidant activity makes it an ideal reference compound for comparative studies.

Vitamin C (Ascorbic Acid) is a potent water-soluble antioxidant essential for human health.[6] It acts as a reducing agent, scavenging reactive oxygen species and regenerating other antioxidants like Vitamin E.[6][7]

Vitamin E (α-tocopherol) is a fat-soluble vitamin that functions as a powerful chain-breaking antioxidant, protecting cell membranes from lipid peroxidation.[8][9]

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of (S)-Higenamine has been directly compared to Trolox in several assays. The following tables summarize these findings and include data for Vitamin C and Vitamin E from separate studies for a broader comparative context.

Note on Data Comparability: The IC₅₀ and TEAC values for (S)-Higenamine and Trolox are from a single comparative study, ensuring high comparability. The data for Vitamin C and Vitamin E are compiled from various sources. Direct comparison should be approached with caution as experimental conditions can vary between studies.

Table 1: IC₅₀ Values of Antioxidants in Various Assays

AntioxidantDPPH Assay (µM)PTIO•-Scavenging Assay (pH 7.4) (µM)Fe³⁺-Reducing Assay (µM)Cu²⁺-Reducing Assay (µM)
(S)-Higenamine 10.7[3][4]55.0[3][4]13.5[3][4]11.2[3][4]
Trolox 15.0[3][4]82.3[3][4]28.0[3][4]30.0[3][4]
Vitamin C 5.62N/AN/AN/A
Vitamin E (α-tocopherol) N/AN/AN/AN/A

Note: The IC₅₀ value for Vitamin C in the DPPH assay is sourced from a separate study and is presented for indicative purposes.

Table 2: Relative Antioxidant Capacity Compared to Trolox

AntioxidantDPPH AssayPTIO•-Scavenging Assay (pH 7.4)Fe³⁺-Reducing AssayCu²⁺-Reducing AssayAverage Relative Antioxidant Level
(S)-Higenamine 1.4×[3]1.5×[3]2.1×[3]2.7×[3]1.9×[3]

Experimental Protocols

Detailed methodologies for the key antioxidant capacity assays are provided below.

The DPPH assay is a common method to assess the free radical scavenging ability of antioxidants.[10]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: A working solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared to a concentration that yields an absorbance of approximately 1.0 at 517 nm.[10]

  • Sample and Standard Preparation: The test compound and a standard antioxidant (e.g., Trolox, Vitamin C) are prepared in a suitable solvent at various concentrations.

  • Reaction: A small volume of the sample or standard solution is added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[10]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).

Principle: ABTS is oxidized to its radical cation, ABTS•⁺, which is intensely colored blue-green. Antioxidants reduce the ABTS•⁺, causing the color to fade. The degree of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•⁺: The ABTS•⁺ radical is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•⁺ Solution: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: The test compound and a standard (e.g., Trolox) are prepared at various concentrations.

  • Reaction: A small aliquot of the sample or standard is added to the diluted ABTS•⁺ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the sample.

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Principle: A peroxyl radical generator (e.g., AAPH) is used to induce the oxidation of a fluorescent probe (e.g., fluorescein), leading to a decay in fluorescence. Antioxidants present in the sample quench the peroxyl radicals, thus protecting the fluorescent probe and slowing the fluorescence decay. The protective effect is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation: A fluorescent probe solution and a peroxyl radical initiator solution (AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Sample and Standard Preparation: The test compound and a standard (e.g., Trolox) are prepared at various concentrations.

  • Assay Setup: In a 96-well microplate, the fluorescent probe is added to wells containing either the sample, standard, or a blank (buffer). The plate is pre-incubated at 37°C.

  • Reaction Initiation: The AAPH solution is added to all wells to initiate the oxidation reaction.

  • Measurement: The fluorescence is monitored kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader.

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated for each sample, standard, and blank. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. The results are typically expressed as Trolox Equivalents (TE).

Signaling Pathways and Mechanisms

The antioxidant activity of these compounds is mediated through distinct chemical mechanisms.

(S)-Higenamine exerts its antioxidant effects through a combination of electron transfer (ET) and proton transfer (PT) mechanisms.[3][4] The presence of phenolic hydroxyl groups in its structure allows it to donate electrons and protons to neutralize free radicals. The efficiency of these pathways can be influenced by the surrounding pH.[3][4]

Higenamine_Antioxidant_Mechanism cluster_higenamine (S)-Higenamine cluster_radicals Free Radicals cluster_neutralized Neutralized Products Higenamine (S)-Higenamine (with Phenolic -OH groups) FreeRadical Free Radical (e.g., ROO•) Higenamine->FreeRadical Electron Transfer (ET) Proton Transfer (PT) HigenamineRadical Higenamine Radical (Stabilized) Higenamine->HigenamineRadical Oxidation NeutralizedRadical Neutralized Radical (e.g., ROOH) FreeRadical->NeutralizedRadical Reduction

Antioxidant mechanism of (S)-Higenamine.

The general workflow for in vitro antioxidant capacity assays involves sample preparation, reaction with a radical species, and measurement of the resulting change.

Antioxidant_Assay_Workflow A Prepare Antioxidant (Sample/Standard) Solutions C Mix Antioxidant and Radical Solutions A->C B Prepare Radical Solution (e.g., DPPH, ABTS•⁺) B->C D Incubate for a Defined Time C->D E Measure Absorbance/ Fluorescence D->E F Calculate % Inhibition or TEAC E->F

General workflow for antioxidant capacity assays.

References

Comparative transcriptomics of cells treated with (S)-Higenamine vs. placebo

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Transcriptomic Analysis: (S)-Higenamine vs. Placebo

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, direct comparative transcriptomic studies of cells treated with (S)-Higenamine versus a placebo are not available in peer-reviewed literature. This guide presents a hypothetical, yet scientifically grounded, comparison based on the known pharmacological properties and mechanisms of action of (S)-Higenamine. The data and pathways described are predictive and intended to serve as a framework for future research.

(S)-Higenamine is a natural alkaloid found in various plants and is recognized for its activity as a non-selective β1- and β2-adrenergic receptor agonist.[1][2] Its pharmacological effects include cardiovascular benefits, bronchodilation, and anti-inflammatory and antioxidant properties.[1][3] Understanding its impact on the cellular transcriptome is crucial for elucidating its therapeutic potential and mechanism of action at a molecular level.

This guide outlines the expected transcriptomic landscape of cells treated with (S)-Higenamine compared to a placebo control, detailing anticipated gene expression changes and the signaling pathways involved.

Data Presentation: Predicted Transcriptomic Changes

Based on the known molecular interactions of (S)-Higenamine, a transcriptomic analysis would likely reveal significant changes in genes associated with adrenergic signaling, inflammation, apoptosis, and oxidative stress pathways. The following tables summarize the predicted differentially expressed genes (DEGs) and enriched pathways.

Table 1: Predicted Top Differentially Expressed Genes (DEGs) in (S)-Higenamine-Treated Cells

Gene SymbolGene NamePredicted RegulationPredicted Log2 Fold ChangePredicted Function
Upregulated
ADCYAP1Adenylate Cyclase Activating Polypeptide 1Up2.8G-protein coupled receptor signaling, cAMP pathway
CREB1CAMP Responsive Element Binding Protein 1Up2.5Transcription factor, key mediator of cAMP signaling
HMOX1Heme Oxygenase 1Up3.1Antioxidant, induced by NRF2
NFE2L2Nuclear Factor, Erythroid 2 Like 2 (NRF2)Up2.2Master regulator of the antioxidant response
BCL2B-Cell CLL/Lymphoma 2Up2.0Anti-apoptotic protein, downstream of PI3K/Akt
Downregulated
TNFTumor Necrosis FactorDown-3.5Pro-inflammatory cytokine, target of NF-κB
IL6Interleukin 6Down-3.2Pro-inflammatory cytokine, target of NF-κB
IL1BInterleukin 1 BetaDown-3.0Pro-inflammatory cytokine, target of NF-κB
NFKBIANFKB Inhibitor Alpha (IκBα)Down-2.5Inhibitor of NF-κB, its degradation is key to NF-κB activation
CASP3Caspase 3Down-2.1Key executioner of apoptosis

Table 2: Predicted Enriched Signaling Pathways (KEGG/Reactome)

Pathway NamePredicted p-valueGenes in Pathway (Count)Key Genes Predicted to be Involved
Adrenergic Signaling in Cardiomyocytes< 0.00115ADRB1, ADRB2, ADCYAP1, CREB1
PI3K-Akt Signaling Pathway< 0.00525AKT1, BCL2, GSK3B
NF-kappa B Signaling Pathway< 0.00118TNF, IL6, IL1B, RELA
NRF2-mediated Oxidative Stress Response< 0.00122NFE2L2, HMOX1, SOD2
Apoptosis< 0.0112CASP3, BCL2, BAD

Experimental Protocols

The following section details a representative methodology for conducting a comparative transcriptomic study of (S)-Higenamine.

1. Cell Culture and Treatment

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are selected as a relevant model to study vascular and inflammatory effects.

  • Culture Conditions: Cells are cultured in EGM™-2 Endothelial Cell Growth Medium-2 BulletKit™ at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol: HUVECs are seeded in 6-well plates and grown to 80% confluency. The medium is then replaced with a base medium containing either (S)-Higenamine (final concentration of 10 µM, a pharmacologically relevant concentration) or a vehicle control (placebo, e.g., 0.1% DMSO). Three biological replicates are prepared for each condition.

  • Incubation: Cells are incubated for 24 hours to allow for significant transcriptomic changes to occur.

2. RNA Isolation and Quality Control

  • RNA Extraction: Total RNA is isolated from the cells using the RNeasy Mini Kit (Qiagen) following the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.

  • Quality and Quantity Assessment: RNA concentration and purity are assessed using a NanoDrop™ spectrophotometer (A260/A280 and A260/A230 ratios). RNA integrity is evaluated using an Agilent 2100 Bioanalyzer, with samples having an RNA Integrity Number (RIN) > 8.0 proceeding to library preparation.

3. Library Preparation and RNA Sequencing (RNA-Seq)

  • Library Construction: mRNA is enriched from 1 µg of total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis.

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads to a depth of at least 20 million reads per sample.

4. Bioinformatic Analysis

  • Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.

  • Alignment: The cleaned reads are aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Gene Expression Quantification: Read counts per gene are generated using featureCounts.

  • Differential Expression Analysis: Differential gene expression analysis between the (S)-Higenamine and placebo groups is performed using DESeq2 in R. Genes with an adjusted p-value (padj) < 0.05 and a |log2(FoldChange)| > 1 are considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed on the list of DEGs using tools such as clusterProfiler to identify significantly enriched biological processes and pathways.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_prep RNA Preparation cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis HUVEC HUVEC Culture Treatment Treatment (S)-Higenamine vs. Placebo HUVEC->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation QC1 RNA Quality Control (RIN > 8) RNA_Isolation->QC1 Lib_Prep Library Preparation QC1->Lib_Prep Sequencing Illumina RNA-Seq Lib_Prep->Sequencing QC2 Read Quality Control Sequencing->QC2 Alignment Alignment to GRCh38 QC2->Alignment Quant Gene Quantification Alignment->Quant DEG Differential Expression Analysis Quant->DEG Enrichment Pathway Enrichment DEG->Enrichment

A diagram illustrating the experimental workflow for the comparative transcriptomic analysis.

Predicted Signaling Pathways of (S)-Higenamine

higenamine_pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Higenamine (B191414) (S)-Higenamine Beta_Receptor β-Adrenergic Receptor Higenamine->Beta_Receptor Binds & Activates AC Adenylate Cyclase Beta_Receptor->AC Activates PI3K PI3K Beta_Receptor->PI3K Activates cAMP cAMP ↑ AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Inhibits NRF2 NRF2 Akt->NRF2 Activates Gene_Exp Target Gene Expression Akt->Gene_Exp ↑ Survival Genes (BCL2) IkappaB IκB IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates CREB->Gene_Exp ↑ cAMP Response Genes NRF2->Gene_Exp ↑ Antioxidant Genes (HMOX1, SOD2) NFkB_nuc->Gene_Exp ↓ Inflammatory Genes (TNF, IL6, IL1B)

Predicted signaling cascade initiated by (S)-Higenamine in a target cell.

Interpretation of Predicted Findings

The hypothetical transcriptomic profile induced by (S)-Higenamine strongly reflects its known pharmacology. The upregulation of genes involved in the cAMP signaling pathway (ADCYAP1, CREB1) is a direct consequence of its primary action as a β-adrenergic agonist.[4]

The predicted data also highlight two key secondary effects:

  • Anti-inflammatory Action: (S)-Higenamine is expected to suppress the NF-κB signaling pathway . This is evidenced by the predicted downregulation of major pro-inflammatory cytokines like TNF, IL6, and IL1B. Mechanistically, this can occur via PI3K/Akt-mediated inhibition of IKK, a key kinase in the NF-κB cascade.[2][5]

  • Antioxidant and Pro-survival Effects: The guide predicts the activation of the PI3K/Akt pathway and the subsequent activation of the NRF2-mediated antioxidant response .[2][6] This leads to the upregulation of cytoprotective genes such as HMOX1 and the anti-apoptotic gene BCL2. This aligns with reports of Higenamine's ability to protect cells from oxidative stress and apoptosis.[1][2]

References

Safety Operating Guide

Proper Disposal of (S)-Higenamine Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, (S)-Higenamine hydrobromide should be treated as hazardous waste and disposed of accordingly. Under no circumstances should it be released into the environment, including drains or household garbage.

This document provides essential procedural guidance for the safe and compliant disposal of this compound, a compound requiring careful handling due to its potential health and environmental hazards. The following protocols are designed for researchers, scientists, and drug development professionals to ensure safety and regulatory adherence.

I. Hazard Profile and Regulatory Compliance

This compound and its racemate are classified as harmful if swallowed and can cause skin and serious eye irritation.[1] A significant concern is its environmental impact, as it is categorized as very toxic to aquatic life with long-lasting effects.[1] Due to this aquatic toxicity, it is designated as extremely hazardous for water and must not be allowed to enter groundwater, water courses, or sewage systems.[1]

Disposal of this substance must be conducted in strict accordance with all applicable national and local regulations for hazardous waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.

II. Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[2] Incineration is often the preferred method for the environmentally sound disposal of chemical and pharmaceutical waste.[3]

Step-by-Step Disposal Procedure:

  • Segregation and Labeling:

    • Isolate waste this compound, including any contaminated materials, from other waste streams.

    • Store it in its original container or a clearly labeled, sealed, and appropriate waste container. The label should prominently display the chemical name, "this compound," and relevant hazard symbols.

  • Container Management:

    • Ensure the waste container is tightly closed and stored in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Handle uncleaned, empty containers as you would the product itself.

  • Waste Collection:

    • Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department.

  • Spill Management:

    • In the event of a spill, prevent the substance from entering drains.

    • Carefully collect the spilled material, bind it, and place it in a designated hazardous waste container for disposal.

    • Clean the affected area thoroughly.

III. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Body Protection Laboratory coat

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start This compound Waste Generated assess Assess Waste Type (Pure compound, contaminated labware, aqueous solution) start->assess package Package in Labeled, Sealed Container assess->package label Label as 'Hazardous Waste' with Chemical Name and Hazard Symbols package->label store Store in Designated Secure Area label->store contact Contact Institutional EHS or Licensed Waste Contractor store->contact pickup Arrange for Professional Pickup and Disposal contact->pickup dispose Dispose via Approved Waste Disposal Plant (e.g., Incineration) pickup->dispose

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling (S)-Higenamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, operational procedures, and disposal plans for the handling of (S)-Higenamine hydrobromide. The information herein is intended to ensure the safety of laboratory personnel and to provide a clear guide for the proper management of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled with care, assuming hazards similar to the closely related (±)-Higenamine hydrochloride. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation. It is also considered very toxic to aquatic life with long-lasting effects.[1]

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound in both powdered and dissolved forms.

Operation Eye Protection Hand Protection Respiratory Protection Skin and Body Protection
Handling Solid/Powder Chemical safety goggles or face shieldNitrile or neoprene gloves (double-gloving recommended)NIOSH-approved N95 or P100 respiratorLab coat, closed-toe shoes
Handling Solutions Chemical safety gogglesNitrile or neoprene glovesUse in a fume hood to avoid inhalation of aerosolsLab coat, closed-toe shoes

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.

2.1. Engineering Controls:

  • Always handle the solid form of this compound in a certified chemical fume hood to prevent inhalation of dust particles.

  • Ensure a safety shower and eyewash station are readily accessible in the immediate work area.

2.2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: To handle the powdered form, carefully weigh the required amount in the fume hood. Use anti-static weigh boats to prevent dispersal of the powder.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent in the fume hood with gentle stirring to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces with a suitable cleaning agent. Carefully remove and dispose of all contaminated PPE as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Container Disposal Procedure
Solid this compound Labeled, sealed, and compatible hazardous waste containerCollect all waste solid in a designated, clearly labeled hazardous waste container. The container should be kept closed when not in use. Arrange for pickup by a certified hazardous waste disposal service.
Solutions containing this compound Labeled, sealed, and compatible hazardous waste container for liquid chemical wasteDo not pour solutions down the drain. Collect all liquid waste in a designated, clearly labeled hazardous waste container. The container should be stored in secondary containment. Arrange for pickup by a certified hazardous waste disposal service.
Contaminated Labware and PPE Labeled hazardous waste bag or containerAll disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, bench paper) must be collected in a designated hazardous waste bag or container and disposed of through a certified hazardous waste disposal service.

Experimental Protocols and Visualizations

4.1. Experimental Workflow: Biosynthesis of (S)-Higenamine via Pictet-Spengler Reaction

(S)-Higenamine, also known as (S)-Norcoclaurine, is biosynthesized through a Pictet-Spengler reaction. This involves the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, catalyzed by the enzyme Norcoclaurine Synthase (NCS). A generalized experimental workflow for this enzymatic synthesis is depicted below.

G cluster_0 Reaction Preparation cluster_1 Reaction Incubation cluster_2 Product Extraction and Purification A Prepare buffer solution (e.g., phosphate (B84403) buffer) B Add Dopamine and 4-hydroxyphenylacetaldehyde substrates A->B C Add Norcoclaurine Synthase (NCS) enzyme B->C D Incubate at optimal temperature (e.g., 37°C) with gentle agitation C->D E Monitor reaction progress (e.g., via HPLC) D->E F Quench reaction (e.g., by adding organic solvent or acid) E->F G Extract with an organic solvent (e.g., ethyl acetate) F->G H Purify by column chromatography G->H I Analyze purified (S)-Higenamine H->I

Caption: Enzymatic Synthesis of (S)-Higenamine.

4.2. Signaling Pathway: Higenamine's Modulation of the β2-Adrenergic Receptor and PI3K/Akt Pathway

Higenamine acts as a β2-adrenergic receptor agonist, which can lead to the activation of the PI3K/Akt signaling pathway. This pathway is crucial in regulating cellular processes such as proliferation, survival, and growth.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Higenamine (S)-Higenamine beta2AR β2-Adrenergic Receptor Higenamine->beta2AR binds to G_Protein G Protein beta2AR->G_Protein activates PI3K PI3K G_Protein->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates/ activates mTOR mTOR Akt->mTOR activates Cellular_Responses Cellular Responses (Growth, Proliferation, Survival) mTOR->Cellular_Responses leads to

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.